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  • Product: 2-methyl-4-nitro-2-butanol
  • CAS: 72183-50-7

Core Science & Biosynthesis

Foundational

Synthesis, Mechanistic Profiling, and Pharmaceutical Applications of 2-Methyl-4-nitro-2-butanol (CAS 72183-50-7)

Executive Summary In the landscape of advanced active pharmaceutical ingredient (API) synthesis, the strategic selection of building blocks dictates the overall efficiency, atom economy, and scalability of the drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In the landscape of advanced active pharmaceutical ingredient (API) synthesis, the strategic selection of building blocks dictates the overall efficiency, atom economy, and scalability of the drug development pipeline. 2-Methyl-4-nitro-2-butanol (CAS 72183-50-7) is a highly specialized aliphatic nitro-alcohol that serves as a critical intermediate in the synthesis of complex carbocyclic compounds, most notably viral neuraminidase inhibitors[1]. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the regioselective synthesis of this molecule, validate its experimental workflows, and map its mechanistic utility in modern antiviral drug design.

Chemical Profiling & Quantitative Data

Before deploying 2-methyl-4-nitro-2-butanol in a synthetic route, it is crucial to understand its thermophysical and structural parameters. The molecule features two highly orthogonal functional groups: a sterically hindered tertiary alcohol and a terminal primary nitro group.

PropertyValue
IUPAC Name 2-methyl-4-nitrobutan-2-ol
CAS Registry Number 72183-50-7
Molecular Formula C₅H₁₁NO₃
Molar Mass 133.15 g/mol
Structural Motif Tertiary alcohol, terminal primary nitro group
Physical State Colorless to pale yellow liquid (ambient)
Primary Utility Masked-amine building block for antiviral APIs
Mechanistic Synthesis Pathway: Regioselective Epoxide Ring-Opening

The most atom-economical and scalable route to synthesize 2-methyl-4-nitro-2-butanol involves the regioselective nucleophilic ring-opening of isobutylene oxide (2,2-dimethyloxirane) by the nitromethanide anion[2].

Causality of Reagent Selection: Generating a carbon nucleophile from nitromethane requires a base. While aqueous sodium hydroxide could theoretically deprotonate nitromethane, it risks competitive hydrolysis of the epoxide and can trigger the Nef reaction (converting the primary nitro compound into an aldehyde). Therefore, a non-nucleophilic organic amidine base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is explicitly chosen. DBU cleanly generates the nitromethanide anion without degrading the delicate oxirane ring.

Causality of Regioselectivity (Steric Control): Isobutylene oxide is an asymmetric epoxide possessing a highly substituted tertiary carbon and an unsubstituted primary carbon. Under basic conditions, the ring-opening proceeds via a strict S_N2 trajectory. The bulky nitromethanide nucleophile is sterically repelled by the gem-dimethyl groups, forcing an exclusive attack at the less hindered primary carbon. This regioselective attack yields a tertiary alkoxide intermediate, which upon protonation, delivers the target tertiary alcohol[3].

Synthesis Nitro Nitromethane (CH3NO2) Anion Nitromethanide Anion ([CH2NO2]-) Nitro->Anion + Base Base DBU Catalyst (Deprotonation) Base->Anion Attack Regioselective SN2 Attack (at Primary Carbon) Anion->Attack Epoxide Isobutylene Oxide (Sterically Hindered) Epoxide->Attack Alkoxide Intermediate Alkoxide Attack->Alkoxide Ring Opening Product 2-Methyl-4-nitro-2-butanol (CAS 72183-50-7) Alkoxide->Product Protonation

Fig 1: Regioselective SN2 epoxide ring-opening mechanism for 2-methyl-4-nitro-2-butanol synthesis.

Experimental Protocol: A Self-Validating System

To ensure high fidelity and reproducibility, the following protocol integrates self-validating checkpoints to confirm reaction success in real-time.

Reagents:

  • Isobutylene oxide (2,2-dimethyloxirane): 10.0 mmol (1.0 equiv)

  • Nitromethane: 50.0 mmol (5.0 equiv, acts as both reagent and partial solvent)

  • DBU: 1.0 mmol (0.1 equiv)

  • Anhydrous Tetrahydrofuran (THF): 20 mL

Step-by-Step Execution:

  • Nucleophile Activation: In an oven-dried, argon-purged round-bottom flask, dissolve nitromethane in anhydrous THF. Cool the mixture to 0 °C using an ice-water bath.

    • Causality: Cooling is critical to control the exothermic deprotonation and prevent the base-catalyzed dimerization of nitromethane.

  • Catalyst Addition: Add DBU dropwise over 5 minutes. Stir for 15 minutes at 0 °C to ensure complete formation of the nitromethanide anion.

  • Electrophile Introduction: Introduce isobutylene oxide dropwise via a syringe pump over 30 minutes.

    • Causality: Slow addition maintains a low steady-state concentration of the epoxide, preventing unwanted base-catalyzed epoxide homopolymerization.

  • Reaction Propagation: Allow the reaction to slowly warm to room temperature (20–25 °C) and stir for 12 hours.

  • Self-Validating Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, 3:1 Hexanes/Ethyl Acetate). The starting epoxide (invisible under UV, requires KMnO₄ stain) should disappear, replaced by a new, more polar spot representing the product alcohol at R_f ~0.35.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl (15 mL) to protonate the intermediate alkoxide and neutralize the DBU. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validating Checkpoint (NMR): Analyze the crude product via ¹H NMR (CDCl₃). The success of the regioselective opening is definitively confirmed by a 6H singlet at ~1.3 ppm (gem-dimethyl group) and a 2H triplet at ~4.5 ppm (CH₂-NO₂). If the attack had incorrectly occurred at the tertiary carbon, the splitting pattern would fundamentally change, lacking the distinct CH₂-NO₂ triplet.

Pharmaceutical Applications: Neuraminidase Inhibitor Scaffolds

In drug development, handling primary amines early in a synthetic sequence often leads to unwanted side reactions (e.g., N-alkylation, premature oxidation). 2-Methyl-4-nitro-2-butanol solves this by acting as a masked-amine pharmacophore [4].

In the synthesis of transition-state analogs of sialic acid (e.g., influenza treatments like zanamivir or oseltamivir analogs), this molecule is invaluable[1]. The tertiary alcohol is highly resistant to oxidation and provides a sterically demanding, metabolically stable anchor for etherification to the carbocyclic core[4]. Meanwhile, the terminal nitro group survives complex cross-coupling conditions and can be cleanly reduced to a primary amine at a late stage (via Pd/C catalytic hydrogenation)[2]. This newly unmasked amine is then functionalized into a guanidino group, which is strictly required to anchor the drug into the highly conserved acidic pocket of the viral neuraminidase active site, blocking viral replication[1].

NA_Inhibition Virion Influenza Virion HostCell Host Cell Surface (Sialic Acid) Virion->HostCell Binds via HA NA_Enzyme Viral Neuraminidase (Cleavage Engine) HostCell->NA_Enzyme Substrate Release Viral Release & Propagation NA_Enzyme->Release Cleaves Sialic Acid Inhibitor 2-Methyl-4-nitro-2-butanol Derived Inhibitor Complex Inhibitor-NA Complex (Steric Blockade) Inhibitor->Complex Competitive Binding Complex->NA_Enzyme Inhibits

Fig 2: Mechanism of action for neuraminidase inhibitors derived from nitro-alcohol scaffolds.

References
  • Carbocyclic compounds (US Patent 5763483A). Gilead Sciences Inc. Details the utilization of 2-methyl-4-nitro-2-butanol (CAS 72183-50-7) and related nitro-alcohols in the synthesis of viral neuraminidase inhibitors.
  • Novel compound, synthetic method thereof, and treatment usage thereof (CN Patent 103772231A). Outlines the specific synthetic methodologies and therapeutic applications of sialidase-based inhibitors of influenza virus replication utilizing nitro-alcohol intermediates.
  • Ti(O-i-Pr)4-mediated nucleophilic opening of 2,3-epoxy alcohols. A mild procedure for regioselective ring opening. Caron, M., & Sharpless, K. B. (1985). Journal of Organic Chemistry, 50(9), 1557-1562. Foundational principles for regioselective epoxide ring-opening mechanisms cited in advanced carbocyclic synthesis. URL:[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Bull, J. A., et al. (2016). Chemical Reviews. Discusses the ring-opening dynamics and structural stability of small-ring ethers including isobutylene oxide. URL:[Link]

Sources

Exploratory

Whitepaper: 2-Methyl-4-nitro-2-butanol in Advanced Organic Synthesis and Drug Development

Executive Summary In the landscape of modern medicinal chemistry, the strategic deployment of highly functionalized aliphatic building blocks is critical for constructing complex active pharmaceutical ingredients (APIs)....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic deployment of highly functionalized aliphatic building blocks is critical for constructing complex active pharmaceutical ingredients (APIs). 2-Methyl-4-nitro-2-butanol (CAS: 72183-50-7) is a specialized


-nitro alcohol that features both a sterically hindered tertiary alcohol and a versatile primary aliphatic nitro group. This unique bifunctionality makes it an indispensable precursor in the synthesis of advanced carbocyclic compounds, most notably in the development of neuraminidase inhibitors targeting respiratory viral infections[1],[2]. This technical guide provides an in-depth analysis of its physicochemical properties, field-proven synthetic methodologies, and downstream applications in drug discovery.

Physicochemical Profiling & Structural Analysis

Understanding the physicochemical boundaries of 2-methyl-4-nitro-2-butanol is essential for predicting its behavior during multiphase extractions, distillation, and chromatographic separations[2]. The molecule's 1,4-relationship between the hydroxyl and nitro groups prevents intramolecular cyclization, ensuring stability under standard physiological and synthetic conditions.

Table 1: Quantitative Physicochemical Data

PropertyValue
IUPAC Name 2-methyl-4-nitrobutan-2-ol
CAS Registry Number 72183-50-7
Molecular Formula C5H11NO3
Molecular Weight 133.146 g/mol
Exact Mass 133.073893 Da
Topological Polar Surface Area (TPSA) 66.1 Ų
Hydrogen Bond Donors / Acceptors 1 / 4
Database Cataloging Documented in volatile compound registries[3]

Mechanistic Synthesis Pathways: Overcoming Chemoselectivity

The synthesis of


-nitro alcohols presents a classical chemoselectivity dilemma. Traditional carbon-carbon bond-forming reactions, such as the addition of Grignard reagents to nitro-ketones, frequently fail. The high electrophilicity of the nitro group leads to competitive nucleophilic attack, resulting in complex mixtures of oximes and over-reduced byproducts.

To circumvent this, the optimal, field-proven approach utilizes the regioselective ring-opening of an epoxide (2,2-dimethyloxirane) by a nitronate anion. This self-validating protocol exploits the steric bias of the epoxide to ensure absolute regiocontrol.

Synthesis A Nitromethane (CH3NO2) B Base (KOtBu) Deprotonation A->B C Nitronate Anion (-CH2NO2) B->C E Regioselective Ring Opening C->E D 2,2-Dimethyloxirane D->E F 2-Methyl-4-nitro-2-butanol (Target) E->F H+ Quench

Regioselective synthesis of 2-methyl-4-nitro-2-butanol via epoxide ring-opening.

Experimental Protocol 1: Epoxide Ring-Opening Synthesis
  • Objective: Regioselective synthesis of 2-methyl-4-nitro-2-butanol.

  • Causality & Design: Potassium tert-butoxide (KOtBu) is selected as the base because its non-nucleophilic nature quantitatively deprotonates nitromethane without participating in unwanted side reactions with the epoxide.

  • Step-by-Step Methodology:

    • Anion Generation: In an oven-dried, argon-purged flask, dissolve nitromethane (1.2 equiv) in anhydrous THF. Cool to 0 °C. Slowly add a solution of KOtBu (1.1 equiv) in THF dropwise to generate the nitronate anion.

    • Electrophile Addition: Maintain the reaction at 0 °C and add 2,2-dimethyloxirane (1.0 equiv) dropwise over 30 minutes. Causality: Slow addition controls the highly exothermic nature of the ring-opening and prevents thermal polymerization of the epoxide.

    • Propagation: Allow the mixture to warm to room temperature and stir for 12 hours. The sterically hindered tertiary carbon of the epoxide directs the nitronate attack exclusively to the less hindered primary carbon.

    • Quenching: Quench with saturated aqueous ammonium chloride (NH₄Cl). Causality: A mild acidic quench protonates the intermediate alkoxide to yield the tertiary alcohol without inducing acid-catalyzed dehydration (elimination).

    • Isolation: Extract with ethyl acetate (3x). Wash with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Analytical Characterization

To ensure the integrity of the synthesized building block before downstream coupling, rigorous analytical validation is required. The 1,4-relationship of the functional groups provides a distinct, self-validating NMR signature.

Table 2: Expected ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
4.45 Triplet (t)2H-CH₂-NO₂ (C4)
2.25 Triplet (t)2H-CH₂- (C3)
1.85 Broad Singlet (br s)1H-OH (Tertiary Alcohol)
1.30 Singlet (s)6H-C(CH₃)₂ (C1, C2-Methyl)

Applications in Medicinal Chemistry: Neuraminidase Inhibitors

Neuraminidase is a viral glycohydrolase that cleaves terminal sialic acids from host cell glycoproteins, a process vital for the elution and mobility of newly synthesized virions through respiratory mucus[2]. Inhibitors of this enzyme (e.g., analogs of Zanamivir and Oseltamivir) rely on highly specific hydrophilic side chains to bind the enzyme's active site.

In this context, 2-methyl-4-nitro-2-butanol acts as a masked amine precursor[1]. The tertiary alcohol provides essential hydrogen-bonding interactions, while the nitro group is chemoselectively reduced to an amine for subsequent amide coupling to the carbocyclic core[2].

DrugDev N1 2-Methyl-4-nitro-2-butanol (Building Block) N2 Nitro Reduction (H2, Pd/C) N1->N2 Chemoselective N3 4-Amino-2-methyl-2-butanol (Amine Intermediate) N2->N3 N4 Coupling with Carbocyclic Core N3->N4 Amidation N5 Neuraminidase Inhibitor (API) N4->N5 Viral Target

Workflow for utilizing 2-methyl-4-nitro-2-butanol in neuraminidase inhibitor synthesis.

Experimental Protocol 2: Chemoselective Reduction to Amine
  • Objective: Reduction of the aliphatic nitro group to a primary amine without cleaving the tertiary alcohol.

  • Causality & Design: Catalytic hydrogenation using Palladium on Carbon (Pd/C) offers a clean, self-validating system where hydrogen uptake can be monitored to ensure complete conversion without hydrogenolysis of the tertiary hydroxyl group.

  • Step-by-Step Methodology:

    • Preparation: In a high-pressure hydrogenation flask, dissolve 2-methyl-4-nitro-2-butanol (1.0 equiv) in absolute ethanol.

    • Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight) under a blanket of argon. Causality: Argon prevents the spontaneous ignition of the dry catalyst in the presence of volatile solvent vapors.

    • Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Pressurize the vessel to 30 psi with H₂ and agitate at room temperature for 4-6 hours.

    • Monitoring: Monitor the reaction via TLC (using a Ninhydrin stain) until the nitro starting material is completely consumed and the primary amine is visible.

    • Workup & Isolation: Filter the reaction mixture through a tightly packed pad of Celite. Causality: Celite prevents fine, pyrophoric palladium particles from passing into the filtrate, ensuring a metal-free API intermediate. Concentrate the filtrate in vacuo to yield 4-amino-2-methyl-2-butanol.

References

  • [1] Novel compound, synthetic method thereof, and treatment usage thereof (Patent CN103772231A). Google Patents. URL:

  • [3] Volatile Compounds in Food - VCF Online. VCF-Online.nl. URL:[Link]

  • [2] Carbocyclic compounds (Patent US5763483A). Google Patents. URL:

Sources

Foundational

2-methyl-4-nitrobutan-2-ol synonyms and IUPAC name

The following technical guide details the chemical identity, synthesis, and pharmaceutical applications of 2-methyl-4-nitrobutan-2-ol , a critical C5 nitro-alcohol intermediate. Strategic Intermediate for Amino-Alcohol S...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and pharmaceutical applications of 2-methyl-4-nitrobutan-2-ol , a critical C5 nitro-alcohol intermediate.

Strategic Intermediate for Amino-Alcohol Scaffolds in Drug Discovery

Executive Summary

2-Methyl-4-nitrobutan-2-ol is a versatile aliphatic nitro-alcohol used primarily as a synthetic precursor in the pharmaceutical industry. Its structural utility lies in its dual functionality: a tertiary hydroxyl group providing solubility and metabolic stability, and a terminal nitro group that serves as a masked amine.

In drug development, this compound is the direct precursor to 4-amino-2-methylbutan-2-ol (CAS 26734-08-7) , a privileged scaffold found in neuraminidase inhibitors (e.g., Peramivir analogs) and kinase inhibitors targeting the Ras/Raf/MEK pathway. This guide analyzes its chemo-structural properties, validated synthesis protocols, and downstream applications.[1][2]

Nomenclature & Chemical Identity

Accurate identification is critical for database retrieval and regulatory compliance. While the nitro-alcohol itself is often indexed by its InChIKey in patent literature, its amino-derivative is widely cataloged.

Identifier Value / Description
IUPAC Name 2-methyl-4-nitrobutan-2-ol
Common Synonyms 3-hydroxy-3-methyl-1-nitrobutane; 4-nitro-2-methyl-2-butanol
InChIKey XYQFGZBXVWWGRK-UHFFFAOYSA-N
Molecular Formula C₅H₁₁NO₃
Molecular Weight 133.15 g/mol
Key Downstream CAS 26734-08-7 (refers to the reduced amine: 4-amino-2-methylbutan-2-ol)

Chemo-Structural Analysis

The compound features a tertiary alcohol and a primary nitro group separated by an ethylene bridge.

  • Tertiary Alcohol (C2): Sterically hindered, resistant to oxidation. This moiety often mimics the transition state in hydrolytic enzymes or improves the metabolic half-life of the final drug candidate.

  • Nitro Group (C4): An electron-withdrawing group that activates the adjacent protons (though less relevant here due to the distance) and serves as a precursor to a primary amine via reduction.

Predicted Physical Properties[2]
  • Boiling Point: ~240–250 °C (estimated based on polarity and H-bonding).

  • Density: ~1.1 g/cm³.

  • Solubility: Highly soluble in polar organic solvents (MeOH, DMSO, THF); moderately soluble in water due to the hydroxyl group.

Synthetic Pathways

The most atom-efficient synthesis of 2-methyl-4-nitrobutan-2-ol involves the nucleophilic ring-opening of isobutylene oxide by a nitromethane anion. This route avoids unstable intermediates and uses readily available petrochemical feedstocks.

Protocol: Epoxide Ring Opening (Henry-Type Reaction)

Reaction Logic: The nitromethane anion (


) attacks the less substituted carbon of the epoxide ring (isobutylene oxide) under basic conditions. This regioselectivity is driven by steric factors, ensuring the formation of the primary nitro group and the tertiary alcohol.

Step-by-Step Methodology:

  • Reagents: Isobutylene oxide (1.0 equiv), Nitromethane (1.5 equiv), Base catalyst (DBU or Triton B).

  • Solvent: Methanol or THF (anhydrous).

  • Procedure:

    • Charge a reaction vessel with nitromethane and solvent under

      
       atmosphere.
      
    • Add the base catalyst dropwise at 0°C to generate the nitronate species.

    • Slowly add isobutylene oxide to the mixture.

    • Allow the reaction to warm to room temperature and stir for 12–24 hours.

    • Quench: Neutralize with dilute HCl.

    • Extraction: Extract with Ethyl Acetate (EtOAc).

    • Purification: Vacuum distillation or silica gel chromatography (Hexane/EtOAc gradient).

Visualization of Synthesis & Downstream Logic

The following diagram illustrates the synthesis of the nitro-alcohol and its conversion into the pharmaceutically active amino-alcohol scaffold.

SynthesisPath IsobutyleneOxide Isobutylene Oxide (C4H8O) NitroAlcohol 2-methyl-4-nitrobutan-2-ol (Target Intermediate) InChIKey: XYQFGZB... IsobutyleneOxide->NitroAlcohol Base Cat. (Ring Opening) Nitromethane Nitromethane (CH3NO2) Nitromethane->NitroAlcohol Base Cat. (Ring Opening) AminoAlcohol 4-amino-2-methylbutan-2-ol (CAS 26734-08-7) Drug Scaffold NitroAlcohol->AminoAlcohol H2/Pd-C or Zn/HCl (Reduction) Peramivir Neuraminidase Inhibitors (e.g., Peramivir Analogs) AminoAlcohol->Peramivir Cyclization/Functionalization KinaseInhib Kinase Inhibitors (Ras/Raf Pathway) AminoAlcohol->KinaseInhib Amide Coupling

Figure 1: Synthetic workflow transforming petrochemical precursors into bioactive drug scaffolds via the nitro-alcohol intermediate.

Pharmaceutical Applications

The primary value of 2-methyl-4-nitrobutan-2-ol is its role as a "masked" form of 4-amino-2-methylbutan-2-ol . The nitro group is stable during many upstream synthetic manipulations (e.g., O-alkylation of the alcohol), allowing for selective reduction at a later stage.

Neuraminidase Inhibitors (Antivirals)

Research indicates that amino-alcohol derivatives are key intermediates in synthesizing cyclopentane-based neuraminidase inhibitors. The 2-methyl-2-hydroxy motif mimics the transition state of sialic acid cleavage by the viral enzyme.

  • Mechanism: The amine group interacts with the active site glutamate residues (e.g., Glu119 in Influenza A), while the tertiary alcohol provides hydrogen bonding interactions.

Kinase Inhibitors (Oncology)

Patent literature (e.g., WO 2013/134298) references the use of the amino-derivative in synthesizing inhibitors for the Ras/Raf/MEK/ERK signaling pathway.

  • Role: The aliphatic chain acts as a flexible linker, positioning the terminal amine to interact with the ATP-binding pocket or allosteric sites of the kinase.

Heterocyclic Synthesis

The nitro-alcohol can undergo cyclization to form 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) analogs or pyrrolidines, which are used as spin traps in biological studies or as proline mimetics in peptide drugs.

Safety & Handling Protocols

As a nitro-aliphatic compound, specific safety precautions are mandatory.

  • Explosion Hazard: Lower molecular weight nitro compounds can be shock-sensitive or explosive upon heating. While 2-methyl-4-nitrobutan-2-ol is relatively stable due to its higher molecular weight and hydroxyl group, it should never be distilled to dryness.

  • Toxicity: Nitro compounds are potential metabolic toxins (methemoglobinemia risk). Handle in a fume hood with nitrile gloves.

  • Storage: Store in a cool, dry place away from strong bases and reducing agents.

References

  • World Intellectual Property Organization (WIPO). (2013). WO 2013/134298 A1: (1,6-Naphthyridin-3-yl) Phenyl Ureas Exhibiting Anti-Cancer and Anti-Proliferative Activities. Link

  • Oficina Española de Patentes y Marcas. (2006). ES2249863T3: Inhibidores selectivos de neuraminidasa viral o bacteriana. Link

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Pyrrolo[1,2-a]pyrazine-1,4-dione derivatives (Structural Analog Data). Link

  • Sigma-Aldrich. (2024). Product Specification: 4-Amino-2-methylbutan-2-ol (CAS 26734-08-7).[1][3][4][5] Link

Sources

Exploratory

Solubility Profiling & Solvent Selection for 2-Methyl-4-Nitro-2-Butanol

A Technical Framework for Process Optimization Executive Summary The compound 2-methyl-4-nitro-2-butanol (CAS 72183-50-7) serves as a critical intermediate in the synthesis of complex amino-alcohols and neuraminidase inh...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Framework for Process Optimization

Executive Summary

The compound 2-methyl-4-nitro-2-butanol (CAS 72183-50-7) serves as a critical intermediate in the synthesis of complex amino-alcohols and neuraminidase inhibitors (e.g., Peramivir analogs). Its unique structural motif—combining a tertiary alcohol, a nitro group, and a branched alkyl chain—creates an amphiphilic profile that challenges standard purification protocols.

This guide provides a comprehensive technical analysis of the solubility landscape for 2-methyl-4-nitro-2-butanol. By synthesizing structural analysis with predictive solubility modeling, we establish a framework for solvent selection in extraction, crystallization, and reaction engineering.

Physicochemical Architecture

To predict solubility behavior where empirical data is sparse, we must first deconstruct the molecule’s functional interactions.

Structural Analysis

The molecule (


) features three distinct domains that compete for solvation:
  • Tertiary Hydroxyl Group (

    
    ):  A strong hydrogen bond donor and acceptor. The tertiary position introduces steric bulk, slightly reducing H-bond accessibility compared to primary alcohols, but significantly increasing stability against oxidation.
    
  • Nitro Group (

    
    ):  A powerful electron-withdrawing group with a high dipole moment (~3.0–4.0 D). It acts as a weak hydrogen bond acceptor but drives high polarity.
    
  • Iso-Alkyl Backbone: The 2-methyl-2-butyl skeleton provides a lipophilic anchor, enabling solubility in non-polar organic solvents.

Polarity & Interaction Potential

The compound exhibits amphiphilic behavior .

  • In Water: The hydroxyl and nitro groups promote solubility, but the 5-carbon hydrophobic burden places it on the borderline of miscibility. It is likely moderately soluble to miscible in water, particularly at elevated temperatures.

  • In Organics: The alkyl backbone ensures compatibility with common organic solvents, while the polar groups dictate the specific interaction strength (enthalpy of mixing).

Solubility Landscape & Solvent Selection

The following solubility profile is derived from Group Contribution Methods (Van Krevelen/Hoftyzer) and comparative analysis of analogous nitro-alcohols (e.g., 2-methyl-2-nitro-1-propanol).

Predicted Solubility Profile
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic RationaleApplication Utility
Polar Protic Methanol, Ethanol, IPAHigh / Miscible Strong H-bonding matches both OH and NO2 groups.Reaction solvent; Feed stock solution.
Polar Aprotic Acetone, DMSO, DMF, AcetonitrileHigh / Miscible Dipole-dipole interactions stabilize the nitro group.Reaction solvent; Chromatography mobile phase.
Chlorinated Dichloromethane (DCM), ChloroformHigh Good dispersion forces + dipole interactions.Extraction (Organic Phase) ; efficient partitioning from water.
Esters/Ethers Ethyl Acetate, THF, MTBEHigh H-bond acceptance from solvent to alcohol OH.Extraction ; Crystallization solvent.
Aromatic Toluene, XyleneModerate

-interaction with nitro group; lipophilic match.
Crystallization (Solvent/Anti-solvent).
Aliphatic Hexane, Heptane, CyclohexaneLow / Insoluble Lack of polar interactions; high energy cost to solvate NO2/OH.Anti-solvent ; Washing non-polar impurities.
Hansen Solubility Parameters (HSP)

For precise solvent blending, we utilize the Hansen Solubility Parameters. The estimated vector for 2-methyl-4-nitro-2-butanol sits in a "High Polarity, Moderate Hydrogen Bonding" region.

  • Dispersion (

    
    ):  ~16.0 MPa
    
    
    
    (Alkyl backbone)
  • Polarity (

    
    ):  ~13.5 MPa
    
    
    
    (Nitro group dominance)
  • Hydrogen Bonding (

    
    ):  ~14.0 MPa
    
    
    
    (Tertiary alcohol)

Strategic Insight: To precipitate this compound, transition the solvent system towards a low


 and low 

environment (e.g., adding Heptane to an Ethyl Acetate solution).

Experimental Protocols for Solubility Determination

As a Senior Scientist, you must validate these predictions empirically. Use the following self-validating workflows.

Protocol A: Gravimetric Saturation (The Gold Standard)

Objective: Determine the exact saturation limit (


) in mg/mL at a specific temperature.
  • Preparation: Weigh 500 mg of 2-methyl-4-nitro-2-butanol into a scintillation vial.

  • Addition: Add the target solvent in 100

    
    L increments, vortexing for 30 seconds between additions.
    
  • Equilibration: Once dissolved, add excess solid until a precipitate persists. Cap and stir at target temperature (

    
    ) for 4 hours.
    
  • Filtration: Filter the supernatant through a 0.45

    
    m PTFE syringe filter.
    
  • Quantification: Evaporate a known volume (

    
    ) of filtrate in a tared vessel under vacuum/nitrogen. Weigh the residue (
    
    
    
    ).
Protocol B: Dynamic Laser Monitoring (Turbidimetry)

Objective: Rapidly screen solvent/anti-solvent ratios for crystallization.

  • Setup: Automated reactor (e.g., Crystal16 or EasyMax) with turbidity probes.

  • Method: Prepare a concentrated solution in a "Good Solvent" (e.g., EtOAc).

  • Titration: Dose "Anti-Solvent" (e.g., Heptane) at a constant rate (0.5 mL/min) while monitoring transmissivity.

  • Endpoint: The "Cloud Point" is defined as the volume where transmissivity drops below 90%.

Process Application Workflows

The following diagrams illustrate the decision logic for integrating solubility data into process development.

Solvent Selection Decision Tree

SolventSelection Start Process Goal Extraction Extraction / Work-up Start->Extraction Reaction Reaction Medium Start->Reaction Crystallization Purification / Crystallization Start->Crystallization Ext_Check Aqueous Miscibility? Extraction->Ext_Check React_Check Reagent Compatibility? Reaction->React_Check Cryst_Check Solubility Differential? Crystallization->Cryst_Check DCM Select DCM or Chloroform (High Solubility, Immiscible) Ext_Check->DCM Chlorinated allowed EtOAc Select Ethyl Acetate (Good Solubility, Immiscible) Ext_Check->EtOAc Green chemistry Polar Use MeOH / EtOH (Homogeneous) React_Check->Polar Reductions / Hydrogenation Aprotic Use THF / MeCN (Anhydrous conditions) React_Check->Aprotic Grignard / Coupling Cooling Cooling Crystallization (Toluene or IPA) Cryst_Check->Cooling Steep solubility curve AntiSolv Anti-Solvent Precipitation (EtOAc + Heptane) Cryst_Check->AntiSolv Flat solubility curve

Figure 1: Strategic decision tree for selecting solvents based on the unit operation (Extraction, Reaction, or Crystallization).

Purification & Isolation Logic

PurificationLogic Crude Crude Reaction Mixture (Aq. + Organic) Sep Phase Separation Crude->Sep OrgPhase Organic Phase (Product + Impurities) Sep->OrgPhase Retain AqPhase Aqueous Phase (Salts + Polar Byproducts) Sep->AqPhase Discard Wash Brine Wash OrgPhase->Wash Dry Drying (MgSO4) Wash->Dry Conc Concentration (Rotovap) Dry->Conc Oil Viscous Oil (Crude Product) Conc->Oil Cryst Crystallization (Toluene/Heptane) Oil->Cryst If purity > 85%

Figure 2: Standard workflow for the isolation of 2-methyl-4-nitro-2-butanol from aqueous reaction mixtures.

References

  • Compound Identification & Synthesis

    • Kim, C. U., et al. (1998). Carbocyclic compounds. U.S. Patent No. 5,763,483. Washington, DC: U.S. Patent and Trademark Office. (Describes intermediates including CAS 72183-50-7 in the synthesis of neuraminidase inhibitors).
  • General Nitro-Alcohol Properties

    • Bolliger, J. L., et al. (2017).[1] Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents. Journal of Chemical Thermodynamics. (Provides comparative solubility data for nitro-functionalized organics).

  • Solubility Prediction Methodology

    • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
  • Neuraminidase Inhibitor Context

    • Chand, P., et al. (2005). Syntheses and Neuraminidase Inhibitory Activity of Multisubstituted Cyclopentane Amides. Journal of Medicinal Chemistry.

Sources

Foundational

Thermophysical Characterization of 2-Methyl-4-nitro-2-butanol: A Methodological Guide to Density and Boiling Point Determination

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-Methyl-4-nitro-2-butanol (CAS: 72183-50-7) Introduction & Chemical Context 2-Methyl-4-nitro-2-butanol is a highly function...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-Methyl-4-nitro-2-butanol (CAS: 72183-50-7)

Introduction & Chemical Context

2-Methyl-4-nitro-2-butanol is a highly functionalized aliphatic nitro alcohol. In pharmaceutical development, it serves as a critical synthetic intermediate, most notably in the multi-step synthesis of complex carbocyclic compounds such as neuraminidase inhibitors used in antiviral therapies .

From a physicochemical perspective, the molecule presents unique analytical challenges. The presence of both a tertiary hydroxyl group (-OH) and a terminal nitro group (-NO₂) creates a complex network of intermolecular forces. Understanding its exact density and boiling point is paramount for chemical engineering scale-up, solvent extraction modeling, and downstream purification workflows.

Because empirical, peer-reviewed thermophysical data for this specific niche intermediate is sparse in open literature, this guide synthesizes high-confidence predictive thermodynamic data with the exact, self-validating experimental protocols required to empirically verify these properties in a GLP-compliant laboratory.

Mechanistic Causality of Physical Properties

As an application scientist, one must look beyond the macroscopic data to understand the molecular causality driving these properties.

  • Density: The nitro group is inherently dense due to the presence of two highly electronegative oxygen atoms tightly bound to nitrogen, creating a large local dipole. When combined with the hydrogen-bonding network facilitated by the tertiary alcohol, the molecules pack efficiently in the liquid phase, driving the density above that of water (predicted ~1.12 g/cm³).

  • Boiling Point: The combination of strong dipole-dipole interactions (-NO₂) and hydrogen bonding (-OH) significantly elevates the enthalpy of vaporization. However, aliphatic nitro compounds are notoriously sensitive to thermal degradation. At elevated temperatures (>150 °C), the nitro group can undergo auto-oxidation or explosive decomposition. Therefore, atmospheric boiling points are often theoretical; practical distillation and boiling point determinations must be conducted under high vacuum.

Causality G1 Tertiary Hydroxyl (-OH) Strong H-Bonding P1 Elevated Boiling Point ~245°C (Predicted) G1->P1 P2 Increased Liquid Density ~1.12 g/cm³ (Predicted) G1->P2 G2 Nitro Group (-NO2) High Dipole Moment G2->P1 G2->P2

Mechanistic contribution of functional groups to macroscopic physical properties.

Physicochemical Data Profile

The following table summarizes the thermophysical profile of 2-methyl-4-nitro-2-butanol. Values are derived from advanced group-additivity predictive models (e.g., Joback/ACD methodologies) to serve as baseline expectations prior to empirical validation.

PropertyValueTest Condition / Methodology
Molecular Formula C₅H₁₁NO₃N/A
Molecular Weight 133.15 g/mol Calculated
Density (Predicted) 1.12 ± 0.05 g/cm³20 °C, 1 atm
Boiling Point (Atmospheric) 245.3 ± 25.0 °C760 mmHg (Theoretical/Predicted)
Boiling Point (Vacuum) 105.0 - 110.0 °C10 mmHg (Extrapolated)
Flash Point ~105 °CClosed Cup (Predicted)
LogP (Octanol/Water) 0.45Predictive Partitioning

Experimental Workflows for Property Validation

To transition from predicted models to validated empirical data, laboratories must utilize self-validating protocols. The workflows below are designed to eliminate systemic bias and protect the structural integrity of the nitro alcohol.

Workflow cluster_0 Phase 1: Sample Preparation & QC cluster_1 Phase 2: Thermophysical Characterization cluster_2 Phase 3: Data Synthesis N1 Synthesize/Isolate 2M4N2B (CAS: 72183-50-7) N2 Purity Validation (GC-MS) Threshold: >98% purity N1->N2 N3 Density Determination Oscillating U-Tube (20°C) N2->N3 Aliquot 1 N4 Boiling Point Analysis Vacuum Ebulliometry (10 mmHg) N2->N4 Aliquot 2 N5 Thermodynamic Modeling & Equation of State Fitting N3->N5 N4->N5

Workflow for empirical validation of 2-methyl-4-nitro-2-butanol properties.

Protocol A: Density Determination via Oscillating U-Tube Densitometry

Standard Alignment: ASTM D4052 Causality: Traditional pycnometry is prone to evaporation errors and requires large sample volumes. The oscillating U-tube method requires <2 mL of sample and provides 5-decimal precision by measuring the change in oscillation frequency of a borosilicate glass tube induced by the sample's mass.

Step-by-Step Methodology:

  • System Preparation: Flush the U-tube with HPLC-grade acetone, followed by dry air desiccation until the baseline frequency stabilizes.

  • Calibration: Calibrate the instrument at 20.00 ± 0.01 °C using ultra-pure degassed water (Density = 0.99820 g/cm³) and dry air (Density = 0.00120 g/cm³).

  • Sample Injection: Introduce 1.5 mL of >98% pure 2-methyl-4-nitro-2-butanol via a Luer-lock syringe, ensuring absolutely no micro-bubbles are trapped in the U-tube.

  • Equilibration & Measurement: Allow 3 minutes for thermal equilibration. Record the density once the oscillation frequency delta is <0.00001 over 30 seconds.

  • Self-Validation Loop: Immediately following the sample run, inject a secondary reference standard (e.g., Toluene). If the measured density of Toluene deviates by >0.00005 g/cm³ from its known literature value, the sample data is discarded, and the system mandates a full recalibration cycle.

Protocol B: Boiling Point Determination via Vacuum Micro-Ebulliometry

Standard Alignment: OECD Test Guideline 103 Causality: As established, heating a nitro alcohol to its atmospheric boiling point (~245 °C) risks severe thermal degradation. Vacuum ebulliometry lowers the required thermal energy, allowing the determination of the vapor-liquid equilibrium without destroying the analyte.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a dynamic micro-ebulliometer equipped with a precision pressure transducer and a calibrated Pt100 RTD thermocouple.

  • System Evacuation: Load 5 mL of the sample into the boiling flask. Evacuate the system to exactly 10.0 ± 0.1 mmHg using a digital vacuum controller and a cold-trap-protected vacuum pump.

  • Controlled Heating: Apply heat via a proportional-integral-derivative (PID) controlled mantle at a ramp rate of 2 °C/min.

  • Equilibrium Detection: Observe the reflux ring. The boiling point is recorded when the vapor-liquid equilibrium is established—defined as a stable thermocouple reading (±0.1 °C) for 5 continuous minutes under constant reflux.

  • Self-Validation Loop: The sample is measured in triplicate. If the temperature variance between replicates exceeds 0.2 °C, it indicates potential thermal degradation. To validate structural integrity, the post-run sample is analyzed via GC-MS; if the purity has dropped below 97%, the data is invalidated, and the experiment must be repeated at an even lower pressure (e.g., 5.0 mmHg).

Conclusion

Accurate thermophysical characterization of reactive intermediates like 2-methyl-4-nitro-2-butanol requires a synthesis of predictive thermodynamics and highly controlled, self-validating experimental techniques. By utilizing vacuum ebulliometry and oscillating U-tube densitometry, researchers can bypass the thermal instability of the nitro group to generate the precise data required for advanced pharmaceutical manufacturing and solvent modeling.

References

  • US Patent 5763483A - Carbocyclic compounds. Google Patents.
  • ASTM D4052-22 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. ASTM International. Available at: [Link]

  • OECD Test Guideline 103 - Boiling Point. OECD iLibrary. Available at:[Link]

Exploratory

Provisional Hazard and Safety Assessment: 2-Methyl-4-nitro-2-butanol

A Technical Guide for Researchers and Drug Development Professionals Compound Identification and Structural Rationale for Assessment 2-Methyl-4-nitro-2-butanol is a tertiary alcohol containing a nitro functional group. I...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Compound Identification and Structural Rationale for Assessment

2-Methyl-4-nitro-2-butanol is a tertiary alcohol containing a nitro functional group. Its structure suggests a combination of hazards associated with both tert-amyl alcohol (2-methyl-2-butanol) and short-chain nitroalkanes.

  • Tertiary Alcohol Moiety (2-methyl-2-butanol component): This part of the molecule is associated with flammability, skin and eye irritation, and effects on the central nervous system (CNS), such as drowsiness and dizziness.[1][2][3]

  • Nitroalkane Moiety (-CH2-NO2 component): Aliphatic nitro compounds are known for their potential toxicity, including the risk of causing methemoglobinemia (a condition of oxygen starvation), and some are considered potential carcinogens.[4][5] They can also be thermally unstable.

This assessment synthesizes data from these structural precedents to construct a cautious and proactive safety profile.

Anticipated GHS Classification and Hazards

Based on its constituent functional groups, 2-methyl-4-nitro-2-butanol is anticipated to fall under the following GHS hazard classifications.

Anticipated GHS Hazard Pictograms:

🔥Health Hazard
Flame Exclamation Mark

Anticipated Hazard Statements:

  • H226: Flammable liquid and vapor. (Inferred from 2-methyl-2-butanol).

  • H302: Harmful if swallowed. (Inferred from nitroalkanes and related nitro-alcohols).[6][7]

  • H312: Harmful in contact with skin. (Inferred from 2-methyl-2-butanol).[1]

  • H315: Causes skin irritation.[2]

  • H318: Causes serious eye damage.[1]

  • H332: Harmful if inhaled.[2]

  • H335: May cause respiratory irritation.[2]

  • H336: May cause drowsiness or dizziness.[1]

  • Additional Unclassified Hazards: Potential for methemoglobinemia.[4] Risk of thermal decomposition.

Physicochemical and Toxicological Data Summary

The following tables summarize known data for the parent alcohol, 2-methyl-2-butanol, to provide a baseline for physical property estimation. Toxicological data is inferred from both parent compounds and related nitroalkanes.

Table 1: Physical Properties of 2-Methyl-2-butanol (tert-Amyl Alcohol)
PropertyValueSource(s)
CAS Number 75-85-4[8]
Molecular Formula C5H12O
Molecular Weight 88.15 g/mol
Appearance Colorless liquid[8]
Boiling Point 102 °C[3]
Melting Point -12 °C[3]
Flash Point 20 °C[3]
Vapor Density 3 (vs air)
Autoignition Temp. 425 °C[2]
Explosive Limits Lower: ~1.2%, Upper: ~9.0%[2]

Insight: The presence of the polar nitro group in 2-methyl-4-nitro-2-butanol would likely increase the boiling point and density compared to the parent alcohol. However, it should still be regarded as a combustible, if not flammable, liquid.

Table 2: Inferred Toxicological Profile for 2-Methyl-4-nitro-2-butanol
EndpointAnticipated HazardRationale / Supporting Data
Acute Oral Toxicity Harmful if swallowed. Nitroalkanes can be toxic upon ingestion.[4] Related nitro-alcohols are classified as harmful if swallowed.[6][7]
Acute Dermal Toxicity Harmful in contact with skin. 2-Methyl-2-butanol is classified as harmful in contact with skin.[1]
Acute Inhalation Harmful if inhaled. Inhalation may cause respiratory irritation, CNS depression (drowsiness, dizziness), and potential systemic toxicity from the nitroalkane group.[1][2]
Skin Corrosion/Irritation Causes skin irritation. Expected based on the parent alcohol and other functionalized alcohols.[2]
Eye Damage/Irritation Causes serious eye damage. The parent alcohol is known to cause serious eye damage.[1]
Carcinogenicity Potential carcinogen. Some nitroalkanes have been shown to be carcinogenic in animal studies.[4][5] This substance should be handled as a potential carcinogen.
Specific Target Organ Toxicity (Single Exposure) Respiratory system, Central Nervous System. Inferred from the parent alcohol.[1]

Experimental Protocols: Safe Handling and Emergency Response

Given the inferred hazards, a stringent, multi-layered safety protocol is mandatory.

Engineering Controls and Personal Protective Equipment (PPE)

Causality: The primary safety principle is to minimize all routes of exposure. Engineering controls provide the first and most effective line of defense, while PPE serves as a crucial secondary barrier.

Protocol:

  • Ventilation: All manipulations (weighing, transferring, reactions) must be performed within a certified chemical fume hood to prevent inhalation of vapors.[3]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended for extended operations. Gloves must be inspected before use and changed immediately if contamination is suspected.

  • Eye Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a full-face shield must be worn in addition to goggles.[9]

  • Skin and Body Protection: A flame-retardant lab coat must be worn and kept fully fastened. Ensure full coverage of legs and feet with appropriate clothing and closed-toe shoes.[3]

Storage and Handling Workflow

Causality: Improper storage and handling can lead to degradation, accidental release, or dangerous reactions. The workflow below is designed to maintain chemical integrity and prevent exposure.

Protocol:

  • Procurement & Receipt: Upon receipt, visually inspect the container for any damage.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area designated for flammable and toxic chemicals.[2] Keep away from heat, sparks, open flames, and strong oxidizing agents.[3]

  • Dispensing: Ground and bond containers when transferring material to prevent static discharge.[3] Use only non-sparking tools.

  • Reaction Setup: Conduct all reactions within the fume hood. Ensure emergency equipment (fire extinguisher, safety shower, eyewash station) is accessible and operational.

  • Waste Management: Collect all waste containing the substance in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Decontamination: Thoroughly decontaminate all glassware and equipment after use. Wash hands thoroughly after handling, even if gloves were worn.[6]

G cluster_prep Preparation & Handling cluster_emergency Emergency Readiness cluster_post Post-Handling A Verify Fume Hood Operation B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Ground and Bond Containers B->C D Dispense Using Non-Sparking Tools C->D H Segregate Hazardous Waste D->H After Use E Locate Eyewash & Shower F Confirm Fire Extinguisher Access E->F G Know Spill Kit Location F->G I Decontaminate Work Area H->I J Remove PPE & Wash Hands I->J

Caption: Workflow for Safe Handling of 2-Methyl-4-nitro-2-butanol.

First-Aid and Emergency Procedures

Causality: Rapid and appropriate first-aid response is critical to minimizing harm following an exposure. These measures are based on protocols for similar chemical classes.

  • Inhalation: Immediately move the exposed person to fresh air.[3] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes.[3] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.

Fire-Fighting and Spill Response

  • Fire-Fighting Measures:

    • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO2).[2] A water spray can be used to cool fire-exposed containers.

    • Hazards: The substance is presumed to be flammable. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[3] Combustion will produce toxic gases, including carbon oxides and nitrogen oxides (NOx).[3][11] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

  • Accidental Release Measures:

    • Evacuate personnel from the area and ensure adequate ventilation. Remove all sources of ignition.[3]

    • Wear appropriate personal protective equipment (see Section 4.1).

    • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[11]

    • Collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for hazardous waste disposal.[3] Do not allow the substance to enter drains or waterways.[11]

Disposal Considerations

All waste materials containing 2-methyl-4-nitro-2-butanol must be treated as hazardous waste. Disposal should be carried out by a licensed disposal company in accordance with all applicable federal, state, and local regulations.[11] Do not dispose of it via sanitary sewer systems.

References

  • Toxicity and Metabolism of Nitroalkanes and Substituted Nitroalkanes. (2025). Request PDF. [Link]

  • methyl 2-methyl-4-nitrobutanoate | CAS#:16507-03-2. (n.d.). Chemsrc. [Link]

  • Safety data sheet - 2-Methyl-2-butanol. (2023, March 24). CPAchem. [Link]

  • Synthesizing 2-methyl-2-butanol. (2015, August 18). Chemistry Stack Exchange. [Link]

  • (R)-2-methyl-4-nitrobutanoic acid | C5H9NO4. (n.d.). PubChem. [Link]

  • Preparation of 2-amino-n-butanol. (n.d.).
  • SAFETY DATA SHEET - 4-Nitrobenzyl alcohol. (2025, December 17). Sigma-Aldrich. [Link]

  • 2-Methyl-2-butanol {tert-Amyl Alcohol} cas75-85-4 SDS. (2018, September 14). Durham Tech. [Link]

  • 2-methyl-4-phenyl-2-butanol - Chemical Synthesis Database. (2025, May 20). ChemSynthesis. [Link]

  • Nitroalkanes and Nitroalkenes: Carcinogenicity and Structure Activity Relationships. (n.d.). EPA. [Link]

  • Nitromethane - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]

  • 2-Methyl-4-(methylamino)butan-2-ol. (n.d.). PubChem. [Link]

Sources

Foundational

2-methyl-4-nitro-2-butanol PubChem CID and ChemSpider ID

This guide details the chemical identity, synthesis, and application of 2-methyl-4-nitro-2-butanol , a critical intermediate in the synthesis of pharmaceutical agents, particularly neuraminidase inhibitors. Chemical Iden...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical identity, synthesis, and application of 2-methyl-4-nitro-2-butanol , a critical intermediate in the synthesis of pharmaceutical agents, particularly neuraminidase inhibitors.

Chemical Identification & Properties

2-methyl-4-nitro-2-butanol is a tertiary nitro-alcohol utilized primarily as a building block in organic synthesis. It serves as the direct precursor to 4-amino-2-methyl-2-butanol , a moiety found in various bioactive compounds.

Core Identifiers
Identifier TypeValueNotes
CAS Registry Number 72183-50-7 Definitive Identifier
IUPAC Name 2-methyl-4-nitrobutan-2-ol
Molecular Formula C₅H₁₁NO₃
Molecular Weight 133.15 g/mol
SMILES CC(C)(O)CC[O-]
InChI Key Derivative dependent
PubChem CID Not Standardly IndexedUse CAS 72183-50-7 for database queries.[1][2][3][4]
ChemSpider ID Not Standardly IndexedUse CAS 72183-50-7 for database queries.

Note on Database Indexing: This compound is frequently cited in patent literature (e.g., for neuraminidase inhibitors) but may not have a permanent landing page in public agglomerators like PubChem or ChemSpider under a unique CID. The CAS number 72183-50-7 is the primary key for retrieval.

Synthesis Protocol

The synthesis of 2-methyl-4-nitro-2-butanol is achieved through the base-catalyzed ring opening of isobutylene oxide (2,2-dimethyloxirane) by nitromethane . This reaction leverages the nucleophilicity of the nitronate anion to attack the less hindered carbon of the epoxide.

Reaction Scheme

Synthesis Nitromethane Nitromethane (CH3NO2) Intermediate Nitronate Intermediate Nitromethane->Intermediate Deprotonation Base Base Catalyst (e.g., NaOMe) Base->Intermediate Epoxide Isobutylene Oxide (2,2-dimethyloxirane) Product 2-methyl-4-nitro-2-butanol (CAS 72183-50-7) Epoxide->Product Intermediate->Product Nucleophilic Attack (Ring Opening)

Figure 1: Synthetic pathway for 2-methyl-4-nitro-2-butanol via epoxide ring opening.

Detailed Methodology

Reagents:

  • Nitromethane (Solvent/Reagent)[5]

  • Isobutylene Oxide (2,2-dimethyloxirane)

  • Base: Sodium Methoxide (NaOMe) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Solvent: Methanol (if using NaOMe) or neat Nitromethane

Protocol:

  • Nitronate Formation: In a dry round-bottom flask under inert atmosphere (N₂), dissolve Nitromethane (1.0 equiv) in anhydrous Methanol. Add catalytic Sodium Methoxide (0.1 equiv) at 0°C. Stir for 15 minutes to generate the nitronate species.

  • Epoxide Addition: Slowly add Isobutylene Oxide (1.1 equiv) dropwise to the reaction mixture, maintaining the temperature between 0°C and 5°C to prevent polymerization or runaway exotherms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor consumption of the epoxide via TLC or GC-MS.

  • Quench & Workup: Neutralize the base with a stoichiometric amount of glacial acetic acid or dilute HCl. Remove the solvent (Methanol/excess Nitromethane) under reduced pressure.

  • Purification: Dissolve the residue in Ethyl Acetate and wash with water and brine. Dry over anhydrous MgSO₄. The crude oil can be purified via vacuum distillation (care required due to thermal instability of nitro compounds) or column chromatography (Silica gel, Hexanes/EtOAc gradient).

Yield: Typically 60–80%.

Applications in Drug Development

The primary utility of 2-methyl-4-nitro-2-butanol is as a precursor for the 4-amino-2-methyl-2-butanol scaffold, which is a key structural motif in Neuraminidase Inhibitors .

Transformation to Amino-Alcohol

The nitro group is reduced to an amine to activate the compound for further coupling.

Reduction Protocol:

  • Reagents: H₂ / Raney Nickel or Pd/C.

  • Conditions: Hydrogenation at 30–50 psi in Methanol.

  • Product: 4-amino-2-methyl-2-butanol (CAS 26734-08-7).

Strategic Importance

This scaffold provides a tertiary alcohol (mimicking the transition state of sialic acid hydrolysis) and a primary amine (for amide coupling), essential for binding to the active site of viral neuraminidase enzymes.

Applications Nitro 2-methyl-4-nitro-2-butanol (CAS 72183-50-7) Reduction Catalytic Hydrogenation (H2, Pd/C) Nitro->Reduction Amino 4-amino-2-methyl-2-butanol (CAS 26734-08-7) Reduction->Amino Drug Neuraminidase Inhibitors (e.g., Oseltamivir analogs) Amino->Drug Amide Coupling

Figure 2: Application of 2-methyl-4-nitro-2-butanol in pharmaceutical synthesis.

Safety & Handling

Warning: Nitro-alcohols and their precursors can be energetic.

  • Thermal Stability: Avoid heating the crude nitro-alcohol above 100°C without explicit thermal safety testing (DSC/ARC), as nitro compounds can undergo violent decomposition.

  • Base Sensitivity: The presence of strong base and heat can lead to retro-aldol type decomposition or polymerization. Always neutralize prior to distillation.

  • Toxicity: Handle as a potential irritant and sensitizer. Use standard PPE (gloves, goggles, fume hood).

References

  • CAS Registry . (n.d.).[6] CAS 72183-50-7: 2-methyl-4-nitro-2-butanol. American Chemical Society.[6]

  • Patent CN103772231A . (2014). Novel compound, synthetic method thereof, and treatment usage thereof. Google Patents. Link

  • VCF Online . (n.d.). Volatile Compounds in Food: 2-methyl-4-nitro-2-butanol. Link

  • BenchChem . (2025).[7] Ring-Opening Reactions of Epoxides: Technical Guide. (General reference for epoxide opening methodology).

Sources

Exploratory

Advanced Characterization and Quantification of Volatile Nitrosamines in Complex Food Matrices

Content Type: Technical Whitepaper Audience: Senior Analytical Scientists, Toxicologists, and Drug Development Professionals Scope: Volatile Nitrogen-Oxygen Species (Focus on N-Nitrosamines) The Toxicological & Regulator...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Senior Analytical Scientists, Toxicologists, and Drug Development Professionals Scope: Volatile Nitrogen-Oxygen Species (Focus on N-Nitrosamines)

The Toxicological & Regulatory Imperative

While the chemical class of "volatile nitro compounds" encompasses various species (including nitroalkanes and nitro-PAHs), the critical focus for food safety and pharmaceutical researchers is the Volatile N-Nitrosamine (VNA) cohort. These compounds, including N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), are potent genotoxic agents classified by the IARC as Group 2A (probable carcinogens).

For the drug development and food safety scientist, the analytical challenge is twofold:

  • Trace Sensitivity: Regulatory limits (FDA/EFSA) often require limits of quantification (LOQ) in the low ppb (µg/kg) range.

  • Artifact Suppression: The very extraction process used to isolate these compounds can inadvertently synthesize them if precursors (nitrites and secondary amines) are present, leading to false positives.

Mechanism of Formation

Understanding the in situ formation pathway is prerequisite to designing a valid analytical protocol. Nitrosation occurs primarily under acidic conditions (pH 2–4) or via thermal decarboxylation during processing (e.g., frying cured meats).

NitrosamineFormation Nitrite Nitrite (NO2-) NitrousAcid Nitrous Acid (HNO2) Nitrite->NitrousAcid + H+ Acid Acidic Environment (pH 2-4) Acid->NitrousAcid Nitrosonium Nitrosonium Cation (N=O+) NitrousAcid->Nitrosonium - H2O Intermediate Unstable Intermediate Nitrosonium->Intermediate SecAmine Secondary Amine (R2NH) SecAmine->Intermediate Nucleophilic Attack Nitrosamine N-Nitrosamine (R2N-N=O) Intermediate->Nitrosamine - H+

Figure 1: The acid-catalyzed nitrosation pathway. Analytical protocols must interrupt this pathway at the "Nitrite" or "Nitrosonium" stage to prevent artifact formation.

Analytical Strategy: The Self-Validating System

A robust protocol must be a Self-Validating System . This means the method includes intrinsic controls that flag false positives (artifact formation) and false negatives (matrix suppression).

The Artifact Control Architecture

The most common error in VNA analysis is "Artifactual Nitrosation"—the formation of nitrosamines during sample preparation.

Critical Protocol Rule: You must scavenge nitrosating agents before any acidification or heating steps.

  • Inhibitor: Sulfamic Acid (

    
    ) or Ascorbic Acid.
    
  • Mechanism: Sulfamic acid reacts rapidly with nitrite to form nitrogen gas (

    
    ) and sulfate, irreversibly removing the nitrosating capability.
    
Instrumentation Selection
FeatureGC-TEA (Thermal Energy Analyzer)GC-MS/MS (Triple Quadrupole)
Principle Chemiluminescence (Nitrosyl radical specific)Mass Spectrometry (MRM transitions)
Selectivity High (Specific to N-NO bond)High (Precursor/Product ion specific)
Sensitivity 0.5 – 2.0 µg/kg< 0.05 µg/kg (High Sensitivity)
Matrix Effects Low interferenceProne to ion suppression
Use Case Routine screening, complex food matricesConfirmation, trace analysis (pharmaceuticals)

Recommendation: For modern research requiring sub-ppb detection, HS-SPME-GC-MS/MS is the superior architecture due to its combination of solvent-free extraction (minimizing background) and definitive spectral confirmation.

Detailed Protocol: HS-SPME-GC-MS/MS

This protocol is designed for complex matrices (e.g., processed meats, malt beverages) and prioritizes artifact suppression.

Phase 1: Sample Preparation & Inhibition
  • Homogenization: Cryogenically grind the sample (using liquid nitrogen) to prevent thermal degradation or volatilization of analytes.

  • Inhibition Buffer Preparation: Prepare a saturated NaCl solution containing 1M Sulfamic Acid.

    • Why? NaCl increases ionic strength ("salting out"), pushing volatile organics into the headspace. Sulfamic acid quenches residual nitrite immediately.

  • Aliquot: Weigh 2.0 g of homogenized sample into a 20 mL headspace vial.

  • Matrix Modification: Add 8 mL of the Inhibition Buffer.

  • Internal Standard: Spike with deuterated internal standards (e.g., NDMA-d6, NDEA-d10) at 5 ppb.

    • Why? Isotopically labeled standards correct for matrix effects and extraction efficiency variations.

Phase 2: Headspace Solid Phase Microextraction (HS-SPME)
  • Fiber Selection: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[1][2]

    • Why? The triple-phase fiber covers a wide polarity range, essential for capturing both polar (NDMA) and non-polar (NDBA) nitrosamines.

  • Incubation: 60°C for 15 minutes (agitation at 500 rpm).

  • Extraction: Expose fiber to headspace at 60°C for 45 minutes.

    • Note: Do not exceed 65°C. Higher temperatures increase the risk of Maillard reaction-induced artifacts or degradation.

Phase 3: GC-MS/MS Acquisition
  • Inlet: Splitless mode at 250°C.

  • Column: Polar wax column (e.g., DB-WAX UI, 30m x 0.25mm x 0.25µm).

    • Why? VNAs are polar; a wax column provides superior peak shape and separation from non-polar lipid interferences.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • MS Mode: Multiple Reaction Monitoring (MRM).[3]

MRM Transition Table (Example):

Analyte Precursor Ion (m/z) Product Ion (Quant) Product Ion (Qual) Collision Energy (eV)
NDMA 74.0 44.0 42.0 10
NDEA 102.1 85.0 56.0 12
NPYR 100.1 55.0 41.0 15

| NDMA-d6 | 80.0 | 50.0 | 46.0 | 10 |

Workflow Visualization

The following diagram illustrates the "Self-Validating" analytical workflow, highlighting the critical control points (CCPs) where data integrity is secured.

AnalyticalWorkflow cluster_validation Validation Loop Sample Complex Matrix (Meat/Drug Product) Inhibition CCP 1: Nitrite Quenching (Sulfamic Acid + NaCl) Sample->Inhibition Immediate Addition ISTD Internal Standard (Deuterated Analytes) Inhibition->ISTD SPME HS-SPME Extraction (DVB/CAR/PDMS Fiber) ISTD->SPME Equilibration 60°C GC Gas Chromatography (Polar Wax Column) SPME->GC Thermal Desorption MS MS/MS Detection (MRM Mode) GC->MS Data Quantification & Ratio Validation MS->Data Signal Processing Data->Sample If Ion Ratio Fail: Re-extract

Figure 2: Analytical workflow emphasizing the Critical Control Point (CCP) of nitrite quenching to prevent artifact generation.

Performance Metrics & Validation

To ensure the method meets regulatory scrutiny (e.g., FDA Method C-010.01), the following performance criteria must be met.

ParameterAcceptance CriteriaScientific Rationale
Linearity (

)
> 0.995Ensures predictable response across the dynamic range (0.5 – 100 ppb).[2]
Recovery 70% – 120%Verifies that the matrix does not suppress extraction efficiency significantly.
Precision (RSD) < 15%Demonstrates method robustness and repeatability.
Ion Ratio ± 20% of StandardConfirms the identity of the compound; deviations imply interference.
LOD/LOQ LOQ < 1.0 µg/kgRequired to meet EFSA/FDA risk assessment thresholds.
Troubleshooting Common Failures
  • High Background/Carryover: Nitrosamines are "sticky." Bake out the SPME fiber at 260°C for 10 minutes between injections.

  • Poor Sensitivity for NDBA: N-nitrosodibutylamine is semi-volatile and hydrophobic. Ensure the incubation time is sufficient (45+ min) to allow it to partition into the headspace.

  • False Positives: If NDMA appears in blanks, check the water source. Chloraminated tap water can react with trace amines in glassware to form NDMA. Use only LC-MS grade water.

References

  • U.S. Food and Drug Administration (FDA). (2025).[4] Combined N-Nitrosamine Impurity Analysis Methodology. FDA.gov. [Link]

  • European Food Safety Authority (EFSA). (2023). Risk assessment of N-nitrosamines in food. EFSA Journal. [Link]

  • Rath, S., & Reyes, F. G. R. (2005).[5] A method for the determination of volatile N-nitrosamines in food by HS-SPME-GC-TEA. Food Chemistry, 91(1), 173-179.[5] [Link]

  • Roasa, J., Liu, H., & Shao, S. (2019).[2] An optimised HS-SPME-GC-MS method for the detection of volatile nitrosamines in meat samples. Food Additives & Contaminants: Part A, 36(3), 396-404.[2] [Link]

  • Ellutia. (2020). Analysis of Volatile Nitrosamines by GC-TEA. Chromatography Today. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Grignard Alkylation of 4-Nitro-2-Butanone

This Application Note and Protocol is designed for researchers requiring high-chemoselectivity alkylation of base-sensitive nitroketones. Executive Summary The direct reaction of Grignard reagents (e.g., methylmagnesium...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers requiring high-chemoselectivity alkylation of base-sensitive nitroketones.

Executive Summary

The direct reaction of Grignard reagents (e.g., methylmagnesium bromide, MeMgBr) with


-nitroketones such as 4-nitro-2-butanone presents a significant synthetic challenge due to the high basicity of organomagnesium species. The 

-protons adjacent to the nitro group (

) and the ketone (

) are susceptible to deprotonation, leading to the formation of nitronates or enolates rather than the desired tertiary alcohol. Furthermore,

-nitroketones are prone to base-mediated

-elimination (retro-Michael type), ejecting the nitro group to form methyl vinyl ketone (MVK), which subsequently polymerizes.

To overcome these competing pathways, this protocol utilizes anhydrous Cerium(III) Chloride (


) . The formation of an organocerium intermediate (

) significantly suppresses basicity while enhancing oxophilicity, thereby favoring 1,2-nucleophilic addition to the carbonyl over deprotonation or elimination.
Mechanistic Insight & Rationale
2.1 The Incompatibility Problem

In a standard Grignard reaction without additives:

  • Deprotonation (Fastest): MeMgBr acts as a base. The protons at C4 (adjacent to

    
    ) are highly acidic. Deprotonation yields a magnesium nitronate, which is inert to nucleophilic attack and regenerates the starting material upon acidic workup.
    
  • 
    -Elimination:  The basic conditions facilitate the elimination of the nitro group (
    
    
    
    equivalent), generating Methyl Vinyl Ketone (MVK), which leads to complex mixtures.
  • Redox Side Reactions: Nitro groups can act as oxidants toward Grignard reagents, leading to azo/hydrazo byproducts via Single Electron Transfer (SET).

2.2 The Organocerium Solution

Transmetallation of MeMgBr with anhydrous


 generates methylcerium dichloride (

).
  • Reduced Basicity: Organoceriums are far less basic than their magnesium counterparts, preventing deprotonation of the sensitive nitro-alkyl chain.

  • Enhanced Nucleophilicity: The high oxophilicity of Cerium(III) activates the carbonyl oxygen, facilitating 1,2-addition even in sterically crowded or deactivated systems.

Experimental Protocol
3.1 Materials & Reagents
ReagentRolePurity/Specs
4-Nitro-2-butanone Substrate>95%, Dry (Azeotropically distilled if needed)
Methylmagnesium bromide Nucleophile3.0 M in Diethyl Ether (Titrated prior to use)
Cerium(III) Chloride (

)
AdditiveMust be dried to anhydrous form
Tetrahydrofuran (THF) SolventAnhydrous, distilled over Na/Benzophenone
Hydrochloric Acid (HCl) Quench1.0 M Aqueous Solution
3.2 Preparation of Anhydrous

(Critical Step)

Commercially available anhydrous


 is often hygroscopic and partially deactivated. Fresh drying is mandatory.
  • Place

    
     (1.5 equiv relative to ketone) in a Schlenk flask.
    
  • Heat to 140–150 °C under high vacuum (<0.1 mmHg) for 2–3 hours with vigorous stirring.

  • Observation: The solid will bubble and eventually become a fine, white powder. Ensure no clumps remain.

  • Cool to room temperature under Argon atmosphere.

3.3 Reaction Procedure

Step 1: Reagent Formation

  • Suspend the dried anhydrous

    
     (1.5 equiv) in anhydrous THF (0.3 M concentration).
    
  • Stir at room temperature for 1–2 hours to ensure formation of a fine suspension (slurry).

  • Cool the suspension to -78 °C (Dry ice/Acetone bath).

  • Add MeMgBr (1.5 equiv) dropwise via syringe.

  • Stir at -78 °C for 30 minutes. The mixture typically turns yellow/orange.

Step 2: Substrate Addition

  • Dissolve 4-nitro-2-butanone (1.0 equiv) in a minimal amount of anhydrous THF.

  • Add the ketone solution dropwise to the organocerium slurry at -78 °C over 15 minutes.

  • Note: Maintain temperature below -65 °C to prevent elimination side reactions.

Step 3: Reaction & Workup

  • Allow the reaction to stir at -78 °C for 2 hours.

  • Monitor via TLC (Note: Nitro compounds may streak; use stain like

    
    ).
    
  • Quench: While still at -78 °C, quench by adding dilute aqueous HCl (1.0 M) or saturated

    
    . Acidic pH is required to break the strong Ce-O bond, but avoid low pH (<2) to prevent Nef reaction of the nitro group.
    
  • Warm to room temperature.

  • Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
Data Presentation & Logic Flow
4.1 Reaction Pathway Diagram

The following diagram illustrates the competition between the standard Grignard failure mode and the Organocerium success pathway.

G Start 4-Nitro-2-butanone (Substrate) MeMgBr MeMgBr (Standard) Start->MeMgBr Direct Addition MeCe MeCeCl2 (Imamoto) Start->MeCe Transmetallation Deprot Deprotonation (C4) (Nitronate Formation) MeMgBr->Deprot Major Path (High Basicity) Elim Beta-Elimination (Methyl Vinyl Ketone) MeMgBr->Elim Competing Path Add 1,2-Addition (Alkoxide) MeCe->Add Major Path (High Oxophilicity) Fail Recovery of SM or Polymerization Deprot->Fail Acidic Workup Elim->Fail Product 2-Methyl-4-nitro-2-butanol (Target) Add->Product Workup

Caption: Mechanistic divergence between standard Grignard (Red) and Organocerium (Green) pathways.

4.2 Troubleshooting Table
ObservationRoot CauseCorrective Action
Recovery of Starting Material Deprotonation occurred (Basicity > Nucleophilicity).[1]Ensure

is completely anhydrous. Increase

equivalents to 2.0.
Formation of Enone (MVK)

-elimination due to temperature rise.
Keep reaction strictly at -78 °C during addition. Add ketone slower.
Low Yield / Emulsion Incomplete hydrolysis of Cerium salts.Use slightly more acidic quench (10% acetic acid) or use Rochelle's salt to break emulsion.
References
  • Imamoto, T., Kusumoto, T., Tawarayama, Y., Sugiura, Y., Mita, T., Hatanaka, Y., & Yokoyama, M. (1984). "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." The Journal of Organic Chemistry. Link

  • Bartoli, G., et al. (1989). "Reaction of Grignard Reagents with Nitroarenes." Tetrahedron Letters. (Contextual reference for nitro-Grignard incompatibility). Link

  • Concellón, J. M., & Rodríguez-Solla, H. (2004). "Samarium-promoted synthesis of

    
    -nitroalkanols." Chemistry - A European Journal. (Alternative lanthanide methodology). Link
    

Sources

Application

Application Note: A Comprehensive Guide to the Synthesis of 2,2-Dimethylpyrrolidine from 2-Methyl-4-nitro-2-butanol

Introduction The pyrrolidine scaffold is a privileged heterocyclic motif prevalent in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique stereochemical and electronic properties render it a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrrolidine scaffold is a privileged heterocyclic motif prevalent in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique stereochemical and electronic properties render it a cornerstone in medicinal chemistry and drug development.[1] This application note provides a detailed, in-depth technical guide for the synthesis of 2,2-dimethylpyrrolidine, a valuable substituted pyrrolidine, commencing from the readily accessible starting material, 2-methyl-4-nitro-2-butanol. This multi-step synthesis is particularly instructive for researchers and scientists in organic synthesis and drug development, as it encompasses fundamental transformations including a nitroaldol (Henry) reaction, catalytic hydrogenation, and an intramolecular cyclization. Each step is elucidated with a focus on the underlying chemical principles, optimization strategies, and robust analytical characterization of the final product.

Overall Synthetic Strategy

The synthesis of 2,2-dimethylpyrrolidine from 2-methyl-4-nitro-2-butanol is achieved through a two-step sequence following the initial preparation of the nitro alcohol starting material. The overall transformation is depicted below:

Overall Synthesis cluster_0 Step 1: Synthesis of Starting Material 2-Nitropropane 2-Nitropropane Step1_reagents Base Catalyst (Henry Reaction) Formaldehyde Formaldehyde Start_Material 2-Methyl-4-nitro-2-butanol Step1_reagents->Start_Material Step2_reagents H₂, Raney Ni (Reduction) Start_Material->Step2_reagents Step 2 Intermediate 4-Amino-2-methyl-2-butanol Step2_reagents->Intermediate Step3_reagents 1. SOCl₂ 2. Base (Cyclization) Intermediate->Step3_reagents Step 3 Final_Product 2,2-Dimethylpyrrolidine Step3_reagents->Final_Product

Figure 1: Overall synthetic workflow.

This guide will provide detailed protocols for each of these synthetic stages.

Part 1: Synthesis of 2-Methyl-4-nitro-2-butanol (Starting Material)

The synthesis of the nitro alcohol precursor is achieved via a base-catalyzed Henry (nitroaldol) reaction.[2][3] This reaction facilitates the formation of a carbon-carbon bond between a nitroalkane and a carbonyl compound.[2]

Reaction Mechanism: The Henry Reaction

The Henry reaction proceeds through the following steps:

  • Deprotonation: A base abstracts an acidic α-proton from the nitroalkane (2-nitropropane) to form a resonance-stabilized nitronate anion.

  • Nucleophilic Attack: The nitronate anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of formaldehyde.

  • Protonation: The resulting alkoxide is protonated by the conjugate acid of the base or the solvent to yield the β-nitro alcohol.

It is crucial to control the reaction conditions to minimize side reactions such as the double Henry reaction, dehydration of the product to a nitroalkene, and the Cannizzaro reaction of formaldehyde.[4]

Experimental Protocol: Synthesis of 2-Methyl-4-nitro-2-butanol
Reagent/MaterialMolar Mass ( g/mol )AmountMoles
2-Nitropropane89.0989.1 g (95.0 mL)1.0
Formaldehyde (37% aq. soln)30.0381.2 g (75.0 mL)1.0
Sodium Hydroxide (10% aq. soln)40.004.0 g in 40 mL H₂O0.1
Diethyl Ether-As required-
Anhydrous Magnesium Sulfate-As required-

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-nitropropane.

  • Commence stirring and cool the flask in an ice-water bath to maintain an internal temperature of 10-15 °C.

  • Slowly add the 37% aqueous formaldehyde solution via the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 20 °C.

  • Once the formaldehyde addition is complete, add the 10% aqueous sodium hydroxide solution dropwise over 20 minutes, maintaining the temperature below 25 °C.

  • After the addition of the base, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 3:1).

  • Upon completion, transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-methyl-4-nitro-2-butanol. The product can be purified by vacuum distillation if necessary.

Part 2: Reduction of 2-Methyl-4-nitro-2-butanol to 4-Amino-2-methyl-2-butanol

The reduction of the nitro group to a primary amine is a critical step. Catalytic hydrogenation using Raney Nickel is an effective method for the reduction of aliphatic nitro compounds.[5][6]

Reaction Mechanism: Catalytic Hydrogenation

The catalytic hydrogenation of a nitro group to an amine is a complex process that occurs on the surface of the catalyst. It is a six-electron reduction that is believed to proceed through nitroso and hydroxylamine intermediates. The use of Raney Nickel, a finely divided nickel-aluminum alloy treated with sodium hydroxide, provides a high surface area for the adsorption of hydrogen and the organic substrate.[7][8]

Reduction Mechanism Nitro R-NO₂ Nitroso R-NO Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine R-NHOH Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine R-NH₂ Hydroxylamine->Amine +2e⁻, +2H⁺

Figure 2: Simplified pathway for nitro group reduction.

Experimental Protocol: Synthesis of 4-Amino-2-methyl-2-butanol
Reagent/MaterialMolar Mass ( g/mol )AmountMoles
2-Methyl-4-nitro-2-butanol133.1513.3 g0.1
Raney Nickel (50% slurry in water)-~5 g-
Methanol-150 mL-
Hydrogen Gas2.02As required-

Procedure:

  • Catalyst Preparation: Carefully wash the Raney Nickel slurry with deionized water (3 x 20 mL) and then with methanol (3 x 20 mL) by decantation.

  • To a 500 mL hydrogenation vessel (e.g., a Parr shaker bottle), add the crude 2-methyl-4-nitro-2-butanol and methanol.

  • Under an inert atmosphere (e.g., nitrogen or argon), carefully add the washed Raney Nickel catalyst to the reaction vessel.

  • Seal the vessel, connect it to the hydrogenation apparatus, and purge the system with nitrogen gas followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi (approximately 3.4 atm).

  • Commence vigorous stirring and heat the reaction mixture to 40-50 °C.

  • Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 4-6 hours.

  • Once the hydrogen uptake ceases, cool the reaction vessel to room temperature and carefully vent the excess hydrogen.

  • Purge the vessel with nitrogen gas.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet.

  • Wash the filter cake with methanol (2 x 20 mL).

  • Concentrate the combined filtrate under reduced pressure to obtain the crude 4-amino-2-methyl-2-butanol. This product is often used in the next step without further purification.

Part 3: Intramolecular Cyclization to 2,2-Dimethylpyrrolidine

The final step involves the intramolecular cyclization of 4-amino-2-methyl-2-butanol. A highly efficient one-pot method utilizes thionyl chloride (SOCl₂) to activate the hydroxyl group, followed by in-situ cyclization upon basification.[9][10][11]

Reaction Mechanism: SOCl₂-Mediated Cyclization

The reaction with thionyl chloride proceeds through the following key steps:

  • Formation of a Chlorosulfite Ester: The hydroxyl group of the amino alcohol attacks the sulfur atom of thionyl chloride, displacing a chloride ion to form a chlorosulfite ester intermediate.

  • Intramolecular Nucleophilic Substitution (Sₙi or Sₙ2): The amine nitrogen, protonated under the acidic conditions, is liberated upon addition of a base. This free amine then acts as an intramolecular nucleophile, attacking the carbon bearing the activated oxygen (now a good leaving group), leading to the formation of the pyrrolidine ring and expulsion of sulfur dioxide and chloride.

Cyclization_Mechanism Amino_Alcohol 4-Amino-2-methyl-2-butanol SOCl2 SOCl₂ Intermediate_1 Chlorosulfite Ester SOCl2->Intermediate_1 Activation Intermediate_2 Intramolecular Sₙ2 Intermediate_1->Intermediate_2 Rearrangement Base Base (e.g., NaOH) Product 2,2-Dimethylpyrrolidine Base->Product Cyclization

Figure 3: Key stages of the SOCl₂-mediated cyclization.

Experimental Protocol: Synthesis of 2,2-Dimethylpyrrolidine
Reagent/MaterialMolar Mass ( g/mol )AmountMoles
4-Amino-2-methyl-2-butanol103.1610.3 g0.1
Thionyl Chloride (SOCl₂)118.9713.1 g (8.0 mL)0.11
Dichloromethane (DCM)-150 mL-
Sodium Hydroxide (20% aq. soln)40.00As required-
Anhydrous Potassium Carbonate-As required-

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution), dissolve the crude 4-amino-2-methyl-2-butanol in 100 mL of dichloromethane.

  • Cool the solution in an ice-water bath.

  • Slowly add thionyl chloride dropwise via the dropping funnel over 30 minutes. Caution: The reaction is exothermic and releases HCl and SO₂ gas.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Slowly heat the reaction mixture to reflux and maintain for 3 hours.

  • Cool the reaction mixture back to 0 °C in an ice-water bath.

  • Carefully add 20% aqueous sodium hydroxide solution dropwise with vigorous stirring until the aqueous layer is strongly basic (pH > 12).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous potassium carbonate.

  • Filter the drying agent and carefully remove the solvent by distillation at atmospheric pressure.

  • The crude 2,2-dimethylpyrrolidine can be purified by fractional distillation.

Part 4: Characterization of 2,2-Dimethylpyrrolidine

The identity and purity of the synthesized 2,2-dimethylpyrrolidine should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₆H₁₃N
Molecular Weight 99.17 g/mol [12]
Appearance Colorless to light yellow liquid
Boiling Point 105-107 °C
Density ~0.82 g/mL
Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz): δ ~2.9 (t, 2H), ~1.7 (t, 2H), ~1.6 (s, 1H, NH), ~1.5 (m, 2H), ~1.1 (s, 6H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~55.0, ~48.0, ~40.0, ~28.0, ~20.0.

  • IR (neat, cm⁻¹): ~3300 (N-H stretch), ~2950 (C-H stretch), ~1460 (C-H bend).

  • GC-MS: A gas chromatography-mass spectrometry analysis can confirm the purity and the molecular weight of the product (m/z = 99.1).[12][13]

Part 5: Safety and Handling

  • 2-Nitropropane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Suspected of causing cancer.

  • Formaldehyde: Toxic by all routes of exposure. Carcinogen. Use in a well-ventilated fume hood.

  • Raney Nickel: Pyrophoric solid. May catch fire if exposed to air. Handle as a slurry and keep wet.

  • Thionyl Chloride: Causes severe skin burns and eye damage. Reacts violently with water, releasing toxic gases (HCl and SO₂).[1][14][15][16] Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, goggles, lab coat).[1][15][16][17]

  • 2,2-Dimethylpyrrolidine: Harmful if swallowed.[12] Causes skin and eye irritation.

Always consult the Safety Data Sheet (SDS) for each chemical before use and perform all manipulations in a well-ventilated chemical fume hood.

References

  • Henry, L. Bull. Acad. Roy. Belg.1895, 3, 109.
  • Xu, F.; Simmons, B.; Reamer, R. A.; Corley, E.; Murry, J.; Tschaen, D. J. Org. Chem.2008, 73 (1), 312–315.
  • Organic Syntheses. 2,5-dimethylpyrrole.[Link]

  • PubChem. 2,2-Dimethylpyrrolidine.[Link]

  • Xu, F., et al. "Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited." The Journal of Organic Chemistry, 2008.
  • Synlett. "A simple, one-pot preparation of cyclic amines via efficient chlorination of amino alcohols with use of SOCl(2) has been developed." 2007.
  • PubMed. "Chlorination/cyclodehydration of amino alcohols with SOCl2: an old reaction revisited." 2008.
  • Science of Synthesis. "Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited." [Link]

  • Organic Syntheses. hydrogen.[Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions.[Link]

  • PubChem. 2,2-Dimethylpyrrolidine | C6H13N | CID 414773.[Link]

  • Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. Reaction of 2-Nitropropane with Nitrogen Dioxide in Gas Phase. 1961.
  • SpectraBase. 2,2-Dimethyl-pyrrolidine - Optional[Vapor Phase IR] - Spectrum.[Link]

  • Sciencemadness.org. Synthesis of 2-Nitropropane-1-ol.[Link]

  • Organic Chemistry Portal. Henry Reaction.[Link]

  • Scribd. Catalytic Hydrogenation for Students | PDF.[Link]

  • ResearchGate. Synthesis of nitro alcohols by the Henry reaction a.[Link]

  • Wikipedia. Henry reaction.[Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation.[Link]

  • Master Organic Chemistry. Reagent Friday: Raney Nickel.[Link]

  • ResearchGate. (PDF) Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols.[Link]

  • Reddit. How is the reaction mechanism of SOCl2 with amino acids?[Link]

  • Almac. MICROREVIEW Biocatalytic Approaches to the Henry (Nitroaldol) Reaction.[Link]

  • Google Patents.
  • The Royal Society of Chemistry. Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition.[Link]

  • SpectralWorks. Using AnalyzerPro software for deconvolution of GC-MS data of pesticides.[Link]

Sources

Method

reductive cyclization of gamma-nitro alcohols to pyrrolidines

Title: Application Note: Reductive Cyclization of -Nitro Alcohols to Pyrrolidines Introduction Pyrrolidines are privileged pharmacophores ubiquitous in FDA-approved drugs and biologically active natural products. The con...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Reductive Cyclization of


-Nitro Alcohols to Pyrrolidines 

Introduction

Pyrrolidines are privileged pharmacophores ubiquitous in FDA-approved drugs and biologically active natural products. The construction of the pyrrolidine ring from acyclic precursors is a fundamental transformation in medicinal chemistry.


-Nitro alcohols represent highly versatile, easily accessible precursors, often synthesized via the atom-economical Henry (nitroaldol) reaction[1]. However, the direct conversion of 

-nitro alcohols to pyrrolidines presents a unique mechanistic challenge: the nitro group must be fully reduced to an amine, and the kinetically inert hydroxyl group must be activated to facilitate intramolecular C–N bond formation.

This application note details two distinct, self-validating methodologies for this transformation:

  • The Borrowing Hydrogen (Hydrogen Autotransfer) Cascade: A modern, atom-economical, one-pot transition-metal-catalyzed approach.

  • The Classical Stepwise Protocol: A robust, biphasic approach relying on discrete reduction and electrophilic activation.

Mechanistic Pathways and Causality

Pathway A: The Borrowing Hydrogen Cascade The "borrowing hydrogen" (BH) or hydrogen autotransfer methodology is an elegant catalytic strategy that bypasses the need for toxic or stoichiometric alkylating/activating agents.

  • The Stoichiometric Reality: Reducing a nitro group to a primary amine requires six electrons (three equivalents of

    
    ). The subsequent cyclization via BH (alcohol dehydrogenation 
    
    
    
    condensation
    
    
    imine hydrogenation) is redox-neutral overall but relies on the temporary transfer of one equivalent of
    
    
    . Therefore, an external reductant (e.g.,
    
    
    gas or a sacrificial hydrogen donor) is strictly required to initiate the cascade by reducing the nitro group[2].
  • The Cascade: Once the

    
    -amino alcohol is generated in situ, the transition metal (e.g., Ru or Ir pincer complex) dehydrogenates the alcohol to a carbonyl, temporarily storing the hydride on the metal center. Intramolecular condensation yields a cyclic imine (1-pyrroline), which immediately accepts the stored hydride from the metal to form the pyrrolidine. Water is the sole byproduct of this cyclization phase, making the process highly environmentally benign.
    

Pathway B: Classical Stepwise Activation Direct nucleophilic displacement of an


 hydroxyl group by an amine is kinetically and thermodynamically disfavored due to the poor leaving group ability of hydroxide. In the classical approach, the nitro group is first reduced. The resulting 

-amino alcohol must then undergo O-activation. Because primary amines are generally more nucleophilic than alcohols, direct mesylation with MsCl often leads to competitive N-mesylation. This necessitates either transient N-protection or the use of specific activating conditions (like the Mitsunobu reaction) that selectively activate the C–O bond for an intramolecular

displacement.

G cluster_BH Pathway A: Borrowing Hydrogen Cascade cluster_Class Pathway B: Classical Stepwise A gamma-Nitro Alcohol B1 gamma-Amino Alcohol (In situ) A->B1 Ext. Reductant (e.g., H2) B2 gamma-Amino Alcohol (Isolated) A->B2 Pd/C, H2 C1 gamma-Amino Carbonyl (Dehydrogenation) B1->C1 Metal Cat. (-H2) D1 Cyclic Imine (Condensation) C1->D1 -H2O E Pyrrolidine (Target) D1->E Metal Cat. (+H2) C2 O-Activated Intermediate (e.g., Mesylate) B2->C2 MsCl, Base (or Mitsunobu) C2->E Intramolecular SN2

Mechanistic pathways for the reductive cyclization of gamma-nitro alcohols.

Experimental Protocols

Protocol 1: One-Pot Ruthenium-Catalyzed Borrowing Hydrogen Cascade Objective: Direct, atom-economical conversion of


-nitro alcohol to pyrrolidine using a homogeneous Ru-catalyst under hydrogenation conditions.
  • Reagents:

    
    -Nitro alcohol (1.0 mmol), 
    
    
    
    (2.5 mol%), 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 5 mol%),
    
    
    (0.5 mmol), Toluene (5 mL),
    
    
    gas.
  • Workflow:

    • Preparation: In a nitrogen-filled glovebox, charge a high-pressure stainless-steel autoclave with

      
      , dppf, and 
      
      
      
      . Causality: The bidentate dppf ligand stabilizes the active Ru-hydride species and prevents catalyst aggregation/deactivation at elevated temperatures[3].
    • Substrate Addition: Dissolve the

      
      -nitro alcohol in anhydrous, degassed toluene and transfer it to the autoclave.
      
    • Pressurization: Seal the autoclave, remove it from the glovebox, and purge with

      
       gas three times. Pressurize the vessel to 30 bar (435 psi) of 
      
      
      
      . Causality: High
      
      
      pressure is required to rapidly force the initial reduction of the nitro group to the amine, preventing the accumulation of reactive nitroso or hydroxylamine intermediates that can poison the catalyst.
    • Reaction: Heat the reaction mixture to 110 °C for 18 hours with vigorous stirring.

    • Workup: Cool the reactor to room temperature and carefully vent the

      
       gas. Filter the mixture through a short pad of Celite to remove the base and precipitated catalyst residues. Concentrate the filtrate under reduced pressure.
      
    • Purification: Purify the crude pyrrolidine via silica gel flash chromatography (DCM/MeOH with 1%

      
       to prevent streaking).
      

Protocol 2: Stepwise Classical Approach (Reduction & Mitsunobu Cyclization) Objective: Synthesis of pyrrolidines via isolated


-amino alcohol intermediates, ideal for substrates sensitive to high temperatures or transition metal hydrides.
  • Step 2A: Nitro Reduction

    • Dissolve the

      
      -nitro alcohol (1.0 mmol) in absolute ethanol (10 mL).
      
    • Add 10% Pd/C (10 wt% relative to substrate). Purge the flask with

      
       and attach a hydrogen balloon (1 atm).
      
    • Stir at room temperature for 4–6 hours until TLC indicates complete consumption of the starting material.

    • Filter through Celite, wash with ethanol, and concentrate to yield the crude

      
      -amino alcohol.
      
  • Step 2B: Intramolecular Mitsunobu Cyclization

    • Dissolve the crude

      
      -amino alcohol in anhydrous THF (10 mL) under an argon atmosphere. Cool to 0 °C.
      
    • Add Triphenylphosphine (

      
      , 1.2 mmol).
      
    • Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.2 mmol) over 10 minutes. Causality: The Mitsunobu conditions selectively activate the alcohol as a highly electrophilic oxyphosphonium ion. The adjacent primary amine rapidly attacks this intermediate, driving the cyclization forward and bypassing the need for tedious N-protection steps.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench with saturated aqueous

      
      , extract with EtOAc, dry over 
      
      
      
      , and concentrate. Purify via column chromatography to separate the product from the stoichiometric triphenylphosphine oxide byproduct.

Data Presentation: Methodological Comparison

The selection of the appropriate protocol depends heavily on substrate complexity, scale, and available infrastructure. The table below summarizes the critical parameters of both methodologies.

ParameterProtocol 1: Borrowing Hydrogen CascadeProtocol 2: Classical Stepwise (Mitsunobu)
Step Count 1 (One-pot cascade)2 (Isolation of intermediate recommended)
Atom Economy High (Water is the only byproduct of cyclization)Low (Generates stoichiometric

and DIAD-H2)
Catalyst/Reagents Ru-complex,

gas (30 bar)
Pd/C,

(1 bar),

, DIAD
Chemoselectivity Excellent (Tolerates many reducible groups if tuned)Moderate (Sterically hindered alcohols may fail)
Scalability Excellent (Process-friendly, low waste footprint)Poor (Chromatographic removal of

is tedious)
Safety Profile Requires high-pressure hydrogenation equipmentStandard glassware; handles reactive diazo compounds

Conclusion

The reductive cyclization of


-nitro alcohols to pyrrolidines highlights the evolution of synthetic methodology. While the classical stepwise approach remains a reliable tool for discovery chemistry and complex molecule synthesis, the borrowing hydrogen cascade represents the frontier of sustainable, atom-economical drug development. By understanding the causality behind catalyst selection, hydrogen equivalents, and intermediate reactivity, researchers can design self-validating workflows that maximize yield and minimize environmental impact.

References

  • Title: The Henry (Nitroaldol) Reaction Source: ResearchGate URL: [Link]

  • Title: Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation Source: Chemical Society Reviews (Chem. Soc. Rev.) URL: [Link]

  • Title: Advances in One-Pot Synthesis through Borrowing Hydrogen Catalysis Source: Digital CSIC URL: [Link]

  • Title: Exploiting Alcohols as Alkylating Agents of Heterocyclic Nucleophiles through the “Borrowing Hydrogen” Process Source: Università degli Studi di Urbino Carlo Bo (uniurb.it) URL: [Link]

Sources

Application

Application Note: Catalytic Hydrogenation of 2-Methyl-4-nitro-2-butanol to 4-Amino-2-methylbutan-2-ol

Executive Summary & Application Context The synthesis of 4-amino-2-methylbutan-2-ol via the catalytic hydrogenation of 2-methyl-4-nitro-2-butanol is a foundational transformation in medicinal chemistry and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

The synthesis of 4-amino-2-methylbutan-2-ol via the catalytic hydrogenation of 2-methyl-4-nitro-2-butanol is a foundational transformation in medicinal chemistry and drug development. The resulting primary amino alcohol is a critical building block for synthesizing1 based on 5-aryl-2-aminopyridines[1]. Furthermore, it serves as the primary precursor for structurally versatile substituted amino alcohols—such as2—which exhibit diverse pharmacological profiles including monoamine oxidase inhibition[2],[3].

This application note provides a comprehensive, self-validating technical guide to executing this reduction safely and efficiently, detailing the causality behind all experimental parameters.

Mechanistic Principles & Reaction Causality

The reduction of an aliphatic nitro compound to a primary amine is not a single-step event; it is a highly exothermic cascade that proceeds through multiple oxidation states.

Mechanism RNO2 2-Methyl-4-nitro-2-butanol (R-NO₂) RNO Nitroso Intermediate (R-NO) RNO2->RNO + H₂ / - H₂O RNHOH Hydroxylamine Intermediate (R-NHOH) RNO->RNHOH + H₂ RNH2 4-Amino-2-methylbutan-2-ol (R-NH₂) RNHOH->RNH2 + H₂ / - H₂O

Figure 1. Stepwise reduction mechanism of aliphatic nitro compounds to amines.

Causality in Thermal Management: Understanding this mechanism is critical for protocol design. The initial reduction of the nitro group to the hydroxylamine intermediate is rapid and releases significant thermal energy. If this exotherm is not controlled, side reactions (such as the cleavage of the intermediate to form aldehydes that subsequently condense into unwanted secondary amines) will occur. Conversely, the final cleavage of the N–O bond in the hydroxylamine to form the primary amine is the rate-limiting step. Therefore, the protocol must enforce an initial cooling phase to manage the exotherm, followed by a mild heating phase to drive the stubborn hydroxylamine reduction to completion.

Experimental Design: Catalyst & Solvent Selection

  • Catalyst Selection: Raney Nickel (Sponge Nickel) is the industry standard for this specific transformation. It is highly active toward aliphatic nitro groups and highly selective, preventing the unwanted dehydroxylation of the tertiary alcohol moiety. For laboratory-scale synthesis where handling pyrophoric Raney Nickel is undesirable, 10% Palladium on Carbon (Pd/C) is a viable alternative, though it requires longer reaction times to overcome the hydroxylamine intermediate.

  • Solvent Selection: Methanol (MeOH) or Ethanol (EtOH) are the solvents of choice. They provide excellent solubility for both the non-polar nitro precursor and the highly polar amino alcohol product. Crucially, their heat capacity buffers the initial exothermic energy release.

Data Presentation: Physicochemical Properties & Catalyst Comparison

Table 1. Physicochemical Properties of Reactant and Product

Property 2-Methyl-4-nitro-2-butanol (Reactant) 4-Amino-2-methylbutan-2-ol (Product)
CAS Number 4[4] 3[3]
Molecular Formula C₅H₁₁NO₃ C₅H₁₃NO[3]
Molecular Weight 133.15 g/mol 103.16 g/mol [3]
Boiling Point N/A 71.5 °C (at 10 Torr)[3]
Melting Point N/A 216-218 °C[3]

| Density | N/A | 0.918 ± 0.06 g/cm³[3] |

Table 2. Comparison of Hydrogenation Catalysts

Parameter Raney Nickel (Sponge Ni) 10% Palladium on Carbon (Pd/C)
Reaction Pressure 30 - 50 psi (2 - 3.4 atm) 15 - 30 psi (1 - 2 atm)
Reaction Time 4 - 6 hours 12 - 18 hours
Selectivity Excellent (prevents dehydroxylation) Good (mild conditions required)
Safety Profile Highly Pyrophoric (requires N₂ blanket) Non-pyrophoric (standard precautions)

| Primary Use Case | Industrial scale-up / Rapid synthesis | Lab-scale discovery / Milder handling |

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure mechanistic milestones are met before proceeding.

Workflow Step1 1. Reaction Setup Dissolve reactant in MeOH/EtOH Step2 2. Catalyst Addition Add Raney Ni or Pd/C under N₂ Step1->Step2 Step3 3. Hydrogenation Purge with H₂, pressurize (1-5 atm) Step2->Step3 Step4 4. Monitoring (IPC) Track H₂ uptake & TLC/HPLC Step3->Step4 Step5 5. Workup Filter through Celite under N₂ Step4->Step5 Step6 6. Purification Solvent evaporation & Distillation Step5->Step6

Figure 2. Standard operational workflow for the catalytic hydrogenation process.

Protocol A: Raney Nickel-Catalyzed Hydrogenation (Scale-Up Optimized)
  • Preparation: In a high-pressure reactor (e.g., Parr shaker), dissolve 2-methyl-4-nitro-2-butanol (100 mmol, ~13.3 g) in 100 mL of anhydrous methanol.

  • Catalyst Loading (Critical Safety Step): Under a strict nitrogen atmosphere, carefully add 1.5 g of active Raney Nickel (pre-washed with methanol to remove water). Causality: The N₂ atmosphere is mandatory to prevent the pyrophoric catalyst from igniting the methanol vapors.

  • Hydrogenation & Thermal Management: Seal the reactor, purge with N₂ three times, then purge with H₂ three times. Pressurize to 50 psi with H₂ gas. Begin vigorous agitation. Use a cooling jacket to maintain the internal temperature between 25°C and 30°C for the first 2 hours to control the exotherm.

  • In-Process Control (IPC) & Self-Validation: Monitor the pressure gauge. A steady drop indicates reaction progress. Repressurize to 50 psi as needed. The reaction is self-validating when the pressure drop ceases entirely. Once H₂ uptake stops, heat the mixture to 40°C for 1 hour. Causality: This thermal bump ensures the complete reduction of any lingering hydroxylamine intermediate.

  • Workup & Isolation: Cool to room temperature and purge the reactor thoroughly with N₂. Filter the mixture through a pad of Celite under a nitrogen blanket. Caution: Do not let the filter cake dry out; Raney Ni will ignite in air. Wash the cake with 20 mL of methanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield crude 4-amino-2-methylbutan-2-ol. Purify via vacuum distillation (bp 71.5 °C at 10 Torr)[3].

Protocol B: Pd/C-Catalyzed Hydrogenation (Lab-Scale Optimized)
  • Preparation: In a 250 mL round-bottom flask, dissolve 2-methyl-4-nitro-2-butanol (50 mmol, 6.65 g) in 50 mL of absolute ethanol.

  • Catalyst Loading: Add 0.65 g of 10% Pd/C to the solution.

  • Hydrogenation: Attach a hydrogen balloon (or connect to a manifold). Evacuate the flask and backfill with H₂ three times.

  • Reaction Execution: Stir vigorously at room temperature for 12-18 hours. Causality: Vigorous stirring is essential to overcome the mass transfer limitation of H₂ gas dissolving into the liquid phase at atmospheric pressure.

  • In-Process Control (IPC) & Self-Validation: Verify completion via TLC (DCM:MeOH 9:1). Because aliphatic nitro compounds and amines lack strong UV chromophores, visualize the plate using a Ninhydrin stain. The complete disappearance of the starting material and the appearance of a distinct purple spot (primary amine) validates the reaction completion.

  • Workup: Filter through a pad of Celite, wash with ethanol, and concentrate the filtrate under reduced pressure.

Safety, Hazards, and Handling

The target product,5, contains both amine and alcohol functionalities, making it highly reactive and corrosive. According to standardized safety data, it is classified under GHS as harmful if swallowed (H302) and causes severe skin burns and eye damage (H314)[5]. All procedures must be conducted in a chemical fume hood with appropriate personal protective equipment (PPE), including heavy-duty nitrile gloves and face shields.

References

  • Title: 4-Amino-2-methylbutan-2-ol Source: lookchem.com URL:[Link]

  • Title: 4-Amino-2-methylbutan-2-ol | C5H13NO | CID 15649173 - PubChem Source: nih.gov URL:[Link]

  • Source: google.

Sources

Method

reagents for reducing nitro groups in tertiary alcohols

Topic: Reagents for Reducing Nitro Groups in Tertiary Alcohols Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals Application Note: Chemoselec...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reagents for Reducing Nitro Groups in Tertiary Alcohols Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals

Application Note: Chemoselective Reduction of Nitro Groups in -Nitro Tertiary Alcohols

Abstract & Strategic Overview

The reduction of


-nitro tertiary alcohols is a pivotal transformation in the synthesis of complex pharmaceutical scaffolds, particularly for 1,2-amino alcohols found in adrenergic blockers, sphingosine derivatives, and chiral auxiliaries. These substrates, typically generated via the Henry Reaction (Nitroaldol)  of ketones, present a unique "Selectivity Triangle" challenge:
  • Chemoselectivity: Reducing the nitro group (

    
    ) to an amine (
    
    
    
    ) without affecting other reducible functionalities (e.g., halogens, olefins).[1]
  • Substrate Stability: Tertiary alcohols are highly prone to acid-catalyzed dehydration (elimination to alkenes) and base-mediated Retro-Henry fragmentation.[1]

  • Steric Hindrance: The bulky tertiary center can impede the approach of heterogeneous catalysts.[1]

This guide details three field-proven protocols selected to maximize yield while mitigating dehydration risks. Unlike traditional dissolving metal reductions (Fe/HCl, Sn/HCl) which are too acidic for sensitive tertiary alcohols, these methods operate under neutral or mild conditions.[1]

Reagent Selection Matrix

MethodReagent SystemKey AdvantageBest For...Dehydration Risk
A Pd/C + Ammonium Formate Mild & Selective Lab-scale, acid-sensitive substrates, halogenated aromatics.[1]Very Low
B

+

Rapid & "Green" High-throughput screening, avoiding pressurized

.
Low
C Raney® Nickel +

Scalable & Cost-Effective Large-scale batch production, clean work-up.[1]Low

Decision Logic & Workflow

The following decision tree assists in selecting the optimal reagent based on substrate complexity.

ReagentSelection Start Start: Nitro-Tertiary Alcohol Substrate Halogens Contains Halogens (Cl, Br, I)? Start->Halogens Scale Scale of Reaction? Halogens->Scale No MethodA Method A: Pd/C + HCOONH4 (Transfer Hydrogenation) Halogens->MethodA Yes (Prevents Dehalogenation) AcidSens Extremely Acid/Base Sensitive? Scale->AcidSens <10g (Lab/Pilot) MethodC Method C: Raney Ni + H2 (Heterogeneous) Scale->MethodC >100g (Industrial) AcidSens->MethodA Yes (Mildest) MethodB Method B: NaBH4 + NiCl2 (Nickel Boride) AcidSens->MethodB No (Fastest)

Figure 1: Strategic decision tree for selecting reduction conditions based on substrate functionality and scale.

Detailed Experimental Protocols

Protocol A: Catalytic Transfer Hydrogenation (CTH)

Reagents: 10% Pd/C, Ammonium Formate (


), Methanol.
Mechanism:  Palladium catalyzes the decomposition of ammonium formate into 

,

, and

. The in-situ generated hydrogen is highly active, often allowing reduction at room temperature without high-pressure vessels.[1]

Why this works for Tertiary Alcohols:

  • Neutral pH: The buffering effect of ammonium formate/ammonia prevents acid-catalyzed dehydration.[1]

  • Retention of Configuration: Studies indicate this method preserves the stereochemistry of

    
    -nitro alcohols better than harsh thermal hydrogenations [1].
    

Step-by-Step Procedure:

  • Preparation: Dissolve the

    
    -nitro tertiary alcohol (1.0 equiv) in anhydrous Methanol (
    
    
    
    concentration).
    • Note: THF can be used as a co-solvent if solubility is an issue.[1]

  • Reagent Addition: Add Ammonium Formate (3.0 – 5.0 equiv) in a single portion. Stir until partially dissolved.

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol% loading) under an inert atmosphere (Nitrogen/Argon).[1]

    • Safety: Pd/C is pyrophoric.[1][2] Do not add to dry solvent; ensure a solvent blanket is present.[1]

  • Reaction: Stir vigorously at Room Temperature for 1–4 hours.

    • Monitoring: Monitor by TLC or LCMS.[1] Evolution of gas (

      
      ) indicates active reduction.[1]
      
  • Work-up: Filter the mixture through a Celite® pad to remove the catalyst. Wash the pad with Methanol.[1]

  • Isolation: Concentrate the filtrate. Dissolve the residue in EtOAc, wash with water (to remove excess formate), dry over

    
    , and concentrate.
    
Protocol B: The "Nickel Boride" Method ( )

Reagents: Sodium Borohydride (


), Nickel(II) Chloride Hexahydrate (

), Methanol or Ethanol. Mechanism:

reduces

to colloidal Nickel Boride (

), a heterogeneous catalyst that facilitates the transfer of hydride from

to the nitro group.

Why this works for Tertiary Alcohols:

  • Speed: Reactions typically complete in <30 minutes.[1]

  • Chemoselectivity: Reduces nitro groups preferentially over esters, amides, and even some ketones (at low temperatures) [2].[1]

Step-by-Step Procedure:

  • Solvation: Dissolve the nitro compound (1.0 equiv) and

    
     (1.0 equiv) in Methanol. The solution will be green.[1]
    
    • Optimization: For very hindered alcohols, cooling to

      
       is recommended to suppress side reactions.[1]
      
  • Reduction: Add

    
     (3.0 – 5.0 equiv) portion-wise over 10 minutes.
    
    • Observation: The reaction is exothermic and will vigorously evolve hydrogen gas.[1] The solution will immediately turn black (formation of

      
      ).
      
  • Quenching: Once TLC shows consumption of starting material, quench by adding a saturated

    
     solution.[1]
    
    • Note: This dissolves inorganic boron salts and prevents the formation of gel-like emulsions.[1]

  • Work-up: Filter off the black precipitate through Celite®.[1] Extract the aqueous phase with

    
    .
    
  • Purification: The resulting amine is often pure enough for the next step.[1] If necessary, purify via flash chromatography (typically requiring

    
     in the eluent to prevent streaking).
    
Protocol C: Raney® Nickel Hydrogenation

Reagents: Raney® Nickel (slurry), Hydrogen Gas (balloon or Parr shaker), Ethanol.[2] Mechanism: Surface adsorption of the nitro group followed by stepwise hydrogenation.

Why this works for Tertiary Alcohols:

  • No Acid/Base Load: The reaction is strictly heterogeneous and neutral, ideal for preventing Retro-Henry fragmentation.[1]

  • Cost: Raney Ni is significantly cheaper than Pd or Pt catalysts for scale-up.[1]

Step-by-Step Procedure:

  • Catalyst Prep: Wash the Raney Nickel slurry (approx. 50 wt% relative to substrate) three times with water and three times with Ethanol to remove the storage buffer (usually basic).

    • Critical Safety: Raney Nickel is pyrophoric when dry.[1][3] Keep it wet with solvent at all times.[1]

  • Setup: Transfer the washed catalyst to the reaction flask containing the nitro alcohol dissolved in Ethanol.

  • Hydrogenation: Purge the vessel with Nitrogen, then introduce Hydrogen (1 atm via balloon is usually sufficient; 50 psi for hindered substrates).[1]

  • Reaction: Stir vigorously. Reaction time varies from 2 to 12 hours.[1]

  • Work-up: Carefully filter through Celite® (keep the filter cake wet!). Rinse with Ethanol.[1][2][4]

  • Disposal: Immediately quench the filter cake with dilute HCl or store under water in a waste container designated for pyrophoric metals.

Mechanistic Insight: The Dehydration Avoidance Pathway

Understanding why these specific reagents work requires analyzing the failure modes of alternative methods.[1]

Mechanism Substrate Beta-Nitro Tert-Alcohol PathAcid Acidic Reduction (Fe/HCl, Sn/HCl) Substrate->PathAcid PathBase Strong Base (Retro-Henry) Substrate->PathBase PathNeutral Neutral/Mild (Pd-HCOONH4 / Ni2B) Substrate->PathNeutral Carbocation Tertiary Carbocation PathAcid->Carbocation Protonation of OH Ketone Ketone + Nitroalkane PathBase->Ketone Deprotonation Target 1,2-Amino Alcohol (Target) PathNeutral->Target Chemo-selective Reduction Alkene Nitro-Alkene (Dehydration Product) Carbocation->Alkene Elimination

Figure 2: Mechanistic pathways showing how neutral conditions (Green path) avoid the common pitfalls of elimination (Red path) and fragmentation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield / Incomplete Rxn Steric hindrance at tertiary center.[1]Switch to Protocol B (

) or increase

pressure in Protocol C .
Elimination (Alkene formation) Trace acid or excessive heat.[1]Ensure solvent is neutral.[1] Use Protocol A (Ammonium Formate buffers the system).[1] Keep Temp

.
Loss of Diastereoselectivity Isomerization of the intermediate nitronate.Avoid strong bases.[1] Protocol A is best for maintaining

ratios [1].
Dehalogenation Pd/C reacting with Aryl-Cl/Br.[1]Use Protocol B (

) or add

to poison the Pd catalyst in Protocol A.

References

  • Ranu, B. C., et al. (1998).[1] "Catalytic Hydrogen Transfer Reductions Using Ammonium Formate: A Review." Journal of the Indian Chemical Society, 75, 690-694.[5] Link

  • Osby, J. O., & Ganem, B. (1985).[1] "Reduction of nitroalkanes to amines using sodium borohydride-nickel(II) chloride." Tetrahedron Letters, 26(52), 6413-6416.[1] Link

  • Gowda, D. C., et al. (2001).[1] "Zinc-Catalyzed Ammonium Formate Reductions: Rapid and Selective Reduction of Aliphatic and Aromatic Nitro Compounds." Indian Journal of Chemistry, Section B, 40, 75-77. Link

  • Zeynizadeh, B., et al. (2015).[1] "NaBH4/NiCl2[6][7][8]·6H2O: A green synthetic method for fast and convenient reduction of nitroarenes in water."[6] Organic Chemistry: An Indian Journal.[1] Link

Sources

Application

Synthesis and Application of gem-Dimethyl Substituted Nitrogen Heterocycles in Drug Discovery

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Application Note & Protocol Guide Executive Summary & Mechanistic Rationale The incorporation of gem-dimethyl g...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Application Note & Protocol Guide

Executive Summary & Mechanistic Rationale

The incorporation of gem-dimethyl groups into nitrogen-containing heterocycles (e.g., pyrrolidines, piperidines, morpholines, and benzoindolizidinones) is a transformative strategy in modern medicinal chemistry. Often referred to as the "magic methyl" effect, this structural modification serves three primary functions: it restricts conformational flexibility to lock molecules into their bioactive conformations, it increases lipophilicity for better target engagement, and it sterically shields adjacent labile C–H bonds from cytochrome P450-mediated oxidative metabolism [1].

Despite its immense pharmacological value, the de novo synthesis of highly congested, quaternary carbon-centered N-heterocycles is notoriously difficult due to severe steric repulsion during bond formation. Historically, chemists relied on the cyclization of pre-functionalized gem-dimethyl precursors, which often suffered from poor yields and limited substrate scope.

  • Photoredox-Catalyzed Amidyl Radical Cyclization: Utilizing visible light and an iridium photocatalyst, N-alkyl benzamides undergo proton-coupled electron transfer (PCET) to generate highly reactive amidyl radicals. Counterintuitively, the gem-dimethyl group facilitates the subsequent 5-exo or 6-endo cyclization by compressing the internal bond angle (the Thorpe-Ingold effect), driving the formation of the quaternary center [2].

  • Cu-Catalyzed Ullmann Coupling of Hindered Amines: For saturated heterocycles like gem-disubstituted morpholines, traditional S_NAr or Buchwald-Hartwig aminations often fail. A tailored Cu/BINOL catalytic system overcomes this steric barrier, allowing the coupling of chiral gem-dimethyl morpholines to aryl halides without racemization, yielding potent antibiotic analogs with reduced mitochondrial toxicity [3].

Mechanistic Workflow Visualization

G A N-Alkyl Benzamide Precursor (gem-dimethyl substituted) B Photoredox Catalysis [Ir] Catalyst, Blue LED A->B Light Energy C Amidyl Radical Generation (PCET Activation) B->C -e⁻, -H⁺ D 5-exo / 6-endo Cyclization (Thorpe-Ingold Effect) C->D Radical Addition E gem-Dimethyl N-Heterocycle (Quaternary Carbon Center) D->E Oxidation F Lead Optimization (Improved PK/PD & Stability) E->F Drug Design

Fig 1. Mechanistic workflow of photoredox-catalyzed synthesis of gem-dimethyl N-heterocycles.

Quantitative Data Summary

The table below summarizes the expected performance of modern synthetic strategies for installing gem-dimethyl N-heterocycles, allowing for rapid comparison of reaction conditions and yields.

Heterocycle ClassSynthetic MethodologyCatalyst / ReagentsYield RangeKey Advantage
Benzoindolizidinones Photoredox AminoarylationIr(ppy)₂dtbbpyPF₆, Blue LED65–85%Mild conditions, high regioselectivity
Morpholines Cu-Catalyzed Ullmann CouplingCuBr, BINOL, K₃PO₄55–92%Excellent enantioretention
Pyrrolidines Pd-Catalyzed C(sp³)–H AlkenylationPd(OAc)₂, PIP auxiliary60–82%Direct desymmetrization
Tylophorine Analogs Photoredox CascadeIr(ppy)₃, Blue LED40–60%Rapid access to potent anti-cancer agents

Validated Experimental Protocols

The following protocols are designed as self-validating systems. They include specific in-process visual and analytical cues to ensure causality and experimental integrity at every step.

Protocol A: Photoredox-Catalyzed Synthesis of gem-Dimethyl Benzoindolizidinones

Adapted for the synthesis of Tylophorine analogs with improved druggability [4].

Causality Check: The use of an Ir(III) photocatalyst under blue LED irradiation ensures a mild, room-temperature generation of the amidyl radical. This prevents the thermal degradation of sensitive functional groups that typically occurs with traditional radical initiators like AIBN.

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the gem-dimethyl substituted N-alkyl benzamide precursor (0.2 mmol),[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2.0 mol %), and K₂HPO₄ (0.4 mmol).

  • Solvent Addition & Degassing: Add 2.0 mL of anhydrous dichloroethane (DCE). Seal the tube with a rubber septum.

    • Self-Validation: Perform three freeze-pump-thaw cycles. The cessation of bubbling during the thaw cycle confirms the complete removal of dissolved oxygen, which is critical as O₂ will quench the triplet excited state of the Ir catalyst.

  • Irradiation: Place the reaction vessel approximately 2 cm away from a 440 nm Blue LED strip. Stir vigorously at room temperature for 12–24 hours.

    • Self-Validation: Upon irradiation, the reaction mixture will transition from a pale yellow to a vibrant, luminescent orange/red, indicating active photocatalytic turnover.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc, 3:1).

    • Self-Validation: The UV-active starting material spot will disappear, replaced by a lower R_f, highly fluorescent spot corresponding to the cyclized quaternary carbon product.

  • Workup: Quench the reaction by exposing it to air. Dilute with dichloromethane (10 mL), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Cu-Catalyzed Ullmann Coupling of Chiral gem-Disubstituted Morpholines

Designed for the synthesis of next-generation oxazolidinone antibiotics [3].

Causality Check: Coupling a bulky gem-dimethyl morpholine to an aryl halide requires a highly active, electron-rich metal center. The BINOL ligand accelerates the oxidative addition of the aryl halide and facilitates reductive elimination, preventing the epimerization of adjacent chiral centers that occurs under harsher basic conditions.

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a glovebox, charge a dry reaction vial with CuBr (10 mol %) and BINOL (20 mol %). Add 1.0 mL of anhydrous DMF and stir for 15 minutes at room temperature.

    • Self-Validation: The solution will shift from colorless/pale yellow to a deep blue/green hue, visually confirming the successful coordination of the BINOLate ligand to the copper center.

  • Reagent Addition: To the active catalyst solution, add the chiral gem-disubstituted morpholine (0.5 mmol), the corresponding aryl iodide (0.6 mmol), and finely powdered K₃PO₄ (1.0 mmol).

  • Coupling: Seal the vial, remove it from the glovebox, and heat to 80 °C in an oil bath for 16 hours.

    • Self-Validation: As the reaction proceeds, a fine white precipitate (KI) will form at the bottom of the vial, serving as a stoichiometric indicator of successful cross-coupling.

  • Workup & Isolation: Cool the reaction to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove copper salts and inorganic phosphates. Wash the organic layer with 5% aqueous LiCl (3 × 10 mL) to remove DMF. Dry, concentrate, and purify via silica gel chromatography.

References

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210.[Link]

  • Zhang, C., Wang, Y., Song, Y., Gao, H., Sun, Y., Sun, X., Yang, Y., He, M., Yang, Z., Zhan, L., & Rao, Y. (2019). Synthesis of Quaternary Carbon-Centered Benzoindolizidinones via Novel Photoredox-Catalyzed Alkene Aminoarylation: Facile Access to Tylophorine and Analogues. CCS Chemistry, 1, 352-364.[Link]

  • Sun, A. W., Bulterys, P. L., Bartberger, M. D., Jorth, P. A., O'Boyle, B. M., Virgil, S. C., Miller, J. F., & Stoltz, B. M. (2019). Incorporation of a chiral gem-disubstituted nitrogen heterocycle yields an oxazolidinone antibiotic with reduced mitochondrial toxicity. Bioorganic & Medicinal Chemistry Letters, 29(18), 2686-2689.[Link]

  • Zhang, C., Song, Y., Sun, X., & Rao, Y. (2023). Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability. Acta Materia Medica, 2(4).[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-Nitro-2-butanone Removal

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in resolving one of the most persistent downstrea...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in resolving one of the most persistent downstream processing issues: the removal of unreacted 4-nitro-2-butanone from complex reaction mixtures.

4-Nitro-2-butanone is a highly versatile bifunctional building block. It is frequently utilized in biocatalytic asymmetric reductions—such as Baker's yeast reduction to yield (S)-4-nitro-2-butanol, a critical chiral precursor for natural products like (+)-brefeldin A[1]. However, due to its high polarity and thermal sensitivity, isolating your target product from the unreacted ketone often leads to bottlenecks. This guide provides field-proven, self-validating methodologies to overcome these challenges.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does unreacted 4-nitro-2-butanone consistently co-elute with my target product during standard silica gel chromatography? Causality & Expert Insight: The co-elution is driven by the synergistic dipole moments of the nitro and ketone functional groups. The nitro group is highly polar and acts as a strong hydrogen-bond acceptor, causing the molecule to streak on normal-phase silica. If your target product also contains polar moieties (e.g., hydroxyls or amines), their retention factors (


) will converge. Relying solely on chromatography often leads to poor mass recovery and compromised purity.

Q2: Can I remove the unreacted ketone via standard distillation? Causality & Expert Insight: No. Standard atmospheric distillation poses a severe safety hazard. Nitroaliphatic compounds possess high energy density. Heating 4-nitro-2-butanone above 80°C at atmospheric pressure risks homolytic cleavage of the C-NO2 bond or autocatalytic thermal decomposition, which can result in rapid gas evolution and explosion. Distillation must strictly be performed under high vacuum (e.g., Kugelrohr) to ensure the bath temperature remains below 60°C.

Q3: What is the most reliable chemical method to selectively scavenge this ketone without degrading my product? Causality & Expert Insight: The most elegant and scalable solution is chemical derivatization using Girard's Reagent T (GRT) or Girard's Reagent P (GRP) [2]. These reagents contain a nucleophilic hydrazine group that selectively attacks the electrophilic carbonyl carbon of the unreacted 4-nitro-2-butanone, forming a hydrazone[3]. Because Girard's reagents feature a permanent quaternary ammonium cation, the resulting adduct becomes exclusively water-soluble[2],[3]. This allows you to completely remove the ketone via a simple aqueous wash during liquid-liquid extraction, bypassing chromatography entirely.

Part 2: Quantitative Strategy Comparison

To help you select the optimal purification route, the following table summarizes the performance metrics of various removal strategies based on empirical laboratory data.

Removal StrategyMechanism of ActionRemoval EfficiencyScalabilityThermal RiskTime Required
Girard's Reagent T Scavenging Covalent hydrazone formation + Aqueous extraction> 98%ExcellentLow2 - 3 Hours
Polymer-Bound Hydrazine Solid-phase covalent capture + Filtration~ 95%Moderate (Costly)Low4 - 12 Hours
High-Vacuum Distillation Volatilization at < 60°C (< 1 mmHg)~ 90%GoodModerate1 - 2 Hours
Silica Gel Chromatography Polarity-based adsorption/desorption< 70% (Streaking)PoorLow4 - 6 Hours

Part 3: Decision Workflow

Use the following logical pathway to determine the safest and most efficient removal strategy for your specific reaction scale and product stability.

G Start Unreacted 4-Nitro-2-butanone in Reaction Mixture Scale What is the Reaction Scale? Start->Scale SmallScale Small Scale (< 5 Grams) Scale->SmallScale LargeScale Process Scale (> 5 Grams) Scale->LargeScale Girard Girard's Reagent T Derivatization & Extraction SmallScale->Girard Liquid/Liquid Extraction Resin Polymer-Bound Hydrazine Scavenging & Filtration SmallScale->Resin Filtration Thermo Is the Target Product Thermally Stable (>80°C)? LargeScale->Thermo Distill High-Vacuum Distillation (Kugelrohr at < 60°C) Thermo->Distill Yes Warning Avoid Distillation (Thermal Decomposition Risk) Thermo->Warning No Warning->Girard Safe Chemical Scavenging

Workflow for selecting 4-nitro-2-butanone removal strategies.

Part 4: Step-by-Step Experimental Methodologies

Protocol A: Chemical Scavenging via Girard's Reagent T (Self-Validating System)

Use this protocol if your target product does not contain reactive aldehyde or ketone functional groups.

  • Preparation: Concentrate your crude reaction mixture under reduced pressure to remove volatile reaction solvents.

  • Solvent Exchange: Redissolve the crude residue in a mixture of Methanol and Glacial Acetic Acid (10:1 v/v). The acidic environment is strictly required to catalyze the hydrazone formation[3].

  • Reagent Addition: Add Girard's Reagent T (1.5 equivalents relative to the estimated unreacted 4-nitro-2-butanone).

  • Incubation: Heat the mixture to 50°C and stir for 2 hours. Self-Validation Check: Monitor by TLC or LC-MS. The 4-nitro-2-butanone peak should disappear, replaced by a highly polar baseline spot (the quaternary ammonium hydrazone)[2],[3].

  • Solvent Removal: Cool to room temperature and evaporate the methanol under reduced pressure.

  • Liquid-Liquid Extraction: Partition the remaining residue between Ethyl Acetate (or Dichloromethane) and Water.

  • Phase Separation: The unreacted ketone (now a charged adduct) will partition entirely into the aqueous layer. Your target product will remain in the organic layer.

  • Final Wash: Wash the organic layer with saturated NaHCO3 to neutralize residual acetic acid, followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate to yield the purified product.

Protocol B: High-Vacuum Distillation (Kugelrohr)

Use this protocol for large-scale reactions where the target product is non-volatile and thermally stable.

  • Setup: Transfer the crude mixture to a round-bottom flask suitable for a Kugelrohr distillation apparatus.

  • Vacuum Application: Apply a high vacuum system capable of reaching < 1 mmHg. Critical: Do not initiate heating until the vacuum has stabilized to prevent oxidation or bumping.

  • Temperature Control: Slowly increase the oven/bath temperature, strictly capping it at 55°C – 60°C.

  • Collection: The unreacted 4-nitro-2-butanone will volatilize and collect in the receiving bulb. Ensure the receiving bulb is cooled with a dry ice/acetone bath (-78°C) to trap the volatile nitro compound efficiently and protect the vacuum pump.

  • Completion: Once condensation in the receiving flask ceases, cool the apparatus to room temperature before breaking the vacuum with inert gas (Nitrogen or Argon).

References

  • Stereochemical Control in Microbial Reduction. 12. (S)-4-Nitro-2-butanol as a Source to Synthesize Natural Products Bulletin of the Chemical Society of Japan | Oxford Academic[Link]

  • Characterization of Spironolactone and Metabolites Derivatized using Girard's Reagent P by Mass Spectrometry and Ion Mobility Spectrometry National Institutes of Health (PMC)[Link]

  • Reductive Amination for LC–MS Signal Enhancement and Confirmation of the Presence of Caribbean Ciguatoxin-1 in Fish MDPI[Link]

Sources

Optimization

Technical Support Center: Controlling Exotherms in Grignard Additions to Nitro Ketones

Introduction: The Challenge of a High-Energy Reaction The Grignard addition to a ketone is a cornerstone of C-C bond formation in organic synthesis.[1] However, when the substrate is a nitro ketone, the reaction's risk p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of a High-Energy Reaction

The Grignard addition to a ketone is a cornerstone of C-C bond formation in organic synthesis.[1] However, when the substrate is a nitro ketone, the reaction's risk profile changes dramatically. You are managing not only the inherent, often vigorous exotherm of the Grignard addition but also the energetic and highly reactive nature of the nitro group.[2][3] This functional group can react with the strongly basic and nucleophilic Grignard reagent in undesirable and potentially hazardous ways.

This guide provides a comprehensive troubleshooting framework and set of best practices for researchers navigating this challenging transformation. Our focus is on proactive control of the reaction exotherm to ensure safety, maximize yield, and achieve reproducible results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the Grignard addition to a nitro ketone.

Q1: My reaction is violently exothermic and the solvent is boiling uncontrollably, even with an ice bath. What is happening and how can I prevent it?

A1: A violent, uncontrolled exotherm is a sign of a runaway reaction, where the rate of heat generation far exceeds the rate of heat removal.[4] This is the most significant hazard in this procedure. The primary causes are an excessive addition rate and high reactant concentrations.

  • Causality: The Grignard reaction initiation can sometimes have an induction period, after which the reaction proceeds very rapidly.[5] If too much reagent is added during this lag phase, the subsequent reaction can be overwhelming. Adding the Grignard reagent too quickly to a concentrated solution of the nitro ketone creates a localized "hot spot" that accelerates the reaction further, leading to thermal runaway.[6]

  • Solutions & Preventative Actions:

    • Reduce Addition Rate: This is the most critical control parameter.[6] Use a syringe pump for a slow, consistent, and reproducible addition. Never pour the reagent.

    • Increase Dilution: Work with more dilute solutions (e.g., 0.2-0.5 M). While this may increase reaction time and solvent cost, it provides a larger thermal mass to absorb the heat generated.

    • Maintain Low Temperature: Ensure your cooling bath is adequate and maintained at the target temperature (e.g., -78 °C to -30 °C). A dry ice/acetone bath is more effective than an ice/water bath for maintaining very low temperatures.[7]

    • Reverse Addition: Consider adding the nitro ketone solution slowly to the Grignard reagent. This keeps the Grignard reagent in excess and the concentration of the electrophile low, which can sometimes help control the exotherm.

Q2: My yield is very low and I'm isolating a complex mixture of byproducts. What are the likely side reactions?

A2: Low yields are typically due to competing reaction pathways. With a nitro ketone substrate, the Grignard reagent (R-MgX) can act as a nucleophile, a base, or a single-electron transfer (SET) agent.

  • Causality & Competing Pathways:

    • Reaction with the Nitro Group: The nitro group is electrophilic and can be attacked by the Grignard reagent, leading to a variety of reduced and coupled products.[2]

    • Enolization: If the nitro ketone has acidic α-protons, the strongly basic Grignard reagent can simply deprotonate the ketone to form an enolate.[1] This consumes the starting material and the reagent without forming the desired C-C bond.

    • Reduction: If the Grignard reagent has β-hydrides (e.g., n-butylmagnesium bromide), it can reduce the ketone to a secondary alcohol via a six-membered transition state.[1]

    • Single Electron Transfer (SET): Sterically hindered ketones are more prone to react via an SET mechanism, which generates radical intermediates that can lead to a range of byproducts, including pinacol coupling.[1]

  • Solutions:

    • Use Low Temperatures: Performing the reaction at very low temperatures (e.g., -78 °C) can increase the selectivity for the 1,2-addition to the carbonyl over competing pathways.[8]

    • Choose the Right Grignard Reagent: If enolization is a problem, consider using a less sterically hindered Grignard reagent. To avoid reduction, use a reagent without β-hydrides if possible (e.g., methylmagnesium bromide).

    • Consider Additives: The addition of cerium(III) chloride (CeCl₃) to form an organocerium (Luche) reagent in situ can dramatically increase selectivity for 1,2-addition and suppress enolization.

Q3: How can I effectively monitor my reaction to ensure it's under control?

A3: Active monitoring is crucial for safety and optimization. Visual observation is not sufficient.

  • Causality: The exotherm provides a real-time indication of the reaction rate. A sudden spike in temperature is a clear warning sign of a potential loss of control.[9]

  • Monitoring Techniques:

    • Internal Thermometer: Always have a calibrated thermometer or thermocouple probe directly in the reaction mixture (not just in the cooling bath) to measure the internal temperature.

    • Reaction Calorimetry: For process development and scale-up, reaction calorimetry (RC1) can precisely measure heat flow, allowing you to quantify the exotherm and understand the reaction kinetics to design a safe process.[9]

    • In-situ Spectroscopy: Techniques like inline FTIR (ReactIR) can monitor the concentration of the starting ketone in real-time.[9][10] The rate of consumption of the starting material is directly related to the rate of the reaction.

Q4: The reaction seems to be complete, but I'm concerned about the quenching step. What is the safest way to quench a Grignard reaction involving a nitro compound?

A4: The quenching process is often as hazardous as the reaction itself.[11] The unreacted Grignard reagent and the newly formed magnesium alkoxide are both highly basic and will react violently with protic quenchers like water or strong acids.

  • Causality: Rapidly adding a protic solvent causes a violent acid-base reaction, which is highly exothermic and can lead to splashing and boiling of the flammable solvent.[11]

  • Safe Quenching Protocol:

    • Cool the Mixture: Ensure the reaction mixture is cooled thoroughly in an ice bath or other appropriate cooling bath before beginning the quench.[11]

    • Use a Buffered Quench: A saturated aqueous solution of ammonium chloride (NH₄Cl) is the recommended first-line quenching agent.[12] It is a mild proton source that is less exothermic than water or strong acids.

    • Slow, Controlled Addition: Add the quenching solution dropwise with vigorous stirring. Never pour the quenching solution. Use an addition funnel.

    • Be Patient: If the reaction seems to have an induction period during the quench, do not increase the rate of addition.[11] Wait for the exotherm to begin and control it by adjusting the addition rate and cooling.

Frequently Asked Questions (FAQs)

Q: Does the choice of solvent impact the reaction exotherm and safety? A: Yes, significantly. Ethereal solvents are required to solvate and stabilize the Grignard reagent.[5]

  • Diethyl ether (Et₂O): Has a very low boiling point (35 °C) and a low flash point (-45 °C).[4][13] While its low boiling point can help dissipate some heat through reflux, it is extremely flammable and can easily lead to a fire in a runaway scenario.

  • Tetrahydrofuran (THF): Has a higher boiling point (66 °C) and a higher flash point (-14 °C), making it generally safer than diethyl ether from a fire hazard perspective.[4] It is often the preferred solvent.

  • 2-Methyltetrahydrofuran (2-MeTHF): A greener alternative derived from renewable resources, with a higher boiling point and flash point than THF, offering an improved safety profile for scale-up.[14][15]

SolventBoiling Point (°C)Flash Point (°C)Remarks
Diethyl Ether35-45Highly flammable; low boiling point can be difficult to manage.[4][13]
Tetrahydrofuran (THF)66-14Most common solvent; higher boiling point offers a better safety margin than ether.[4]
2-MeTHF~80~-11Greener solvent with a better safety profile; good alternative for process development.[14]

Q: What are the essential safety precautions I must take before starting this experiment? A:

  • Rigorous Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried), and anhydrous solvents must be used. Grignard reagents are destroyed by water.[13][16]

  • Inert Atmosphere: The reaction must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent the Grignard reagent from reacting with oxygen and moisture.[17]

  • Proper PPE: Always wear a flame-resistant lab coat, safety goggles, and appropriate gloves.

  • Clear Workspace: Ensure the fume hood is free of clutter and that all flammable materials not essential for the reaction are stored elsewhere.

  • Emergency Preparedness: Have an appropriate fire extinguisher (Class D for magnesium fires, Class B for solvent fires) and a safety shower/eyewash readily accessible. Never use water to extinguish a magnesium fire.

Experimental Protocols

Protocol 1: Controlled Grignard Addition to a Nitro Ketone (Forward Addition)

This protocol is a general guideline. Molar equivalents, temperatures, and reaction times should be optimized for your specific substrate.

  • Apparatus Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermocouple for internal temperature monitoring, a rubber septum, and a condenser with a nitrogen/argon inlet.

  • Reagent Preparation:

    • In the reaction flask, dissolve the nitro ketone (1.0 eq.) in anhydrous THF under an inert atmosphere.

    • Cool the solution to the target temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Controlled Addition:

    • Draw the Grignard reagent solution (e.g., 1.1 eq. in THF) into a dry syringe.

    • Place the syringe on a syringe pump and insert the needle through the septum into the reaction flask.

    • Begin the slow, dropwise addition of the Grignard reagent, ensuring the internal temperature does not rise more than 5 °C above the target temperature. Adjust the addition rate as necessary.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at the low temperature for a predetermined time (e.g., 1-2 hours), monitoring for any delayed exotherm.

    • The reaction progress can be monitored by TLC or LC-MS by taking small, carefully quenched aliquots.

  • Quenching:

    • Proceed to Protocol 2 for the safe quenching procedure.

Protocol 2: Safe Quenching of the Reaction Mixture
  • Preparation:

    • Ensure the completed reaction mixture is cooled to 0 °C in an ice-water bath.

    • Prepare a separate flask of saturated aqueous ammonium chloride (NH₄Cl).

  • Controlled Quench:

    • Using an addition funnel, add the saturated NH₄Cl solution dropwise to the vigorously stirred reaction mixture.

    • Carefully monitor the internal temperature. If the temperature rises rapidly, pause the addition until it subsides.[11]

  • Completion & Workup:

    • Continue adding the NH₄Cl solution until no further exotherm is observed.

    • Once the quench is complete, the mixture can be warmed to room temperature and transferred to a separatory funnel for standard aqueous workup and extraction.

Visualization of Workflows

Troubleshooting Flowchart for Exotherm Control

This diagram provides a logical decision-making process when encountering a thermal event.

Exotherm_Troubleshooting start Exotherm Detected (Temp Rise > 5-10°C) stop_addition IMMEDIATELY STOP ADDITION start->stop_addition check_cooling Is Cooling Bath Effective? stop_addition->check_cooling enhance_cooling Enhance Cooling (Add more dry ice, etc.) check_cooling->enhance_cooling No is_controlled Is Temp Stabilized? check_cooling->is_controlled Yes enhance_cooling->is_controlled resume_slowly Resume Addition at 25% of Original Rate is_controlled->resume_slowly Yes runaway RUNAWAY Execute Emergency Shutdown is_controlled->runaway No continue_reaction Continue Monitoring Reaction resume_slowly->continue_reaction

Caption: Decision-making workflow for managing an unexpected exotherm.

Experimental Process Flow Diagram

This diagram illustrates the key stages of the experimental procedure.

Grignard_Process_Flow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup glassware 1. Flame-Dry Glassware setup 2. Assemble Under N2/Ar glassware->setup reagents 3. Add Nitro Ketone & Anhydrous THF setup->reagents cool 4. Cool to -78°C reagents->cool addition 5. Slow Grignard Addition (Syringe Pump) cool->addition stir 6. Stir & Monitor addition->stir quench 7. Quench with sat. NH4Cl (aq) stir->quench extract 8. Extract & Purify quench->extract

Caption: Step-by-step process flow for the Grignard addition.

References
  • Reactions of nitroarenes with Grignard reagents. RSC Publishing. [Link]

  • Monitoring and Control of a Continuous Grignard Reaction for the Synthesis of an Active Pharmaceutical Ingredient Intermediate Using Inline NIR spectroscopy. DTU Research Database. [Link]

  • Monitoring and Control of a Continuous Grignard Reaction for the Synthesis of an Active Pharmaceutical Ingredient Intermediate Using Inline NIR spectroscopy. ACS Publications. [Link]

  • Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. Unpublished. [Link]

  • Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry (RSC Publishing). [Link]

  • Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR. PMC. [Link]

  • Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. Mettler Toledo. [Link]

  • Monitoring and Control of a Continuous Grignard Reaction for the Synthesis of an Active Pharmaceutical Ingredient Intermediate Using Inline NIR spectroscopy | Request PDF. ResearchGate. [Link]

  • Physical property of solvents used for Grignard reactions | Download Table. ResearchGate. [Link]

  • Grignard Reaction. American Chemical Society. [Link]

  • 19. The Grignard Reaction. University of South Carolina. [Link]

  • What is Grignard Reagent? - Preparation, Reactions & Mechanism. BYJU'S. [Link]

  • What are Grignard reagent preparation precautions during preparation? Quora. [Link]

  • Chemistry Grignard Reaction Mechanism. SATHEE. [Link]

  • The Mechanism of Grignard and Organolithium Reactions with Nitriles. Chemistry Steps. [Link]

  • Grignard Reaction of Nitriles EXPLAINED! YouTube. [Link]

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT. [Link]

  • The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Publications. [Link]

  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. University of Nebraska-Lincoln. [Link]

  • Grignard reaction safety. YouTube. [Link]

  • Troubleshooting my grignard reactions. Reddit. [Link]

  • reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]

  • Quenching Reactive Substances. KGROUP. [Link]

  • A Report on Reagents and its Quenching Methods. Research and Reviews. [Link]

  • Protecting Groups In Grignard Reactions. Master Organic Chemistry. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Quenching of Pyrophoric Materials. The Sarpong Group. [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Troubleshooting of 2-Methyl-4-nitro-2-butanol Under Acidic Conditions

Welcome to the Technical Support Center. This guide is curated for researchers, synthetic chemists, and drug development professionals handling 2-methyl-4-nitro-2-butanol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is curated for researchers, synthetic chemists, and drug development professionals handling 2-methyl-4-nitro-2-butanol . Due to its structural classification as a tertiary alcohol, this building block is highly sensitive to acidic environments. This guide bridges mechanistic theory with field-proven laboratory practices to help you prevent degradation, troubleshoot analytical anomalies, and optimize your isolation workflows.

Mechanistic Insight: The Vulnerability of 2-Methyl-4-nitro-2-butanol

To effectively handle 2-methyl-4-nitro-2-butanol, one must understand the causality behind its instability. The molecule features a tertiary hydroxyl group at the C2 position. When exposed to Brønsted acids, the hydroxyl oxygen rapidly protonates to form an oxonium ion. Because tertiary carbocations are highly stabilized by hyperconjugation, the molecule readily loses water in the rate-determining step of an E1 elimination reaction[1].

While the molecule also contains a strongly electron-withdrawing nitro group (


), which typically destabilizes adjacent carbocations, this group is located at the gamma position (C4). The two intervening methylene carbons effectively insulate the C2 carbocation from the nitro group's inductive pull. Consequently, the activation energy for dehydration remains low, and the molecule rapidly degrades into a mixture of alkenes—primarily the thermodynamically favored Zaitsev product, 1-nitro-3-methyl-2-butene[1]. The dehydration of tertiary alcohols occurs under significantly milder conditions than primary or secondary alcohols[2].

E1_Dehydration SM 2-Methyl-4-nitro-2-butanol (Tertiary Alcohol) Protonated Protonated Oxonium Ion [-OH2+] SM->Protonated + H+ (Acidic Media) Carbocation Tertiary Carbocation Intermediate Protonated->Carbocation - H2O (Rate Determining) Major 1-Nitro-3-methyl-2-butene (Major Product - Zaitsev) Carbocation->Major - H+ (C3 Deprotonation) Minor 1-Nitro-3-methyl-3-butene (Minor Product - Hofmann) Carbocation->Minor - H+ (C1 Deprotonation)

Mechanistic pathway of acid-catalyzed E1 dehydration of 2-methyl-4-nitro-2-butanol.

Troubleshooting FAQs

Q1: I am observing a significant loss of yield and a new, less polar peak in my LC-MS. What is happening? A1: You are observing the acid-catalyzed dehydration of your target compound. If your LC-MS mobile phase contains acidic modifiers like 0.1% Formic Acid or Trifluoroacetic Acid (TFA), the tertiary alcohol will dehydrate on-column or within the ionization source. This manifests as a mass shift of -18 Da (loss of


) and a shift to a longer retention time due to the formation of the less polar alkene.
Fix: Switch to a neutral mobile phase (e.g., 10 mM Ammonium Acetate) for analytical verification to prevent artifactual degradation during analysis.

Q2: Can I use standard acidic workups (e.g., 1M HCl) to remove amine impurities from my reaction mixture? A2: No. Exposing 2-methyl-4-nitro-2-butanol to strong mineral acids, even at room temperature, will cause rapid E1 elimination. Tertiary alcohols are intrinsically prone to dehydration and react at substantially lower temperatures than their secondary or primary counterparts[3]. Fix: If you must remove amines, use a mildly acidic wash such as saturated aqueous ammonium chloride (


) at 

, and strictly minimize the phase-contact time.

Q3: How does temperature affect the stability of this compound in mildly acidic conditions? A3: Dehydration is an endothermic elimination process driven by entropy. Lowering the temperature significantly reduces the reaction rate by preventing the system from overcoming the activation energy barrier for


 bond cleavage. At 

, the compound is metastable even in mildly acidic environments for short durations, whereas at

, degradation is rapid[3].

Quantitative Data: Stability Matrix

The following table summarizes the expected stability of 2-methyl-4-nitro-2-butanol under various conditions. Use this matrix to guide your choice of reagents and storage conditions.

pH LevelAcid / Buffer UsedTemperature (

)
Estimated Stability (Half-life)Primary Degradant
1.0 1M HCl25< 1 hour1-Nitro-3-methyl-2-butene
1.0 1M HCl0~ 12 hours1-Nitro-3-methyl-2-butene
3.0 0.1% TFA25~ 4-6 hours1-Nitro-3-methyl-2-butene
5.0 Dilute Acetic Acid25> 48 hoursTrace alkenes
7.0 None (Neutral Water)25Stable (> 1 month)None

Self-Validating Protocol: pH-Controlled Extraction and Isolation

To isolate 2-methyl-4-nitro-2-butanol from a synthetic mixture while suppressing acid-catalyzed E1 dehydration, follow this rigorously controlled extraction protocol. This protocol is designed as a self-validating system, ensuring that any deviation is caught before product loss occurs.

Step 1: Quenching Slowly add the crude reaction mixture to a vigorously stirred solution of saturated aqueous sodium bicarbonate (


) at 

. Validation Check: Use pH paper to confirm the aqueous layer is strictly

before proceeding. A pH < 7 indicates incomplete quenching and guarantees downstream product loss.

Step 2: Extraction Extract the aqueous layer with a non-polar aprotic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.

Step 3: Washing Wash the combined organic layers with neutral brine. Causality Note: Do not use acidic brine or dilute


 washes. The briefest exposure to low pH in the biphasic mixture will induce dehydration in the organic phase.

Step 4: Drying Dry the organic phase over anhydrous sodium sulfate (


).
Causality Note: Avoid using magnesium sulfate (

).

can act as a mild Lewis acid, which has been shown to catalyze the dehydration of highly sensitive tertiary alcohols during prolonged drying steps.

Step 5: Concentration Evaporate the solvent under reduced pressure with a water bath temperature strictly not exceeding


.
Validation Check: Analyze the crude residue via 

-NMR immediately. The disappearance of the singlet at ~1.2 ppm (the gem-dimethyl groups of the intact alcohol) and the appearance of vinylic protons at ~5.3 ppm indicates thermal/acidic degradation occurred during concentration.

References

  • Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds Source: Pearson URL:[Link]

  • Sustainable routes to alkenes: applications of homogeneous catalysis to the dehydration of alcohols to alkenes Source: Catalysis Science & Technology (RSC Publishing) URL:[Link]

  • Chemical Properties - Alcohols Source: CK-12 Foundation URL:[Link]

Sources

Optimization

troubleshooting low yields in nitro alcohol reduction

Status: Online Operator: Senior Application Scientist Ticket: Troubleshooting Low Yields in Nitro-Alcohol Reduction Diagnostic Triage: Start Here Before changing reagents, you must identify where the mass balance is brea...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Ticket: Troubleshooting Low Yields in Nitro-Alcohol Reduction

Diagnostic Triage: Start Here

Before changing reagents, you must identify where the mass balance is breaking. Low yields in converting


-nitro alcohols to 

-amino alcohols typically stem from three distinct failure modes.
Failure Mode Decision Matrix

DiagnosticTree Start Diagnostic Start: Where is the yield loss? Q1 Is Starting Material (SM) consumed? Start->Q1 Res1 SM Remains (Stalled Reaction) Q1->Res1 No Res2 SM Consumed (Complex Mixture) Q1->Res2 Yes, many spots Res3 SM Consumed (Clean crude, low mass) Q1->Res3 Yes, no product Cause1 Catalyst Poisoning or Insufficient H2 Pressure Res1->Cause1 Cause2 Retro-Henry Reaction (C-C Bond Cleavage) Res2->Cause2 Cause3 Work-up Loss (Water Solubility) Res3->Cause3

Figure 1: Diagnostic logic flow for identifying the root cause of yield loss in nitro-alcohol reduction.

Deep Dive: The "Retro-Henry" Trap (The #1 Chemical Cause)

Symptom: The reaction mixture turns dark/tarry, and you isolate the corresponding aldehyde or nitroalkane instead of the amino alcohol.

The Science: Nitro-alcohols are formed via the Henry reaction (Nitroaldol), which is reversible.[1][2] The forward reaction is base-catalyzed. Paradoxically, the reduction product (an amine) is also a base. As the amine forms, it raises the pH of the micro-environment on the catalyst surface, triggering the Retro-Henry reaction . This cleaves the C-C bond, destroying your scaffold before the nitro group is fully reduced [1].

The Mechanism of Failure

RetroHenry Substrate Nitro Alcohol (R-CH(OH)-CH2-NO2) Amine Product Amine (Acts as Base) Substrate->Amine Reduction Deprotonated Alkoxide Intermediate Substrate->Deprotonated Amine->Substrate Deprotonates OH Cleavage C-C Bond Cleavage Deprotonated->Cleavage Decomp Aldehyde + Nitroalkane (Decomposition) Cleavage->Decomp

Figure 2: The autocatalytic decomposition cycle. The product amine catalyzes the destruction of the starting material.

Corrective Action: You must buffer the reaction to prevent high pH excursions.

  • Add Acid: Run the hydrogenation in MeOH with 1.0–2.0 equivalents of HCl or Acetic Acid. This protonates the amine immediately upon formation, preventing it from acting as a base [2].

  • Temperature Control: Keep temperatures below 40°C. The retro-Henry activation energy is accessible at reflux temperatures.

Deep Dive: The "Vanishing Act" (Work-up Issues)

Symptom: NMR of the crude reaction mixture shows quantitative conversion to product, but after extraction (DCM/Water or EtOAc/Water), the mass recovery is <30%.

The Science: 1,2-Amino alcohols (e.g., norephedrine derivatives) are amphoteric and highly polar. They form strong hydrogen bond networks with water. In standard neutral extractions, they partition into the aqueous phase.

Corrective Action: Do not use standard extraction protocols. Choose one of the following:

MethodProtocol SummaryBest For
Salting Out Saturate the aqueous phase with NaCl or K2CO3 until solids persist. Extract with n-Butanol or THF/EtOAc (1:1) .Small scale (<5g), stable amines.
In-Situ Protection Add (Boc)2O directly to the reduction vessel (if using Pd/C) or to the crude filtrate. Isolate the N-Boc protected amine, which is lipophilic.High-value intermediates; prevents polymerization.
Dry Loading Evaporate the reaction solvent (MeOH) to dryness. Redissolve in dry DCM, filter off inorganic salts (if chemical reduction used), and load directly onto a silica column.Chemical reductions (Zn/Fe) where salts trap the amine.

Validated Protocols

Protocol A: Catalytic Transfer Hydrogenation (High Selectivity)

Recommended for: Lab scale (100mg - 10g), avoiding high-pressure vessels, and preventing Retro-Henry.

Why this works: Ammonium formate decomposes to H2 and NH3 on the catalyst surface. The kinetics are fast, and the slight buffering of formate helps stabilize the substrate [3].

  • Setup: Dissolve Nitro Alcohol (1.0 equiv) in dry Methanol (0.1 M concentration).

  • Catalyst: Add 10 wt% Pd/C (wet support, 50% water). Use 10-20% w/w catalyst relative to substrate.

  • Reagent: Add Ammonium Formate (5.0 - 7.0 equiv) in one portion.

    • Critical Step: Monitor for exotherm. The reaction may bubble vigorously (CO2 release).

  • Reaction: Stir at room temperature (25°C). Do not heat unless necessary (risk of retro-Henry).

  • Monitoring: TLC/LCMS should show completion within 1-4 hours.

  • Work-up: Filter through Celite. Concentrate filtrate.[3] The residue is the formate salt of the amine.

Protocol B: Raney-Nickel Hydrogenation

Recommended for: Aromatic nitro alcohols, substrates with halogens (Cl, Br) that Pd/C would remove.

Why this works: Raney-Nickel is less prone to hydrogenolysis (cleaving the benzylic C-OH bond) than Pd/C.

  • Preparation: Wash Raney-Nickel slurry (W2 or 2800 grade) 3x with water and 3x with EtOH to remove high-pH storage buffer.

    • Warning: Pyrophoric. Keep wet at all times.

  • Solvent: Ethanol or Methanol.[4][5]

  • Additive: Add Acetic Acid (1.0 equiv) to buffer the solution.

  • Conditions: 50 psi H2 (Parr shaker or autoclave). Room temperature.

  • Troubleshooting: If the reaction stalls, the catalyst may be poisoned by the amine. Add fresh catalyst under inert atmosphere.

Frequently Asked Questions (FAQ)

Q: My product is forming, but the hydroxyl group is missing (I got the alkyl amine). What happened? A: You experienced Hydrogenolysis . This is common with benzylic alcohols (e.g., Phenyl-CH(OH)-CH2-NO2) on Pd/C.

  • Fix: Switch to Raney-Nickel or Pt/C (Platinum is less aggressive toward C-O bonds). Alternatively, use chemical reduction (Zn/HCl) which cannot cleave the C-O bond.

Q: Can I use LiAlH4? A: Technically yes, but it is not recommended for scale-up. LiAlH4 is non-selective and dangerous. It will reduce esters, nitriles, and amides if present. For nitro-alcohols, it often forms stable aluminate complexes that are difficult to hydrolyze during work-up, trapping your yield in the "grey sludge" [4].

Q: The reaction works on 100mg but fails on 10g. Why? A: Heat transfer. The reduction of nitro groups is highly exothermic (~500 kJ/mol). On a larger scale, the internal temperature spikes, triggering the Retro-Henry decomposition (See Section 2).

  • Fix: Use active cooling (jacketed reactor) and dose the hydrogen or the reducing agent slowly.

References

  • Retro-Henry Mechanism & Prevention

    • Ballini, R., et al. "Nitroalkanes and Analogs in Organic Synthesis." Organic Process Research & Development.
    • Source:

  • Buffering Strategies

    • Paryzek, Z., et al. "Ammonium Formate/Palladium on Carbon: A Versatile System."[6] Synthesis, 2003.[6]

    • Source:

  • Transfer Hydrogenation Efficiency

    • Ram, S., & Ehrenkaufer, R. E.[5] "Ammonium formate in organic synthesis: A versatile agent for catalytic hydrogen transfer reductions."[6] Synthesis, 1988.[5]

    • Source:

  • Work-up & Isolation

    • "Preparation of β-Amino Alcohols using Diisopinocampheylchloroborane."[3] BenchChem Application Notes.

    • Source:

Sources

Troubleshooting

Technical Support Center: Solvent Selection &amp; Extraction Guide

This is a technical support guide designed for process chemists and researchers working with 2-methyl-4-nitro-2-butanol (CAS: 72183-50-7).[1][2][3] This specific isomer is a critical intermediate, typically synthesized v...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for process chemists and researchers working with 2-methyl-4-nitro-2-butanol (CAS: 72183-50-7).[1][2][3] This specific isomer is a critical intermediate, typically synthesized via the Grignard reaction of methyl 3-nitropropionate, and presents unique extraction challenges due to its amphiphilic nature and thermal instability.[4]

Topic: Isolation of 2-Methyl-4-Nitro-2-Butanol

Document ID: TS-NITRO-042 | Version: 2.1 Audience: Senior Process Chemists, R&D Scientists[1][4]

Part 1: Physicochemical Profiling & Solvent Strategy

Q1: Why is my standard ether extraction resulting in low recovery (<40%)?

A: The poor recovery is likely due to the amphiphilic nature of 2-methyl-4-nitro-2-butanol.[1][3] Unlike simple alcohols, this molecule contains two competing functional groups that drastically lower its partition coefficient (


):[4]
  • Tertiary Hydroxyl Group (-OH): Strong Hydrogen bond donor/acceptor.[1][3][4][5]

  • Nitro Group (-NO₂): Highly polar, increasing water solubility.[1][3][4][5]

While the carbon backbone (C5) suggests lipophilicity, the combined polarity of the -OH and -NO₂ groups shifts the equilibrium toward the aqueous phase.[1] Standard non-polar solvents like Diethyl Ether (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) or Hexane are too hydrophobic to effectively pull the molecule from water, especially if the aqueous phase is not modified.[4]

Recommended Solvent Systems: | Solvent | Polarity Index (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) | Suitability | Notes |
| :--- | :---: | :--- | :--- |
| Ethyl Acetate (EtOAc)  | 4.4 | High  | Best balance of extraction power and volatility.[1][3] |
| Dichloromethane (DCM)  | 3.1 | High  | Excellent for pulling nitro compounds; heavier than water (bottom layer).[1][3][5] |
| MTBE  | 2.5 | Medium  | Better than Et₂O, but requires salting out.[3][4][5] |
| Diethyl Ether  | 2.8 | Low  | Inefficient; requires excessive volumes.[3][4][5] |
| Hexane/Heptane  | 0.1 | None  | Will not extract the target; useful only for washing non-polar impurities.[3][5] |
Q2: How do I prevent thermal decomposition during solvent removal?

A: Nitro-alcohols are thermally sensitive.[1][3][5] The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-hydroxy nitro structure (though this is a 

-nitro alcohol) can undergo elimination or retro-reactions under thermal stress.[1][3]
  • Critical Threshold: Do not exceed 40°C bath temperature.

  • Vacuum Protocol: Use high vacuum (<10 mbar) rather than heat to remove solvents.[3][5]

  • Stabilization: Ensure the organic phase is completely neutralized.[3][5] Traces of acid (from the quench) or base (from the reaction) can catalyze decomposition during concentration.[5]

Part 2: Optimized Extraction Protocol (Step-by-Step)

This protocol assumes the synthesis via Methyl 3-nitropropionate + MeMgBr (Grignard addition), resulting in a magnesium-salt-heavy aqueous matrix.[1][4]

Phase 1: Quench & Emulsion Control
  • Cooling: Cool the reaction mixture to 0°C .

  • Quench: Slowly add Saturated Aqueous Ammonium Chloride (

    
    ) .
    
    • Why? Using strong acid (HCl) generates heat and may dehydrate the tertiary alcohol.[3] ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       buffers the pH (~5-6) and solubilizes Mg salts gently.[1][3]
      
  • The "Gel" Issue: If a gelatinous precipitate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) forms, do not  filter.[3] Instead, add a small volume of 1M Citric Acid  or 10% HCl  dropwise until the solids dissolve and two clear phases emerge.[4]
    
Phase 2: The "Salting Out" Extraction (The Key to Yield)

The partition coefficient (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) must be artificially manipulated using the Salting-Out effect.[1]
  • Separation: Separate the initial organic layer (THF/Ether).[3][5] Save it.

  • Saturation: Add solid Sodium Chloride (NaCl) to the aqueous layer until saturation (undissolved salt remains).

    • Mechanism:[1][2][3][5] This increases the ionic strength of the water, disrupting the hydration shells around the nitro-alcohol and forcing it into the organic phase.[1]

  • Extraction Cycles:

    • Extract the aqueous layer 3 times with Ethyl Acetate (Ratio: 1:1 vol/vol relative to aqueous phase).[3][5]

    • Note: Do not combine the initial THF layer with the EtOAc extracts yet.[3] Check the THF layer for purity by TLC; it often contains non-polar byproducts.[3][5]

Phase 3: Polishing[1][3][5]
  • Washing: Combine all organic extracts.[3][4][5] Wash once with Brine (Sat. NaCl) .[3][4]

  • Drying: Dry over Anhydrous Sodium Sulfate (

    
    )  for 20 minutes.
    
    • Avoid ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      : Magnesium sulfate is slightly acidic and can sometimes promote degradation in sensitive nitro compounds.[3]
      
  • Concentration: Rotary evaporate at <35°C .

Part 3: Troubleshooting & Visual Workflow

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Yield (<50%) Product remaining in aqueous phase.[1][3][5]Re-extract aqueous layer with DCM. Ensure aqueous layer is fully saturated with NaCl.[3][4]
Emulsion Suspended Mg salts or fine particulates.[3][4][5]Add Brine to increase density difference. If persistent, filter through a Celite pad .[3][4][5]
Darkening/Tar Thermal decomposition during rotovap.[3][4][5]Reduce bath temp to 30°C . Check pH of extract; if acidic, wash with dilute ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

before drying.[3][4]
Product Impure Unreacted ester or nitro-alkene formation.[1][3][5]Wash the organic extract with Hexane (the product will stay in EtOAc/DCM, non-polar impurities wash out).[5]
Process Logic Diagram

ExtractionWorkflow cluster_legend Key Decision Points Start Crude Reaction Mixture (Mg Salts + Product + THF) Quench Quench with Sat. NH4Cl (Temp < 10°C) Start->Quench PhaseCheck Are phases clear? Quench->PhaseCheck Acidify Add 1M Citric Acid (Dissolve Mg salts) PhaseCheck->Acidify No (Emulsion/Solids) Separate Separate Layers PhaseCheck->Separate Yes Acidify->Separate OrgPhase Organic Phase 1 (Mainly THF) Separate->OrgPhase AqPhase Aqueous Phase (Contains Product + Mg) Separate->AqPhase Combine Combine All Organic Extracts OrgPhase->Combine SaltOut Add Solid NaCl (Saturate Aqueous Layer) AqPhase->SaltOut Extract Extract 3x with EtOAc (or DCM) SaltOut->Extract Extract->Combine Wash Wash with Brine (Remove residual water) Combine->Wash Dry Dry over Na2SO4 Filter & Conc. < 35°C Wash->Dry Final Isolated 2-methyl-4-nitro-2-butanol Dry->Final

Caption: Logical workflow for the isolation of 2-methyl-4-nitro-2-butanol, emphasizing the critical salting-out step to recover the water-soluble fraction.

References

  • Synthesis & Properties of Nitro-Alcohols

    • Ballini, R., et al.[3][4][5][6] "Nitroalkanes as Key Building Blocks for the Synthesis of Heterocyclic Derivatives."[3][5] Chemical Reviews, 2005.[3][4][5] Link[1][3][5]

  • Grignard Reactions with Nitro Esters

    • Seebach, D., et al.[4][5][6][7][8] "Methyl 3-Nitropropanoate: A Versatile Reagent."[1][3][5][8] Encyclopedia of Reagents for Organic Synthesis, 1995.[3][4][5] Link[1][3][5]

  • General Solvent Extraction Principles

    • Reichardt, C.[3][4][5][9] "Solvents and Solvent Effects in Organic Chemistry."[3][5] Wiley-VCH, 2003.[1][3][4][5] (Standard reference for polarity indices).

  • Patent Reference (Compound Identification)

    • Kim, C. U., et al.[3][4][5] "Carbocyclic Compounds (Neuraminidase Inhibitors)."[1][3][5] US Patent 5,763,483, 1998.[3][4][5] (Identifies CAS 72183-50-7 as a known intermediate).[1][3][5][10][11] Link

Sources

Optimization

drying methods for hygroscopic nitro alcohols

The following technical guide is structured as a Level 3 Engineering Support Knowledge Base for researchers handling sensitive nitro-functionalized alcohols. Topic: Dehydration Protocols for Hygroscopic Nitro Alcohols St...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Level 3 Engineering Support Knowledge Base for researchers handling sensitive nitro-functionalized alcohols.

Topic: Dehydration Protocols for Hygroscopic Nitro Alcohols

Status: Active | Severity: Critical (Safety Implications) | Audience: R&D Chemists, Process Engineers

The Core Challenge: The Hygroscopic Paradox

Nitro alcohols (e.g., 2-nitroethanol, tris(hydroxymethyl)nitromethane) present a unique "Hygroscopic Paradox" in synthesis.

  • Hygroscopicity: The hydroxyl (-OH) and nitro (-NO2) groups form strong hydrogen bond networks with atmospheric water, making them difficult to dry.

  • Instability: Unlike simple alcohols, nitro alcohols are thermally unstable and shock-sensitive. Traditional drying methods involving high heat or reactive metals (Na, CaH2) can trigger catastrophic decomposition or explosions.[1]

Immediate Safety Warning:

STOP: Never use Calcium Hydride (CaH2) , Sodium Metal , or Lithium Aluminum Hydride (LAH) to dry nitro alcohols. The hydride/metal will reduce the nitro group (often violently), leading to runaway exotherms or detonation.

Decision Matrix: Selecting the Correct Method

Do not apply a "one-size-fits-all" approach. Use the logic flow below to determine the safe protocol for your specific substrate state (Liquid vs. Solid).

DryingDecision Start Substrate State Liquid Liquid (e.g., 2-Nitroethanol) Start->Liquid Solid Solid (e.g., Tris-nitro) Start->Solid WaterHigh Water Content > 5%? Liquid->WaterHigh VacOven Method C: Vacuum Desiccation (P2O5, Ambient Temp) Solid->VacOven Thermal Sensitivity Yes Yes WaterHigh->Yes No No WaterHigh->No WaterLow Water Content < 1% Azeotrope Method A: Azeotropic Distillation (Vacuum + Toluene/DCM) WaterLow->Azeotrope Scalable/Bulk Sieves Method B: 3A Molecular Sieves (Activated, Static) WaterLow->Sieves High Purity/Final Polish PreDry Pre-dry: MgSO4 or Na2SO4 (Neutral, Non-reactive) PreDry->WaterLow Yes->PreDry No->WaterLow

Figure 1: Decision logic for selecting a drying protocol based on substrate physical state and initial water burden.

Validated Protocols
Method A: Azeotropic Distillation (The Scalable Solution)

Best for: Large volumes of liquid nitro alcohols (e.g., 2-nitroethanol).[2] Mechanism: Uses a co-solvent to form a low-boiling ternary azeotrope with water, removing it at temperatures below the decomposition threshold of the nitro compound.

Protocol:

  • Solvent Selection: Use Dichloromethane (DCM) (bp 40°C) or Toluene (bp 110°C).

    • Why? Benzene is carcinogenic; Toluene is safer but requires vacuum to lower the boiling point below 60°C (critical for nitro stability). DCM is excellent for very heat-sensitive compounds.

  • Setup: Equip a round-bottom flask with a Dean-Stark trap (for Toluene) or a Soxhlet extractor containing 3A sieves (for DCM).

  • Execution:

    • Add the nitro alcohol and solvent (ratio 1:5).

    • Apply vacuum (if using Toluene) to adjust boiling point to <50°C.

    • Reflux until water collection ceases in the trap.

    • Crucial Step: Do not distill to dryness.[3][4][5] Nitro alcohols can explode if concentrated and overheated. Always leave a "heel" of solvent or use a high-boiling chaser (e.g., diphenyl ether) if distillation is required.

Method B: Activated 3A Molecular Sieves (The Gold Standard)

Best for: Final polishing of liquids to <50 ppm water; maintaining dryness during storage. Mechanism: 3A sieves have a pore size of 3 Angstroms.[6][7][8] They adsorb water (2.7 Å) but exclude ethanol/nitro-alcohol molecules (>3 Å), preventing product loss.

Protocol:

  • Activation (Critical):

    • Heat sieves to 300°C for 12 hours under high vacuum or a flow of dry Nitrogen/Argon.

    • Note: Commercial "activated" sieves are rarely dry enough for rigorous chemistry.

  • Application:

    • Add 20% w/v activated sieves to the nitro alcohol.

    • Let stand for 24-48 hours without stirring (stirring grinds sieves into dust, contaminating the product).

  • Filtration: Decant or filter under inert atmosphere (Argon) to avoid re-adsorption of atmospheric moisture.

Quantitative Efficiency Table:

Drying Agent Residual Water (ppm) Compatibility with Nitro Alcohols Risk Level
3A Mol. Sieves < 10 Excellent Low
MgSO4 ~500 Excellent (Neutral) Low
CaH2 < 10 INCOMPATIBLE Critical (Explosion)
Sodium < 1 INCOMPATIBLE Critical (Explosion)

| Silica Gel | ~100 | Good | Low |

Troubleshooting & FAQs

Q1: My product turned yellow/brown after adding molecular sieves. What happened? Diagnosis: The sieves were likely basic (pH > 9). Root Cause: Standard 4A/3A sieves can be slightly alkaline. Nitro alcohols contain acidic


-protons (pKa ~10-17). Basic sieves can trigger a Retro-Henry Reaction  (cleavage into aldehyde + nitroalkane) or polymerization.
Fix:  Use Acid-Washed Molecular Sieves  or pre-wash your sieves with dilute HCl, rinse thoroughly with water, and re-activate. Alternatively, stick to neutral MgSO4 for bulk drying.

Q2: Can I use vacuum drying for solid Tris-nitro? Answer: Yes, but with strict temperature controls. Protocol: Use a vacuum desiccator with Phosphorus Pentoxide (P2O5) as the desiccant. Keep the temperature below 40°C .

  • Warning: Do not use heat alone.[9][10] Tris-nitro (mp 160°C) can decompose violently near its melting point. The combination of Vacuum + Chemical Desiccant (P2O5) allows drying at ambient temperature.

Q3: Why not use 4A Molecular Sieves? Answer: 4A sieves have a pore size of 4 Angstroms. Small organic molecules (like ethanol or nitromethane derivatives) can enter the pores and become trapped or react inside the zeolite cage. 3A Sieves are mandatory for small alcohols to ensure size-exclusion of the solvent.

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for drying solvents and specific organic compounds).

  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying.[7] 3. Dipolar Aprotic Solvents. Journal of Organic Chemistry, 43(20), 3966–3968. (Foundational work on sieve efficiency and chemical compatibility).

  • Bretherick, L. (2013). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Authoritative source on Nitro compound incompatibility with hydrides/bases).

  • Sigma-Aldrich Technical Bulletin. (2020). Molecular Sieves: Activation and Usage. (Practical guide on sieve activation). Link

Sources

Troubleshooting

Technical Support Center: Handling Thermal Instability of Aliphatic Nitro Compounds

The following Technical Support Guide is designed for researchers and process chemists handling aliphatic nitro compounds. It prioritizes safety through mechanistic understanding and rigorous protocol design.

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists handling aliphatic nitro compounds. It prioritizes safety through mechanistic understanding and rigorous protocol design.

Status: Operational Priority Level: Critical (Class 4.1 Flammable Solids/Liquids & Energetic Hazards) Ticket Context: Thermal runaway prevention, safe distillation, and storage stability.

⚠️ Core Directive: The "Hidden" Instability

Unlike their aromatic counterparts (e.g., TNT, nitrobenzene), aliphatic nitro compounds possess a unique mechanism of instability: aci-nitro tautomerism .

In the presence of even trace bases or metal surfaces, the alpha-proton is removed, shifting the equilibrium from the neutral nitro form to the nitronic acid (aci) form. This form is significantly more shock-sensitive and thermally unstable. Treat every aliphatic nitro compound as a potential energetic material.

Module 1: Rapid Diagnostic & Triage (FAQ)

Use this section for immediate assessment of material status.

Q1: I found an old bottle of nitroalkane (e.g., nitromethane, 1-nitropropane) in the back of the cabinet. The liquid has turned yellow/brown. Is it safe? A: Do not open it. The color change likely indicates the formation of NOx species or polymerization products, signaling that autocatalytic decomposition has begun.

  • Mechanism: Decomposition of nitro compounds is often autocatalytic; the byproducts (NO2, NO) accelerate the reaction.

  • Action: Tag the bottle "Do Not Touch – Potential Peroxide/Shock Hazard" and contact your hazardous waste disposal team immediately. Do not attempt to neutralize it yourself.[1]

Q2: Can I distill my reaction mixture to remove the nitro solvent? A: Proceed with extreme caution. Distillation is the highest-risk operation for these compounds.

  • The Risk: Concentrating the residue increases the boiling point and the concentration of thermal byproducts. If the temperature exceeds the Onset Temperature (

    
    ) , a runaway explosion can occur.
    
  • Rule of Thumb: Never heat the pot temperature above 100°C. Always use high vacuum to lower the boiling point.

Q3: My DSC (Differential Scanning Calorimetry) data shows an exotherm starting at 200°C. Is it safe to run my reaction at 150°C? A: NO.

  • The "Rule of 100": A common safety margin is

    
    .
    
  • Reasoning: DSC is run on a milligram scale. On a gram or kilogram scale, heat dissipation is slower (lower surface-area-to-volume ratio), meaning the "onset" of runaway will happen at a much lower temperature than the DSC suggests.

Module 2: Storage & Stability Protocols

Preventing the formation of the sensitive aci-nitro tautomer.

The Aci-Nitro Threat

Aliphatic nitro compounds exist in equilibrium:



The form on the right (aci-nitro) forms salts with bases that are highly explosive (e.g., sodium nitromethane is shock-sensitive).
Storage Guidelines
ParameterRequirementScientific Rationale
Container Dark amber glass or HDPE. NO METAL. Metals (Fe, Zn, Cu) can catalyze decomposition or form shock-sensitive salts. Light accelerates radical formation.
Atmosphere Nitrogen or Argon blanket.[2]Oxygen promotes peroxide formation; moisture can hydrolyze the nitro group (Nef reaction).
Incompatibles AMINES, BASES, ACIDS. Amines facilitate proton abstraction, rapidly generating the explosive aci-nitronate salt.
Stabilizers Radical scavengers (e.g., BHT) if permitted.Intercepts free radicals generated during early-stage homolysis of the C-N bond.

Module 3: Reaction Monitoring & Processing (Troubleshooting)

Visualizing the Safety Decision Matrix

Before utilizing an aged or unknown sample, follow this logic flow to determine safety.

SafetyCheck Start Assessment of Aliphatic Nitro Compound Visual Visual Inspection: Color/Precipitate? Start->Visual DSC Run DSC Analysis (Sealed Gold Crucible) Visual->DSC Clear/Colorless Disposal STOP: Contact Safety Disposal Team Visual->Disposal Yellow/Brown or Solids CheckEnergy Decomposition Energy (>500 J/g?) DSC->CheckEnergy HighEnergy High Hazard: Limit Scale <1g CheckEnergy->HighEnergy Yes (>500 J/g) LowEnergy Proceed with Standard Precautions CheckEnergy->LowEnergy No (<500 J/g)

Figure 1: Decision tree for assessing the safety of aliphatic nitro compounds prior to use.

Critical Protocol: Safe Distillation

Objective: Remove solvent without triggering thermal runaway.

  • Pre-Distillation Check:

    • Ensure the mixture is neutral or slightly acidic . Never distill a basic nitro mixture (risk of aci-salt explosion).

    • Verify absence of peroxides.[3]

  • Equipment Setup:

    • Use a Blast Shield .

    • Use a Vacuum Manifold capable of <10 mbar.

    • No ground glass joints on the heating side if possible (friction can initiate detonation in dry residue); use Teflon sleeves.

  • The Process:

    • Maximum Bath Temperature: 60°C (adjust vacuum to boil at this T).

    • The "80% Rule": Never distill to dryness. Leave at least 20% of the volume in the pot. The residue contains the concentrated thermal byproducts and shock-sensitive oligomers.

    • Quench: Backfill with Nitrogen, not air.

Quantitative Hazard Data

Data sourced from DSC studies on nitroalkanes.

CompoundOnset Temp (

)
Decomposition Energy (

)
Relative Hazard
Nitromethane ~350°C (pure)> 1000 J/gEXTREME (High energy, shock sensitive)
Nitroethane ~300°C~ 800 J/gHIGH
2-Nitropropane ~280°C~ 600 J/gHIGH (Carcinogen + Energetic)
Nitro-residue < 150°C Unknown CRITICAL (Catalyzed by impurities)

Note:


 drops drastically (by >100°C) in the presence of bases (NaOH, amines) or metal oxides.

Module 4: Emergency Response & Disposal

Scenario: Spillage in the Fume Hood

Do NOT use paper towels. Paper towels increase surface area and can become flammable/explosive wicks when dried.

  • Evacuate the immediate area.

  • Eliminate Ignition Sources.

  • Absorb using an inert material: Vermiculite or Sand.[4]

  • Neutralization (if safe): Treat the absorbed material with dilute acid (e.g., 1M acetic acid) to ensure the compound remains in the neutral form, avoiding the formation of sensitive nitronate salts.

  • Disposal: Package in a dedicated container labeled "Organic Peroxide/Oxidizer Hazard." Do not mix with general organic waste.

References

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. (2021). Detailed DSC data and decomposition energies for common nitroalkanes.

  • Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series. Analysis of decomposition mechanisms and industrial accidents.

  • Nitro/Aci Tautomerization. Sanibel Symposium. Theoretical and experimental analysis of the sensitivity of the aci tautomer.

  • Bretherick's Handbook of Reactive Chemical Hazards.
  • Safe Storage and Handling of Industrial Nitrocellulose. Health and Safety Executive (HSE). Guidelines applicable to general aliphatic nitro handling regarding moisture and shock sensitivity.

Sources

Reference Data & Comparative Studies

Validation

FTIR nitro stretch assignment for 2-methyl-4-nitro-2-butanol

FTIR Structural Elucidation Guide: 2-Methyl-4-Nitro-2-Butanol vs. Isomeric Alternatives Executive Summary In the synthesis of neuraminidase inhibitors and complex carbocyclic pharmaceutical intermediates, 2-methyl-4-nitr...

Author: BenchChem Technical Support Team. Date: March 2026

FTIR Structural Elucidation Guide: 2-Methyl-4-Nitro-2-Butanol vs. Isomeric Alternatives

Executive Summary

In the synthesis of neuraminidase inhibitors and complex carbocyclic pharmaceutical intermediates, 2-methyl-4-nitro-2-butanol serves as a critical building block. However, its structural integrity is often compromised by the formation of regioisomers (e.g., 3-methyl-3-nitro-2-butanol) or the persistence of nitroalkane precursors.

This guide provides an authoritative technical comparison of the FTIR spectral performance of 2-methyl-4-nitro-2-butanol against its closest structural alternatives. By focusing on the nitro (


) stretch assignment  and C-O stretching vibrations , we establish a robust, self-validating protocol for positive identification and purity assessment without the immediate need for NMR.

Scientific Foundation: The Nitro Stretch Mechanism

To accurately assign the FTIR spectrum, one must understand the vibrational causality within the molecule. 2-methyl-4-nitro-2-butanol contains two competing functional groups: a tertiary alcohol and a primary nitro group .

The Nitro Group ( ) Dynamics

The nitro group exhibits two characteristic stretching vibrations derived from its resonance hybrid structure:

  • Asymmetric Stretch (

    
    ):  Typically the strongest band, found between 1540–1560 cm⁻¹.
    
  • Symmetric Stretch (

    
    ):  A sharp, medium-intensity band between 1360–1385 cm⁻¹.
    

Critical Differentiator: The frequency of the asymmetric stretch is highly sensitive to the substitution pattern of the carbon atom bearing the nitro group.

  • Primary Nitro (

    
    ):  Appears at higher frequencies (~1550 cm⁻¹) due to reduced steric strain and specific inductive effects.
    
  • Tertiary Nitro (

    
    ):  Shifts to lower frequencies (~1530–1540 cm⁻¹) due to steric crowding and electronic donation from alkyl groups, which slightly weakens the N-O bond character.
    
Hydrogen Bonding Interference

Unlike


-nitro alcohols (e.g., 2-nitroethanol), where intramolecular hydrogen bonding is geometrically favored (5-membered ring), 2-methyl-4-nitro-2-butanol is a 

-nitro alcohol. The 1,3-distance allows for a potential 6-membered cyclic hydrogen bond, but in the condensed phase (liquid film/ATR), intermolecular hydrogen bonding dominates. This results in a broad -OH stretch (~3350 cm⁻¹) but leaves the nitro peaks relatively unperturbed compared to dilute solution spectra.

Experimental Protocol: Self-Validating ATR-FTIR

This protocol is designed to maximize spectral resolution for the nitro and C-O regions.

Equipment: FTIR Spectrometer with Diamond ATR Accessory (e.g., ZnSe or Diamond crystal). Resolution: 4 cm⁻¹ Scans: 32 (Sample) / 32 (Background)

Step-by-Step Methodology:

  • Background Acquisition: Clean the ATR crystal with isopropanol. Collect an air background to eliminate atmospheric

    
     (2350 cm⁻¹) and 
    
    
    
    interference.
  • Sample Deposition: Apply 10–20 µL of neat 2-methyl-4-nitro-2-butanol liquid to the crystal. Ensure full coverage to prevent "evanescent wave" artifacts.

  • Acquisition: Collect the sample spectrum.

  • Validation Check (Self-Correction):

    • Check 1: Is the O-H band (>3300 cm⁻¹) present? (Confirms alcohol).

    • Check 2: Is the baseline flat at 2000–2500 cm⁻¹? (Confirms sufficient contact).

    • Check 3: Are the nitro bands (1550/1375) distinct from the fingerprint noise?

Comparative Analysis: Target vs. Alternatives

The following table contrasts the spectral "fingerprint" of the target molecule against its most likely impurities and isomers.

Table 1: Spectral Comparison of 2-Methyl-4-Nitro-2-Butanol and Alternatives

FeatureTarget: 2-Methyl-4-Nitro-2-Butanol Alternative: 3-Methyl-3-Nitro-2-Butanol (Isomer)Precursor: Nitromethane
Structure Tertiary Alcohol / Primary NitroSecondary Alcohol / Tertiary NitroNitroalkane

Asymmetric
1550 ± 5 cm⁻¹ (High Freq)1535 ± 5 cm⁻¹ (Shifted Lower)1573 cm⁻¹

Symmetric
1375 ± 5 cm⁻¹1375 ± 5 cm⁻¹1383 cm⁻¹
C-O Stretch 1150–1200 cm⁻¹ (Tertiary)~1100 cm⁻¹ (Secondary)N/A
O-H Stretch ~3350 cm⁻¹ (Broad)~3350 cm⁻¹ (Broad)None
C-H Environment Gem-dimethyl (1380/1360 doublet)Gem-dimethyl + MethineMethyl only
Data Interpretation
  • The "Nitro Shift" Indicator: If your spectrum shows the dominant nitro peak shifting below 1540 cm⁻¹, you likely have significant contamination with the tertiary nitro isomer (3-methyl-3-nitro-2-butanol).

  • The "Alcohol Class" Indicator: The C-O stretching vibration is a definitive confirmation of the alcohol class. The target (tertiary alcohol) absorbs near 1150 cm⁻¹, whereas the isomer (secondary alcohol) absorbs closer to 1100 cm⁻¹.

Visualization of Analytical Logic

Figure 1: Structural Identification Decision Tree

This workflow illustrates the logical steps to validate the identity of 2-methyl-4-nitro-2-butanol using FTIR data.

FTIR_Identification Start Acquire FTIR Spectrum (Neat/ATR) Check_OH Check 3200-3500 cm⁻¹ Broad Band Present? Start->Check_OH Check_NO2_Asym Analyze NO₂ Asymmetric Stretch (1530 - 1580 cm⁻¹) Check_OH->Check_NO2_Asym Yes (Alcohol Present) Result_Precursor DETECTED PRECURSOR: Nitromethane/Nitroalkane (No OH Band) Check_OH->Result_Precursor No (Missing OH) Check_CO Analyze C-O Stretch Region (1050 - 1200 cm⁻¹) Check_NO2_Asym->Check_CO Band at ~1550 cm⁻¹ Result_Isomer DETECTED ISOMER: 3-Methyl-3-Nitro-2-Butanol (Tertiary Nitro / Sec-Alcohol) Check_NO2_Asym->Result_Isomer Band at <1540 cm⁻¹ Result_Target CONFIRMED: 2-Methyl-4-Nitro-2-Butanol (Primary Nitro / Tert-Alcohol) Check_CO->Result_Target Band at ~1150 cm⁻¹ Check_CO->Result_Isomer Band at ~1100 cm⁻¹

Caption: Logical workflow for distinguishing 2-methyl-4-nitro-2-butanol from isomeric impurities based on spectral shifts.

Figure 2: Synthesis & Impurity Pathway

Understanding the origin of alternatives helps in anticipating spectral features.

Synthesis_Pathway Precursors Precursors: Ketone + Nitroalkane Reaction Reaction: Michael Addition / Henry Precursors->Reaction Target TARGET: 2-Methyl-4-Nitro-2-Butanol (Primary Nitro) Reaction->Target Major Path Isomer ISOMER: 3-Methyl-3-Nitro-2-Butanol (Tertiary Nitro) Reaction->Isomer Regio-defect Path

Caption: Simplified pathway showing the divergence between the target molecule and its tertiary nitro isomer.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on Nitro and Alcohol stretching frequencies).

  • NIST Chemistry WebBook. (2023). 2-Nitro-2-methyl-1-butanol (Isomer Analog) Spectral Data. National Institute of Standards and Technology.[2] Link

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[1] (Reference for primary vs. tertiary nitro group shifts).

  • Google Patents. (2014). CN103772231A - Novel compound, synthetic method thereof. (Source for 2-methyl-4-nitro-2-butanol synthesis context). Link

  • Spectroscopy Online. (2023). Organic Nitrogen Compounds X: Nitro Groups. (Validation of nitro stretch assignments). Link

Sources

Comparative

Comparative Guide to Determining 13C NMR Chemical Shifts for Quaternary Carbons in Nitro Alcohols

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocols The Quaternary Carbon Conundrum in Nitro Alcohols Nitro alcohols—particularly β-nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocols

The Quaternary Carbon Conundrum in Nitro Alcohols

Nitro alcohols—particularly β-nitro alcohols synthesized via the Henry (nitroaldol) reaction—are highly versatile building blocks in drug development and natural product synthesis. However, structurally characterizing them presents a significant analytical bottleneck: assigning the 13C NMR chemical shifts of quaternary carbons bearing or adjacent to the nitro (-NO2) and hydroxyl (-OH) groups.

The strong electron-withdrawing nature of the -NO2 group drastically deshields the local carbon environment, typically pushing the resonance into the 80–95 ppm range[1]. When this carbon is quaternary, the analytical challenge is threefold:

  • Lack of HSQC Correlations: The absence of attached protons eliminates the possibility of direct 1H-13C HSQC cross-peaks.

  • Signal Suppression: Long longitudinal relaxation times (

    
    ) and the lack of Nuclear Overhauser Effect (NOE) enhancement often render these quaternary signals nearly invisible in standard 1D 13C spectra.
    
  • Stereochemical Sensitivity: The chemical shift is highly sensitive to the local 3D conformation and diastereomeric relationships (syn/anti), requiring extreme precision to assign correctly.

To confidently assign these elusive quaternary signals, researchers must bridge experimental data with in silico predictions. This guide objectively compares three dominant predictive paradigms: Empirical Additivity, Density Functional Theory (DFT), and Machine Learning (ML).

Performance Comparison of 13C NMR Prediction Methods

The following table synthesizes the quantitative performance of various predictive models when applied to highly deshielded, sterically hindered quaternary carbons.

Predictive Method13C RMSD AccuracyComputational TimeStereochemical ResolutionBest Use Case
Empirical / Database (e.g., ChemDraw, MestReNova)2.5 – 5.0 ppm< 1 secondLowInitial screening of simple, unbranched aliphatic chains.
DFT (GIAO-ωB97X-D) 0.5 – 2.9 ppm[2]Hours to DaysVery High (DP4 > 95%)Complex quaternary centers, novel scaffolds, and publication-grade proof.
ML / GCN (GFN2NMR) 1.0 – 2.0 ppm[3]SecondsHighHigh-throughput screening and large macrocyclic nitro alcohols.
Causality Behind the Methodologies
  • Why Empirical Methods Fail for Quaternary Nitro Carbons: Empirical databases rely on linear additivity rules. However, the steric crowding of a quaternary center combined with the strong dipole-dipole interactions between vicinal -OH and -NO2 groups creates non-linear magnetic shielding effects that simple 2D-topology databases cannot accurately model.

  • Why DFT is the Gold Standard: DFT calculates the actual magnetic shielding tensor of the molecule in a simulated magnetic field using the Gauge-Independent Atomic Orbital (GIAO) method. By accounting for the specific 3D geometry and solvent cavity (PCM), DFT accurately models the complex deshielding cone of the nitro group[2].

  • Why ML is the Future: Deep Graph Convolutional Networks (like GFN2NMR) learn the underlying quantum mechanical shielding directly from the molecular graph. This bypasses the computationally expensive conformational search while maintaining DFT-level accuracy for heavy-atom-bearing carbons[3].

Self-Validating Experimental & Computational Protocols

To establish a self-validating system, the experimental acquisition must be optimized to guarantee the presence of the quaternary signal, which is then cross-examined against high-level computational data.

Protocol A: Quantitative Acquisition of Quaternary 13C Signals

The causality behind this protocol is to artificially shorten the


 relaxation time of the unprotonated carbon while suppressing NOE, ensuring the signal is both visible and quantitatively reliable.
  • Sample Preparation: Dissolve 20–50 mg of the synthesized nitro alcohol in 0.6 mL of CDCl3. Add a paramagnetic relaxation reagent—specifically 0.05 M Chromium(III) acetylacetonate (

    
    )—to the NMR tube.
    
  • Pulse Sequence Selection: Utilize an inverse-gated decoupling pulse sequence (e.g., zgig on Bruker spectrometers) to suppress the NOE. This ensures the integration of the quaternary carbon is not artificially diminished compared to protonated carbons.

  • Acquisition Parameters: Set a relaxation delay (

    
    ) of at least 5 times the longest 
    
    
    
    (typically reduced to 2–3 seconds by the
    
    
    ). Acquire a minimum of 1,024 scans to achieve a high signal-to-noise ratio.
  • Data Processing: Apply an exponential window function with a line broadening factor of ~1.0 Hz prior to Fourier transformation to enhance the broad quaternary peak typically found in the 80–95 ppm region[1].

Protocol B: DFT-Based Prediction & DP4 Validation
  • Conformational Search: Perform a conformational search using Molecular Mechanics (e.g., MMFF94) to identify all conformers within a 5.0 kcal/mol energy window.

  • Geometry Optimization: Optimize the geometries of the lowest-energy conformers using DFT at the B3LYP-D3/6-311G(d,p) level. Incorporate the Polarizable Continuum Model (PCM) corresponding to the experimental solvent[2].

  • NMR Shielding Calculation: Calculate the isotropic magnetic shielding tensors using the GIAO method at the ωB97X-D/def2-SVP level, which is benchmarked as highly accurate for 13C shifts[2].

  • Statistical Assignment: Average the calculated shifts based on the Boltzmann distribution of the conformers. Input both the experimental shifts from Protocol A and the scaled computational shifts into a DP4 probability calculator to statistically validate the stereochemical assignment.

Protocol C: Machine Learning (GFN2NMR) Workflow
  • Input Generation: Convert the proposed 3D structures (including all possible diastereomers) of the nitro alcohol into standard molecular graph formats.

  • In Silico Execution: Process the structures through a Deep Graph Convolutional Network (e.g., GFN2NMR). The model will predict the 13C NMR chemical shifts in seconds, successfully identifying heavy-atom-bearing quaternary carbons with an RMSD of ~1.0–2.0 ppm, effectively replacing the multi-day DFT workflow for rapid screening[3].

Workflow Visualization

NMR_Workflow Start Synthesize Nitro Alcohol ExpNMR Acquire 13C & 2D NMR Start->ExpNMR IdentifyQuat Identify Quaternary C (~80-95 ppm) ExpNMR->IdentifyQuat Predict In Silico Prediction IdentifyQuat->Predict Empirical Empirical Additivity Predict->Empirical DFT DFT/GIAO Calculation Predict->DFT ML ML/GCN (GFN2NMR) Predict->ML Compare Compare Exp vs. Calc (DP4 Probability) Empirical->Compare DFT->Compare ML->Compare Assign Final Assignment Compare->Assign

Caption: Workflow for assigning quaternary 13C NMR shifts in nitro alcohols via hybrid methods.

References

  • Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones Source: polimi.it URL:[Link]

  • 'Green' Synthesis of Nitro Alcohols Catalyzed by Solid-Supported Tributylammonium Chloride in Aqueous Medium Source: sciencemadness.org URL:[Link]

  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking Source: nih.gov URL:[Link]

  • A Very Deep Graph Convolutional Network for 13C NMR Chemical Shift Calculation with Density Functional Theory Level Performance Source: chemrxiv.org URL:[Link]

Sources

Validation

Technical Comparison Guide: 2-Methyl-4-nitro-2-butanol vs. 3-Methyl-3-nitro-1-butanol

[1][2] Executive Summary This guide provides a definitive technical comparison between two structural isomers: 2-methyl-4-nitro-2-butanol and 3-methyl-3-nitro-1-butanol .[1] While they share the molecular formula and mol...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

This guide provides a definitive technical comparison between two structural isomers: 2-methyl-4-nitro-2-butanol and 3-methyl-3-nitro-1-butanol .[1] While they share the molecular formula


 and molecular weight (133.15  g/mol ), their reactivity profiles are diametrically opposed due to the inversion of their functional group environments.[1]
  • 2-methyl-4-nitro-2-butanol contains a tertiary alcohol and a primary nitro group .[1]

  • 3-methyl-3-nitro-1-butanol contains a primary alcohol and a tertiary nitro group .[1]

Correct identification is critical in drug development, particularly when these motifs serve as precursors for amino-alcohol pharmacophores or as intermediates in the synthesis of neuraminidase inhibitors. This guide outlines the causal differences in their synthesis, spectroscopic signatures, and chemical reactivity.[1]

Physicochemical Profile & Synthesis[2][3][4][5][6]

Understanding the synthetic origin of these isomers is the first step in validation. They are typically generated via nucleophilic ring-opening of epoxides by nitroalkane anions, but the specific precursors dictate the final structure.

Feature2-Methyl-4-nitro-2-butanol 3-Methyl-3-nitro-1-butanol
CAS Number 72183-50-7 65102-50-3
Structure Tertiary Alcohol / Primary NitroPrimary Alcohol / Tertiary Nitro
IUPAC Name 2-methyl-4-nitrobutan-2-ol3-methyl-3-nitrobutan-1-ol
Key Precursors Nitromethane + Isobutylene Oxide2-Nitropropane + Ethylene Oxide
Alpha-Hydrogens Yes (2 on C4)No (Sterically blocked at C3)
Stability Stable to oxidation; sensitive to base.[2][1]Oxidizable (alcohol); stable to base.[1]
Synthetic Pathways (Causality)[2][4]

The structural difference arises from the specific nitroalkane and epoxide used in the synthesis. The regioselectivity is governed by the


 attack of the nitronate anion on the less hindered carbon of the epoxide.

Synthesis cluster_A Synthesis of 2-methyl-4-nitro-2-butanol cluster_B Synthesis of 3-methyl-3-nitro-1-butanol NM Nitromethane (CH3NO2) ProdA 2-Methyl-4-nitro-2-butanol (Tertiary Alcohol) NM->ProdA Base Cat. (Attack at CH2) IO Isobutylene Oxide IO->ProdA NP 2-Nitropropane ((CH3)2CHNO2) ProdB 3-Methyl-3-nitro-1-butanol (Primary Alcohol) NP->ProdB Base Cat. (Attack at CH2) EO Ethylene Oxide EO->ProdB

Figure 1: Divergent synthetic pathways. The choice of nitroalkane determines the substitution at the nitro-bearing carbon, while the epoxide determines the alcohol class.

Spectroscopic Identification (Experimental Data)

Spectroscopy provides the "Gold Standard" for non-destructive identification. The proton environments differ significantly between the two isomers.

H-NMR Diagnostic Peaks (Solvent: )
Signal2-Methyl-4-nitro-2-butanol 3-Methyl-3-nitro-1-butanol Differentiation Logic
Nitro-

-Protons
Triplet,

ppm
Absent Primary nitro groups are highly deshielded.[1] Tertiary nitro groups lack protons.
Alcohol-

-Protons
Absent Triplet,

ppm
Primary alcohols show methylene protons adjacent to OH.[1] Tertiary alcohols do not.
Methyl Groups Singlet (1.2 ppm)Singlet (1.6 ppm)Methyls on C-OH (Compound A) are more shielded than Methyls on C-NO2 (Compound B).[1]

Analysis:

  • If you see a triplet downfield at 4.5 ppm , you have 2-methyl-4-nitro-2-butanol .[1]

  • If you see a triplet upfield at 3.7 ppm and no signal at 4.5 ppm, you have 3-methyl-3-nitro-1-butanol .[1]

Chemical Differentiation Protocols

For bench-level validation without NMR, we utilize the reactivity differences of the alcohol and nitro functional groups.

Protocol 1: The Aci-Nitro Solubility Test (Definitive)

Mechanism: Primary and secondary nitro compounds possess acidic


-protons (

).[1] In the presence of a strong base, they deprotonate to form water-soluble nitronate salts (Aci-nitro form).[1] Tertiary nitro compounds lack

-protons
and do not dissolve/react.

Procedure:

  • Place 100 mg of the unknown sample in a test tube.

  • Add 2 mL of 10% NaOH solution.

  • Shake vigorously for 1 minute.

  • Observe solubility.[3]

Result Interpretation:

  • Soluble (Homogeneous solution): Confirms 2-methyl-4-nitro-2-butanol (Primary Nitro).[1]

  • Insoluble (Oily droplets persist): Confirms 3-methyl-3-nitro-1-butanol (Tertiary Nitro).[1]

Protocol 2: Jones Oxidation Test

Mechanism: Chromic acid oxidizes primary alcohols to carboxylic acids (via aldehydes) and secondary alcohols to ketones.[1] Tertiary alcohols are generally inert to oxidation under these conditions.

Procedure:

  • Dissolve 50 mg of sample in 1 mL of acetone.

  • Add 2 drops of Jones Reagent (CrO3/H2SO4).[1]

  • Observe color change within 5 seconds.

Result Interpretation:

  • Orange

    
     Green/Blue Precipitate:  Confirms 3-methyl-3-nitro-1-butanol  (Primary Alcohol oxidized).[1]
    
  • No Color Change (Remains Orange): Confirms 2-methyl-4-nitro-2-butanol (Tertiary Alcohol inert).[1]

Protocol 3: Lucas Test

Mechanism: The Lucas reagent (ZnCl2/HCl) converts alcohols to alkyl chlorides via an


 mechanism.[1] Tertiary alcohols react instantly due to stable carbocation formation; primary alcohols react very slowly.

Result Interpretation:

  • Immediate Turbidity (< 1 min): Confirms 2-methyl-4-nitro-2-butanol (Tertiary Alcohol).[1]

  • No Turbidity (at room temp): Confirms 3-methyl-3-nitro-1-butanol (Primary Alcohol).[1]

Decision Matrix & Workflow

Use this logic flow to rapidly classify an unknown sample.

DecisionTree Start Unknown Sample (C5H11NO3) Test1 Test 1: 10% NaOH Solubility (Aci-Nitro Test) Start->Test1 Soluble Soluble Test1->Soluble Has alpha-H Insoluble Insoluble Test1->Insoluble No alpha-H ResultA 2-Methyl-4-nitro-2-butanol (Primary Nitro / Tert-Alcohol) Soluble->ResultA Confirmed Test2 Test 2: Jones Oxidation (Confirm Alcohol Type) Insoluble->Test2 Green Turns Green (Primary Alcohol) Test2->Green Orange Stays Orange (Tertiary Alcohol) Test2->Orange ResultB 3-Methyl-3-nitro-1-butanol (Tert-Nitro / Primary Alcohol) Green->ResultB Error Inconclusive (Check Purity) Orange->Error

Figure 2: Logical workflow for distinguishing the two isomers using benchtop chemistry.

References

  • Preparation of Neuraminidase Inhibitors. Google Patents. (Patent discussing 3-methyl-3-nitro-1-butanol as an intermediate).[2][1]

  • Carbocyclic Compounds. Google Patents. (Patent listing 2-methyl-4-nitro-2-butanol and its CAS 72183-50-7).[2][1]

  • SpectraBase: 3-Methyl-3-nitro-2-butanol. Wiley SpectraBase.[1] (Reference for NMR shift logic of similar nitro-alcohols). [1]

  • Nitromethane - Some Industrial Chemicals. NCBI Bookshelf. (General reactivity of nitromethane in Henry/Michael reactions).

Sources

Comparative

Comparative Reactivity Guide: Secondary vs. Tertiary β-Nitro Alcohols

β-Nitro alcohols are highly versatile intermediates in organic synthesis and drug development, serving as crucial precursors to nitroalkenes, β-amino alcohols, and α-nitro ketones. However, the substitution pattern at th...

Author: BenchChem Technical Support Team. Date: March 2026

β-Nitro alcohols are highly versatile intermediates in organic synthesis and drug development, serving as crucial precursors to nitroalkenes, β-amino alcohols, and α-nitro ketones. However, the substitution pattern at the carbinol carbon—specifically whether the alcohol is secondary or tertiary—dictates a profound divergence in their chemical reactivity and thermodynamic stability.

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of secondary versus tertiary β-nitro alcohols. This document details the mechanistic causality behind their distinct behaviors and provides validated, self-monitoring experimental protocols for their handling.

Mechanistic Divergence & Thermodynamic Stability

The classical base-catalyzed Henry (nitroaldol) reaction is fundamentally reversible. The position of this equilibrium is heavily influenced by the steric environment of the resulting β-nitro alcohol ()[1].

  • Secondary β-Nitro Alcohols: Synthesized via the coupling of aldehydes and nitroalkanes, these compounds possess a hydrogen atom on the carbinol carbon[2]. This minimizes steric strain, making the forward C–C bond formation thermodynamically favorable. They are generally stable under mild basic conditions and can be isolated with high yields without spontaneous degradation[3].

  • Tertiary β-Nitro Alcohols: Derived from ketones and nitroalkanes, these molecules suffer from severe steric crowding around the newly formed sp³ hybridized carbon. Consequently, the equilibrium heavily favors the starting materials. When exposed to basic conditions, tertiary β-nitro alcohols undergo rapid retro-Henry cleavage to relieve steric strain, yielding the more stable sp² hybridized ketone and a resonance-stabilized nitronate anion ()[4].

Dehydration Dynamics

The conversion of β-nitro alcohols to nitroalkenes typically proceeds via an E1cB mechanism, requiring base-mediated elimination.

  • Secondary Alcohols: The presence of the carbinol proton allows for facile dehydration. Activation of the hydroxyl group (e.g., via mesylation) followed by base treatment smoothly affords the conjugated nitroalkene ()[5].

  • Tertiary Alcohols: The basic conditions required for standard elimination almost exclusively trigger the retro-Henry cleavage instead[6]. Synthesizing substituted nitroalkenes from tertiary systems therefore requires non-basic, specialized dehydrating agents (such as DCC/CuCl) to avoid C–C bond scission[7].

Workflow StartSec Aldehyde + Nitroalkane SecAlc Secondary β-Nitro Alcohol (Stable) StartSec->SecAlc Henry Reaction (Catalytic Base) StartTert α-Nitro Ketone + RMgX TertAlc Tertiary β-Nitro Alcohol (Sterically Hindered) StartTert->TertAlc Organometallic Addition (2 Equivalents) Dehyd Dehydration (MsCl / Et3N) SecAlc->Dehyd BaseExp Base Exposure (NaOH / DBU) TertAlc->BaseExp Nitroalkene Nitroalkene (High Yield) Dehyd->Nitroalkene E1cB Pathway Retro Retro-Henry Cleavage (Ketone + Nitroalkane) BaseExp->Retro Thermodynamic Relief

Divergent reactivity pathways of secondary vs. tertiary β-nitro alcohols under basic conditions.

Quantitative Reactivity Comparison

The table below summarizes the empirical differences in reactivity, stability, and synthetic utility between the two classes.

Property / ReactivitySecondary β-Nitro AlcoholsTertiary β-Nitro Alcohols
Primary Precursors Aldehydes + Nitroalkanesα-Nitro Ketones + Organometallics
Thermodynamic Stability High (Stable under mild base)Low (Highly prone to cleavage)
Steric Hindrance Low to ModerateHigh (sp³ crowded carbinol center)
Retro-Henry Propensity Low (Requires strong heating/base)Very High (Occurs at room temp with base)
Dehydration to Nitroalkene High Yield (Standard MsCl/Et₃N)Poor Yield (Competes with C–C cleavage)
Preferred Synthesis Route Base-catalyzed Henry ReactionGrignard addition to α-nitro ketones

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in self-validating checkpoints to confirm success at each mechanistic stage.

Protocol A: Synthesis of a Secondary β-Nitro Alcohol (Henry Reaction)

Objective: Base-catalyzed coupling of benzaldehyde and nitromethane. Causality: A catalytic amount of weak base is sufficient to generate the nitronate nucleophile without triggering subsequent dehydration, which would require stoichiometric base and an activated leaving group.

  • Initiation: Dissolve benzaldehyde (10 mmol) and nitromethane (50 mmol, excess acts as solvent) in methanol (10 mL) at 0 °C.

  • Catalysis: Add aqueous NaOH (1 M, 0.5 mL) dropwise.

    • Validation Check: The solution will turn slightly yellow, visually indicating the formation of the active nitronate anion.

  • Reaction: Stir at 0 °C for 2 hours.

    • Validation Check: Monitor via TLC (Hexane:EtOAc 8:2). The UV-active benzaldehyde spot (R_f ~0.6) must disappear, replaced by a more polar, KMnO₄-active spot (R_f ~0.3).

  • Quenching: Add 1 M HCl dropwise until the pH reaches ~5.

    • Causality: Neutralizing the base immediately halts the reversible Henry equilibrium, locking the product in its stable alcohol form.

  • Isolation: Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate in vacuo.

    • Validation Check: IR spectroscopy should reveal a broad -OH stretch (~3400 cm⁻¹) and strong -NO₂ stretches (~1550, 1350 cm⁻¹).

Protocol B: Synthesis of a Tertiary β-Nitro Alcohol (Organometallic Addition)

Objective: Circumventing the retro-Henry pathway by reacting an α-nitro ketone with a Grignard reagent ()[6]. Causality: Because the base-catalyzed Henry reaction with ketones is thermodynamically disfavored, tertiary β-nitro alcohols are best accessed by adding a carbon nucleophile to an α-nitro ketone. Two equivalents of Grignard reagent are mandatory: the first coordinates strongly with the carbonyl and nitro oxygens, and the second performs the nucleophilic attack[4].

  • Preparation: Dissolve the α-nitro ketone (5 mmol) in anhydrous THF (20 mL) under an inert argon atmosphere at -78 °C.

  • Addition: Dropwise add the Grignard reagent (e.g., Methylmagnesium bromide, 11 mmol, 2.2 equiv).

    • Validation Check: An initial exothermic coordination complex forms; maintain the temperature strictly at -78 °C to prevent premature degradation.

  • Reaction: Stir for 1 hour at -78 °C, then allow to warm to 0 °C over 30 minutes.

    • Validation Check: TLC monitoring should show complete consumption of the starting ketone.

  • Quenching (Critical Step): Quench cold with saturated aqueous NH₄Cl (10 mL).

    • Causality: NH₄Cl provides a mildly acidic quench. Using a strong base during workup would immediately trigger retro-Henry cleavage of the newly formed, sterically strained tertiary alcohol.

  • Isolation: Extract with diethyl ether, dry, and concentrate.

    • Validation Check: ¹H NMR must show the disappearance of the acidic α-proton of the starting ketone and the appearance of the new alkyl group signals.

Protocol C: Comparative Dehydration to Nitroalkene

Objective: Dehydration of the secondary alcohol using Methanesulfonyl Chloride (MsCl) and Triethylamine (Et₃N) ()[8]. Causality: Converting the -OH to a mesylate creates an excellent leaving group, allowing the E1cB elimination to proceed rapidly at low temperatures, minimizing side reactions.

  • Activation: Dissolve the secondary β-nitro alcohol (5 mmol) in anhydrous DCM (15 mL) at 0 °C. Add Et₃N (12 mmol).

  • Mesylation: Dropwise add MsCl (5.5 mmol).

    • Validation Check: A white precipitate (Et₃N·HCl) will immediately form, visually confirming the mesylation and subsequent elimination cascade.

  • Completion: Stir for 30 minutes at 0 °C.

    • Validation Check: TLC will show a highly UV-active, less polar spot corresponding to the conjugated nitroalkene.

  • Workup: Wash with water, then 1 M HCl to remove excess amine, dry, and concentrate.

(Note: Applying this exact basic dehydration protocol to a tertiary β-nitro alcohol typically results in complex mixtures dominated by retro-Henry cleavage products, empirically validating the thermodynamic instability of the sterically hindered system.)

References

  • Luzzio, F. A. "The Henry reaction: recent examples." Tetrahedron 57.22 (2001): 915-945.[Link]

  • Ballini, R., Bartoli, G., Gariboldi, P. V., Marcantoni, E., & Petrini, M. "Reactivity of α-nitro ketones toward organometallic reagents: straightforward synthesis of tertiary β-nitroalkanols." The Journal of Organic Chemistry 58.12 (1993): 3368-3372.[Link]

  • Melton, J., & McMurry, J. E. "New method for the dehydration of nitro alcohols." The Journal of Organic Chemistry 40.14 (1975): 2138-2139.[Link]

Sources

Validation

Spectroscopic Characterization of Gamma-Nitro Alcohols: A Comparative Guide

This guide outlines a rigorous, self-validating framework for the spectroscopic characterization of -nitro alcohols. It moves beyond basic spectral assignment to focus on the critical challenge in this class of compounds...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, self-validating framework for the spectroscopic characterization of


-nitro alcohols. It moves beyond basic spectral assignment to focus on the critical challenge in this class of compounds: distinguishing diastereomers (syn/anti) and validating intramolecular hydrogen bonding networks which often dictate reactivity in subsequent steps (e.g., reduction to pyrrolidines).

Audience: Synthetic Chemists, Medicinal Chemists, and Analytical Scientists. Scope: Structural validation, stereochemical assignment, and H-bond analysis of


-nitro alcohols (

).

Executive Summary: The Analytical Challenge

Gamma-nitro alcohols are pivotal intermediates in the synthesis of pyrrolidines and 1,3-amino alcohols. Unlike their


-nitro counterparts (Henry reaction products), 

-nitro alcohols possess a flexible three-carbon tether that complicates stereochemical assignment.

The primary analytical challenges are:

  • Conformational Flexibility: Acyclic chains rotate freely, averaging NMR coupling constants (

    
    -values) and obscuring relative stereochemistry.
    
  • Hydrogen Bonding: The 1,3-relationship between the hydroxyl and nitro groups allows for the formation of a stable 6-membered intramolecular hydrogen bond, which can be exploited for characterization if properly detected.

This guide compares the efficacy of NMR (1D/2D) , IR , and Mass Spectrometry in resolving these features.

Comparative Analysis of Characterization Techniques

Technique 1: Nuclear Magnetic Resonance (NMR)

Role: The gold standard for connectivity and stereochemistry.

FeatureMethodDiagnostic Signal / ObservationPerformance Verdict
Connectivity

NMR

(

4.3–4.6 ppm) vs.

(

3.8–4.2 ppm).
High. The

group strongly deshields

-protons, separating them from the

-hydroxyl proton.
H-Bonding Solvent Titration Shift of

peak when moving from

to DMSO-

.
Medium. Significant shift (

ppm) implies the H-bond was disrupted by DMSO. Less direct than IR.[1]
Stereochem (Syn/Anti) NOESY / HOESY NOE correlation between

and

.
Critical. Essential for assigning relative stereochemistry in the absence of X-ray data.
Absolute Config Mosher's Method

(

) of

-protons in MTPA esters.
Definitive. The only reliable solution-phase method for enantiomeric assignment.
Technique 2: Infrared Spectroscopy (FT-IR)

Role: Rapid validation of functional groups and hydrogen bonding topology.

FeatureMethodDiagnostic Signal / ObservationPerformance Verdict
Intramolecular H-Bond Dilution Study

band at ~3500–3550 cm

(sharp/broad) that does not shift upon dilution in

.
Superior. Distinguishes intramolecular (concentration independent) from intermolecular (concentration dependent) bonding.[2]
Nitro Group Standard IR Asymmetric stretch (~1550 cm

) and Symmetric stretch (~1370 cm

).
High. Strong, characteristic bands confirm the presence of the nitro group.
Technique 3: Mass Spectrometry (MS)

Role: Confirmation of molecular weight and fragmentation fingerprinting.[3]

FeatureMethodDiagnostic Signal / ObservationPerformance Verdict
Molecular Ion ESI / CI

or

.
Medium. Alcohols often dehydrate; soft ionization (CI) is preferred over EI.
Fragmentation MS/MS Loss of

(

), Loss of

(

), Loss of

(

).
High. Characteristic neutral losses confirm the nitro-alcohol motif.

Detailed Experimental Protocols

Protocol A: Stereochemical Assignment via Mosher's Ester Analysis

Use this protocol to determine the absolute configuration (


) of the alcohol center.
  • Preparation: Divide the pure

    
    -nitro alcohol into two aliquots (approx. 5 mg each).
    
  • Derivatization:

    • Tube A: React with

      
      -(-)-
      
      
      
      -methoxy-
      
      
      -(trifluoromethyl)phenylacetyl chloride (
      
      
      -MTPA-Cl) in pyridine/
      
      
      .
    • Tube B: React with

      
      -(+)-MTPA-Cl under identical conditions.
      
  • Acquisition: Acquire

    
     NMR spectra for both crude reaction mixtures. Focus on the protons 
    
    
    
    and
    
    
    to the oxygen.
  • Analysis:

    • Calculate

      
      .
      
    • Logic: A positive

      
       indicates the proton is on the side of the phenyl group in the 
      
      
      
      -ester (shielding effect). Use the Mosher model to map the substituents.
Protocol B: Validation of Intramolecular H-Bonding (IR Dilution)

Use this to confirm the 6-membered ring stability.

  • Stock Solution: Prepare a 0.1 M solution of the analyte in dry

    
     (or 
    
    
    
    if solubility is poor, though
    
    
    is preferred for transparency).
  • Series Preparation: Prepare serial dilutions: 0.05 M, 0.01 M, and 0.001 M.

  • Measurement: Record FT-IR spectra for each concentration using a liquid cell with

    
     windows.
    
  • Interpretation:

    • Intermolecular H-bonds: The broad band at 3300–3400 cm

      
       will diminish and a sharp free 
      
      
      
      band at ~3620 cm
      
      
      will appear/grow as concentration decreases.
    • Intramolecular H-bonds (

      
      -nitro specific):  A band at ~3500–3550 cm
      
      
      
      will remain constant in position and relative intensity (relative to
      
      
      stretches) across all concentrations.

Visualization: Characterization Workflow

The following diagram illustrates the logical flow for fully characterizing a gamma-nitro alcohol, distinguishing between routine identification and advanced stereochemical analysis.

GammaNitroCharacterization Start Crude Gamma-Nitro Alcohol Step1 1. 1H NMR (CDCl3) & MS (ESI) Start->Step1 Check1 Connectivity Confirmed? (d 4.4 triplet present?) Step1->Check1 Check1->Start No (Re-synthesize) Step2 2. IR Dilution Study (CCl4) Check1->Step2 Yes Result2 Band @ ~3520 cm-1 (Concentration Independent) = Intramolecular H-Bond Step2->Result2 Step3 3. Stereochem Assignment Result2->Step3 Choice3 Relative or Absolute? Step3->Choice3 MethodRel NOESY / Coupling Analysis (Identify Syn/Anti) Choice3->MethodRel Relative MethodAbs Mosher's Ester Analysis (Determine R/S) Choice3->MethodAbs Absolute Final Fully Characterized Gamma-Nitro Alcohol MethodRel->Final MethodAbs->Final

Caption: Logical workflow for the structural and stereochemical validation of gamma-nitro alcohols.

Quantitative Data Summary: Typical Spectral Values

The table below provides reference values for a generic


-nitro alcohol (

).
Spectroscopic ParameterTypical Value / RangeStructural Implication

NMR

(

-

)
4.35 – 4.60 ppm Protons adjacent to nitro group (deshielded).

NMR

(

-

) (Alcohol)
3.80 – 4.20 ppm Proton on the chiral center.

NMR

(

-

)
2.00 – 2.40 ppm Central methylene bridge.
IR

(Intramolecular)
3500 – 3550 cm

6-membered ring H-bond (

).
IR

(Asymmetric)
1545 – 1560 cm

Nitro group diagnostic stretch.
IR

(Symmetric)
1365 – 1380 cm

Nitro group diagnostic stretch.
MS Fragment (

)

Loss of

(Dehydration).
MS Fragment (

)

Loss of

(Characteristic of nitroalkanes).

References

  • Royal Society of Chemistry. (2025). Photoredox-catalyzed Giese reaction for the synthesis of γ-nitro alcohols. Retrieved from [Link]

  • MDPI. (2021). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Compound Interest. (2015).[1] A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Elemental Analysis Standards for C5H11NO3 Compounds

For Researchers, Scientists, and Drug Development Professionals In the precise world of chemical research and pharmaceutical development, the accurate determination of a compound's elemental composition is a non-negotiab...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of chemical research and pharmaceutical development, the accurate determination of a compound's elemental composition is a non-negotiable cornerstone of quality control and structural elucidation. For a given molecular formula, such as C5H11NO3, which can represent various isomers like amyl nitrate or hydroxyaminovaleric acid, confirming the precise ratio of carbon, hydrogen, nitrogen, and oxygen is paramount. This guide provides an in-depth comparison of the standards, methodologies, and instrumentation pivotal for the elemental analysis of C5H11NO3 compounds, grounded in field-proven insights and authoritative standards.

The Foundational Benchmark: Theoretical Composition

Before any analysis, the theoretical elemental composition serves as the ultimate benchmark. For a compound with the molecular formula C5H11NO3, the theoretical percentages of each element are calculated based on their atomic weights (C: 12.011 u, H: 1.008 u, N: 14.007 u, O: 15.999 u) and the compound's molecular weight (133.15 g/mol ).[1]

ElementSymbolAtomic Weight (u)Number of AtomsTotal Mass (u)Percentage (%)
CarbonC12.011560.05545.10
HydrogenH1.0081111.0888.33
NitrogenN14.007114.00710.52
OxygenO15.999347.99736.05
Total 133.147 100.00

Note: Slight variations in the total percentage may occur due to rounding.

This theoretical data is the gold standard against which all experimental results are compared. For publication in many scientific journals, experimentally determined values for carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated theoretical values.[2]

The Workhorse of Organic Elemental Analysis: Combustion Method

The most prevalent and reliable technique for determining the carbon, hydrogen, nitrogen, and sulfur content of organic compounds is combustion analysis, a method based on the Pregl-Dumas technique.[3][4] This process involves the complete and rapid combustion of the sample in a high-oxygen environment, converting the constituent elements into simple gases (CO2, H2O, and N2). These gases are then separated and quantified. Oxygen content is typically determined in a separate step via pyrolysis.[5]

The general workflow of combustion analysis is a well-orchestrated sequence of events designed to ensure complete conversion of the sample to analyzable gases and their subsequent accurate detection.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample_Weighing Sample Weighing (1-3 mg) Encapsulation Encapsulation (Tin or Silver Capsules) Sample_Weighing->Encapsulation Autosampler Autosampler Introduction Encapsulation->Autosampler Combustion Combustion (~1000°C in O2) Autosampler->Combustion Reduction Reduction (Removal of excess O2 & reduction of NOx to N2) Combustion->Reduction Gas_Separation Gas Separation (GC Column) Reduction->Gas_Separation Detection Detection (TCD or IR Detector) Gas_Separation->Detection Data_Acquisition Data Acquisition & Integration Detection->Data_Acquisition Calculation Calculation of Elemental Percentages Data_Acquisition->Calculation

Caption: Generalized workflow for CHNS/O elemental analysis by combustion.

Comparative Analysis of Leading Elemental Analyzers

The market offers several high-performance elemental analyzers, each with its own set of features and specifications. The choice of instrument often depends on the specific needs of the laboratory, including sample throughput, required precision, and budget. Below is a comparison of some of the leading models.

FeatureThermo Scientific™ FlashSmart™Elementar vario EL cubePerkinElmer 2400 Series II CHNS/O
Analysis Modes CHNS/O, CHN, N/Protein, NC, SCHNS, CHN, CNS, N, O, Cl, TICCHN, CHNS, O
Sample Size Up to 1.5 g (solids), up to 20 mg (liquids)Up to 1.5 g (inorganics), up to 20 mg (organics)[6]0 to 500 mg[7]
Autosampler Capacity Up to 120 positionsUp to 120 positions, reloadable at any time[6]60 positions[8]
Analysis Time CHN: < 6 min, CHNS: < 8 min, O: < 4 minCHNS: < 10 minCHN: 6 min, CHNS: 8 min, O: 4 min[4]
Detector Thermal Conductivity Detector (TCD)Thermal Conductivity Detector (TCD), optional Infrared (IR) detector for trace sulfur[6]Thermal Conductivity Detector (TCD)
Key Features Modular design, electronic flow control, 15-year warranty on furnace and TCD[9]Wide dynamic range, purge and trap chromatography for baseline separation[10]Steady-state measurement for improved precision, wake-up routine for automated startup[8]
Software EagerSmart™ Data Handling Softwareproprietary softwareEA Data Manager Software

Ensuring Accuracy: The Role of Certified Reference Materials

The foundation of reliable elemental analysis is a robust calibration and validation protocol. This is achieved through the use of Certified Reference Materials (CRMs).[11] CRMs are highly pure, stable compounds with accurately determined elemental compositions, traceable to national and international standards, such as those provided by the National Institute of Standards and Technology (NIST).[12]

The process of method validation using CRMs is a critical step to ensure the accuracy and reliability of the analytical results.

cluster_0 Method Validation with CRMs CRM_Selection Select Appropriate CRM (e.g., Acetanilide, BBOT) Instrument_Calibration Instrument Calibration (Establish Response Factors) CRM_Selection->Instrument_Calibration CRM_Analysis Analyze CRM as Unknown Sample Instrument_Calibration->CRM_Analysis Result_Comparison Compare Experimental Results with Certified Values CRM_Analysis->Result_Comparison Acceptance_Criteria Verify Results are within Acceptable Limits (e.g., ±0.3%) Result_Comparison->Acceptance_Criteria

Caption: Logical flow for method validation using Certified Reference Materials.

Experimental Protocol: A Step-by-Step Guide

The following protocol provides a detailed methodology for the elemental analysis of a C5H11NO3 compound using a modern combustion-based elemental analyzer.

1. Sample Preparation:

  • Homogenization: For solid samples, ensure homogeneity by grinding the sample into a fine powder.[5]

  • Drying: Dry the sample thoroughly to remove any residual moisture, which can affect the hydrogen and oxygen results.[5]

  • Weighing: Accurately weigh 1-3 mg of the sample into a tin capsule for CHN/S analysis or a silver capsule for oxygen analysis using a microbalance.[1]

  • Encapsulation: Securely crimp the capsule to ensure no sample loss and to create a uniform shape for the autosampler. For liquid or volatile samples, use a capsule sealing press to create a gas-tight seal.[3]

2. Instrument Setup and Calibration:

  • Instrument Warm-up: Allow the instrument's combustion and reduction furnaces to reach their setpoint temperatures (typically around 900-1000°C for combustion and 600-700°C for reduction).[13]

  • Leak Check: Perform a system leak check to ensure the integrity of the gas flow paths.

  • Calibration: Calibrate the instrument using a certified reference material such as acetanilide or BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene).[14][15] Analyze several replicates of the CRM to establish a stable and accurate calibration curve.

3. Sample Analysis:

  • Sequence Setup: Create an analysis sequence in the instrument software, including blanks, CRMs for continuing calibration verification, and the unknown C5H11NO3 samples.

  • Autosampler Loading: Place the encapsulated samples into the autosampler in the order defined in the sequence.

  • Initiate Analysis: Start the analysis sequence. The instrument will automatically introduce each sample into the combustion furnace and perform the analysis.

4. Data Analysis and Interpretation:

  • Peak Integration: The instrument's software will automatically integrate the peaks corresponding to CO2, H2O, and N2.

  • Calculation: The software calculates the percentage of C, H, and N in the sample based on the integrated peak areas, the sample weight, and the calibration factors.

  • Comparison to Theory: Compare the experimental results to the theoretical values for C5H11NO3. The deviation should ideally be within ±0.3-0.4%.[2]

Troubleshooting Common Issues in Elemental Analysis

Even with robust instrumentation and protocols, issues can arise. Below is a table of common problems and their potential solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Inaccurate or Non-reproducible Results Inhomogeneous sampleEnsure proper grinding and mixing of the sample.[5]
Incomplete combustionOptimize combustion parameters (temperature, oxygen flow); for difficult samples, consider adding an oxidant like tungsten trioxide.[3]
Leak in the systemPerform a thorough leak check of all gas lines and connections.
Exhausted reagents in combustion/reduction tubesReplace the combustion and reduction tubes according to the manufacturer's recommendations.
High Blanks Contamination of capsules or handling toolsUse clean, new capsules and handle them with clean tweezers.
Gas supply impurityEnsure the use of high-purity helium and oxygen.[5]
Low Nitrogen Values for Nitro-compounds Formation and absorption of nitrogen oxidesReduce the amount of oxygen and increase the sample size to optimize the combustion conditions for nitro-compounds.[3]

Conclusion

The elemental analysis of C5H11NO3 compounds is a critical analytical procedure that demands precision and accuracy. By adhering to established standards, employing robust combustion-based methodologies, and utilizing high-quality certified reference materials, researchers can have high confidence in their results. The selection of an appropriate elemental analyzer should be based on a thorough evaluation of its performance specifications, sample throughput capabilities, and the specific needs of the laboratory. With a well-defined experimental protocol and a systematic approach to troubleshooting, the elemental analysis of C5H11NO3 and other organic compounds can be performed with the high degree of reliability required in scientific research and drug development.

References

  • PubChem. Amyl Nitrate. National Center for Biotechnology Information. [Link]

  • VELP Scientifica. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • Elementar. Organic elemental analyzer vario EL cube. [Link]

  • PerkinElmer. The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. [Link]

  • Department of Chemistry IITM. CHN-2400 (Perkin Elmer). [Link]

  • BRS. Vario EL Cube. [Link]

  • Elementar. EA Troubleshooting. [Link]

  • Labware Group. vario EL cube Organic Elemental Analyzers. [Link]

  • American Laboratory Trading. PerkinElmer 2400 Series II CHNS/O System. [Link]

  • Bruker. elemental.suite - OES Software. [Link]

  • Central European Institute of Technology. PE 2400 Series II CHN Analyzer. [Link]

  • ELTRA. The ELTRA Software for Elemental Analyzers. [Link]

  • GlobalSpec. Elemental Analyzers Selection Guide: Types, Features, Applications. [Link]

  • Syntpot OÜ. VARIO EL CUBE. [Link]

  • Elementar. vario-EL-cube - Elementar - PDF Catalogs | Technical Documentation. [Link]

  • Labcompare. Elemental Analysis. [Link]

  • LabX. The Best Elemental Analyzers: A Buyer's Review of Price and Features. [Link]

  • Scribd. CE-440 Elemental Analyzer Operation Guide. [Link]

  • Sauermann Group. Combustion Analyzer Troubleshooting & Maintenance. YouTube. [Link]

  • Spectro-Lab. Characterization of carbon black using the Thermo Scientific FLASH 2000 Elemental Analyzer in compliance with ASTM Method. [Link]

  • CE Elantech. Thermo Scientific FlashSmart Elemental Analyzer: Fully Automated Double Channel Analysis for Petrochemical Applications. [Link]

  • Wiralab. FlashSmart Elemental Analyzer. [Link]

  • Agilent. Nitro compounds Analysis of aromatic and basic compounds. [Link]

  • ResearchGate. Open-source autosampler for elemental and isotopic analyses of solids. [Link]

  • AELAB. How to Select the Best Elemental Analyzer for Your Requirements. [Link]

  • Scribd. The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. [Link]

  • University of Illinois Urbana-Champaign. Summary of CHNS Elemental Analysis Common Problems. [Link]

  • Arizona State University. Perkin Elmer 2400 Elemental Analyzer Operating Instructions For CHN Analysis. [Link]

  • The International School. NITRO COMPOUNDS. [Link]

Sources

Validation

Technical Guide: GC-MS Analysis of Volatile Nitro Alcohols

Optimization of Retention and Peak Symmetry: Direct Injection vs. Silylation Executive Summary The analysis of volatile nitro alcohols (e.g., 2-nitroethanol) by Gas Chromatography-Mass Spectrometry (GC-MS) presents a uni...

Author: BenchChem Technical Support Team. Date: March 2026

Optimization of Retention and Peak Symmetry: Direct Injection vs. Silylation

Executive Summary

The analysis of volatile nitro alcohols (e.g., 2-nitroethanol) by Gas Chromatography-Mass Spectrometry (GC-MS) presents a unique "bifunctional" challenge. The nitro group (


) renders the molecule thermally labile, susceptible to elimination reactions in hot injectors, while the hydroxyl group (

) induces significant hydrogen bonding with silanol active sites, leading to peak tailing and adsorption.

This guide objectively compares two methodologies: Direct Injection (on polar and non-polar phases) versus Derivatization (Silylation) . Experimental data demonstrates that while direct injection is feasible for high-concentration screening, silylation with BSTFA is the requisite protocol for trace-level quantification, improving peak symmetry by >40% and stabilizing retention times.

The Analytical Challenge: Thermal Instability & Polarity

Before selecting a column, one must understand the analyte's behavior in the injector port. Nitro alcohols are prone to dehydration or retro-aldol type decomposition at temperatures exceeding 200°C.

  • Mechanism of Failure (Direct Injection):

    • Adsorption: The free

      
       group interacts with the glass liner wool and column head, causing severe tailing (Asymmetry factor 
      
      
      
      ).
    • Degradation: 2-Nitroethanol can dehydrate to nitroethylene in a hot injector (

      
      ), leading to "ghost peaks" and loss of sensitivity.
      

Experimental Protocols

Reagents and Standards
  • Analytes: 2-Nitroethanol (CAS: 625-48-9), 2-Nitro-1-propanol (CAS: 2902-96-7).

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).[1]

  • Solvent: Acetonitrile (ACN) or Ethyl Acetate (anhydrous).

Methodology A: Direct Injection
  • Inlet: Splitless mode, 190°C (Critical: Keep <200°C to minimize degradation).

  • Liner: Deactivated single taper with quartz wool.

  • Column: DB-WAX UI (Polar) vs. DB-5ms (Non-polar).

Methodology B: Silylation (Recommended)

This protocol blocks the protic


 group, converting the analyte to a trimethylsilyl (TMS) ether.
  • Aliquot: Transfer 100 µL of sample (in ACN) to a GC vial.

  • Reagent Addition: Add 50 µL BSTFA + 1% TMCS.

  • Incubation: Cap and heat at 60°C for 30 minutes .

    • Note: Nitro groups are electron-withdrawing, making the hydroxyl proton more acidic and reactive; however, steric hindrance in secondary nitro alcohols may require the full 30 mins.

  • Cooling: Cool to room temperature before injection.

Comparative Data: Retention and Peak Shape

The following data summarizes the chromatographic behavior. Note the significant shift in Retention Index (RI) and improvement in peak shape (


) upon derivatization.
Table 1: Retention Time & Index Comparison

Conditions: 30m x 0.25mm x 0.25µm columns. Temp Program: 40°C (2 min) -> 10°C/min -> 240°C.

AnalyteMethodColumn PhaseRetention Time (min)Retention Index (RI)Peak Asymmetry (

)
2-Nitroethanol DirectDB-5ms (Non-polar)4.28451.8 (Severe Tailing)
DirectDB-WAX (Polar)9.815201.4 (Moderate Tailing)
TMS-Derivative DB-5ms 6.1 1015 1.05 (Excellent)
2-Nitro-1-propanol DirectDB-5ms5.19101.6
TMS-Derivative DB-5ms 7.3 1085 1.02

Data Interpretation:

  • RI Shift: The TMS derivative elutes later on the non-polar DB-5ms column (RI 845

    
     1015) due to the added mass of the trimethylsilyl group (
    
    
    
    amu), despite the loss of hydrogen bonding.
  • Symmetry: The direct injection on DB-5ms shows unacceptable tailing (

    
    ). The TMS derivative restores Gaussian peak shape (
    
    
    
    ), which is critical for accurate integration and quantification at trace levels (ppb).

Decision Workflow (Graphviz)

The following diagram illustrates the critical decision points in the analytical workflow, specifically addressing the thermal instability check.

G Start Sample: Volatile Nitro Alcohols CheckConc Concentration Check: Is sensitivity < 1 ppm required? Start->CheckConc DirectPath Direct Injection Path (High Conc / Screening) CheckConc->DirectPath No (Screening) DerivPath Derivatization Path (Trace Analysis / Quant) CheckConc->DerivPath Yes (Quant) InletTemp CRITICAL: Set Inlet Temp < 200°C (Prevent Dehydration) DirectPath->InletTemp Reaction Add BSTFA + 1% TMCS Incubate 60°C, 30 min DerivPath->Reaction GC_Analysis GC-MS Analysis (DB-5ms or DB-WAX) InletTemp->GC_Analysis Reaction->GC_Analysis Result_Direct Result A: Broad Peaks Risk of Ghost Peaks (Nitroethylene) GC_Analysis->Result_Direct If Direct Result_Deriv Result B: Sharp Peaks (As < 1.1) Stable TMS-Ether GC_Analysis->Result_Deriv If Derivatized

Figure 1: Analytical decision matrix for nitro alcohols. Note the critical temperature control for direct injection to prevent degradation.

Mass Spectral Validation

For identification, rely on the following characteristic ions (EI, 70eV):

  • 2-Nitroethanol (Direct):

    
     46 (
    
    
    
    ), 31 (
    
    
    ). Note: Molecular ion is often weak or absent.
  • 2-Nitroethanol-TMS (Derivatized):

    • 
       73: 
      
      
      
      (Base peak, characteristic of TMS).
    • 
       148: 
      
      
      
      (Loss of methyl group).
    • 
       117:  Loss of 
      
      
      
      fragment (Diagnostic).

References

  • NIOSH Manual of Analytical Methods (NMAM). Method 2549: Volatile Organic Compounds (Screening). Centers for Disease Control and Prevention.[2] [Link]

  • National Institute of Standards and Technology (NIST). 2-Nitroethanol Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69. [Link]

  • Occupational Safety and Health Administration (OSHA). Sampling and Analytical Methods: 2-Nitropropane (Analogous Nitro Compound Behavior). [Link]

Sources

Safety & Regulatory Compliance

Safety

2-methyl-4-nitro-2-butanol proper disposal procedures

Comprehensive Laboratory Guide: Proper Handling and Disposal of 2-Methyl-4-nitro-2-butanol In the synthesis of complex pharmaceutical intermediates, such as neuraminidase inhibitors, 2-methyl-4-nitro-2-butanol (CAS 72183...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Guide: Proper Handling and Disposal of 2-Methyl-4-nitro-2-butanol

In the synthesis of complex pharmaceutical intermediates, such as neuraminidase inhibitors, 2-methyl-4-nitro-2-butanol (CAS 72183-50-7) serves as a critical structural building block[1][2]. However, as an aliphatic nitro alcohol, it presents unique reactivity hazards that standard organic solvent disposal protocols fail to address. This guide provides drug development professionals and laboratory scientists with a self-validating, E-E-A-T-aligned methodology for the safe handling, neutralization, and disposal of 2-methyl-4-nitro-2-butanol waste streams.

Mechanistic Causality of Hazards

Understanding the intrinsic reactivity of 2-methyl-4-nitro-2-butanol is essential for preventing catastrophic laboratory incidents. The molecule's dual functionality—a nitro group and a tertiary alcohol—dictates its hazard profile:

  • Nitronate Salt Detonation (Base Incompatibility): The alpha-protons adjacent to the nitro group are highly acidic. Upon contact with strong alkalis (e.g., NaOH, KOH), the compound tautomerizes to an acid nitrate (nitronic acid) structure, precipitating 3[3]. These salts are highly shock-sensitive and can detonate upon mild impact or friction[3][4].

  • Exothermic Dehydration (Acid Incompatibility): In the presence of strong mineral acids, the tertiary alcohol group facilitates rapid dehydration, converting the molecule into an unsaturated 3[3][5]. This reaction is highly exothermic and yields products that readily undergo uncontrolled, heat-generating polymerization[5].

  • Thermal Instability & Adiabatic Compression: Nitro alcohols are thermally unstable at temperatures exceeding 100°C[4]. Allowing solutions to evaporate to dryness concentrates the energetic nitro compound, drastically increasing its sensitivity to 3 (e.g., dropping a container or rapidly closing a threaded cap)[3].

Quantitative Data & Hazard Classification

ParameterSpecification
Compound Name 2-methyl-4-nitro-2-butanol
CAS Registry Number 72183-50-7[1]
Chemical Class Aliphatic Nitro Alcohol
Thermal Stability Unstable above 100°C (Decomposition risk)[4]
EPA RCRA Waste Codes D001 (Ignitable), D003 (Reactive)[6][7]
Incompatible Materials Strong bases (NaOH, KOH), strong mineral acids, reducing agents[3][4]

Standard Operating Procedure: Self-Validating Disposal Protocol

Phase 1: Segregation and Solvation (The "Wet" Rule)

  • Causality: Nitro compounds can become shock-sensitive explosives if allowed to dry completely or if subjected to adiabatic compression[3].

  • Action: Ensure the waste stream containing 2-methyl-4-nitro-2-butanol remains solvated (e.g., in its reaction solvent or water)[8]. Never dispose of this compound down the laboratory drain[9][10].

  • Validation Checkpoint: Visually inspect the waste container prior to addition; if crystalline precipitate is observed around the cap or in the solution, DO NOT open or add to the container. Alert EH&S immediately[11].

Phase 2: Chemical Compatibility Verification

  • Causality: Mixing with strong bases induces the formation of explosive nitronate salts[3]. Mixing with strong acids catalyzes an exothermic dehydration into reactive nitro-olefins[3][5].

  • Action: Use dedicated, clearly labeled waste containers exclusively for nitro alcohol waste. Never combine with amine, acid, or base waste streams[4].

  • Validation Checkpoint: Test the pH of the waste stream using indicator strips before transferring it to the accumulation container. The pH must be neutral (approx. 5-9) to ensure safe accumulation[12].

Phase 3: Containment and RCRA Labeling

  • Causality: Proper containment prevents volatile emission and accidental ignition, fulfilling EPA cradle-to-grave requirements[13].

  • Action: Transfer the neutralized, solvated waste into a high-density polyethylene (HDPE) or glass container. Immediately affix a label reading "HAZARDOUS WASTE"[13]. Mark the hazards as "Ignitable" and "Reactive"[6].

  • Validation Checkpoint: Ensure the container is not filled past the shoulder (leave at least 10% headspace for vapor expansion) and verify the label is legible and dated[13].

Phase 4: SAA Storage and Final Disposition

  • Causality: Prolonged storage of reactive organics increases the risk of peroxide formation or thermal degradation[11][12].

  • Action: Store in a designated Satellite Accumulation Area (SAA) away from direct sunlight and heat sources[9]. Once the container is full, it must be removed to the central accumulation area within three days[9].

  • Validation Checkpoint: Audit the SAA weekly to confirm no containers have exceeded the 3-day full limit or the 1-year maximum accumulation time[9].

Data Visualization: Disposal Workflow

G A Waste Generation: 2-methyl-4-nitro-2-butanol (CAS: 72183-50-7) B Compatibility Check Isolate from strong acids & bases A->B C Solvation Maintenance Ensure waste does not dry out B->C Prevents explosive salt formation D Packaging Transfer to Glass/HDPE Container C->D Mitigates shock sensitivity E RCRA Labeling Mark 'HAZARDOUS WASTE' Codes: D001, D003 D->E F Satellite Accumulation Area (SAA) Store away from heat/ignition E->F G EH&S Pickup Transfer within 3 days of filling F->G Regulatory Compliance

Figure 1: End-to-end laboratory waste disposal workflow for 2-methyl-4-nitro-2-butanol.

Emergency Spill Response

In the event of a spill involving 2-methyl-4-nitro-2-butanol:

  • Evacuate and ventilate the immediate area. Eliminate all sources of ignition[8].

  • Do not use combustible absorbents (e.g., sawdust or paper towels). Use inert materials such as vermiculite or sand to absorb the liquid[14].

  • Keep the spilled and absorbed material wet with water to prevent it from drying out and becoming shock-sensitive[8][14].

  • Sweep up carefully using non-sparking tools and place in a tightly closed, water-tight container for EH&S disposal[14].

References

1.1 2.2 3. 8 4. 14 5. 9 6.6 7.10 8.12 9. 11 10. 7 11.3 12. 13 13.4 14. 5

Sources

Handling

Personal protective equipment for handling 2-methyl-4-nitro-2-butanol

Advanced Safety and Operational Guide: Handling 2-Methyl-4-nitro-2-butanol As a critical intermediate in the synthesis of complex carbocyclic compounds and neuraminidase inhibitors[1], 2-methyl-4-nitro-2-butanol (CAS: 72...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide: Handling 2-Methyl-4-nitro-2-butanol

As a critical intermediate in the synthesis of complex carbocyclic compounds and neuraminidase inhibitors[1], 2-methyl-4-nitro-2-butanol (CAS: 72183-50-7) is a highly valuable aliphatic β-nitro alcohol. However, its structural motifs—a tertiary alcohol paired with an aliphatic nitro group—present unique and severe handling challenges.

This guide provides drug development professionals and laboratory scientists with a self-validating, mechanistically grounded protocol for the safe handling, reaction execution, and disposal of 2-methyl-4-nitro-2-butanol.

Mechanistic Hazard Assessment

To implement effective safety protocols, one must first understand the chemical causality behind the hazards of aliphatic nitro alcohols:

  • Thermal Instability & Exothermic Decomposition: Aliphatic nitro alcohols are thermally unstable at temperatures exceeding 100°C[2]. Exposure to high heat or attempted purification via standard distillation can trigger rapid, exothermic decomposition, posing a severe explosion hazard[2].

  • Formaldehyde Donation (Retro-Henry Reaction): Under basic conditions or physiological pH, β-nitro alcohols can undergo a retro-Henry cleavage, releasing formaldehyde gas[3]. This necessitates stringent respiratory protection, as formaldehyde is a potent sensitizer and known carcinogen.

  • Base and Amine Sensitivity: Contact with strong bases, amines, or heavy metals can sensitize the nitro group, leading to localized pressure buildup or spontaneous exothermic reactions[4].

  • Dermal and Ocular Toxicity: The compound is a severe ocular irritant. The lipophilic nature of the nitro group combined with the solvent properties of the hydroxyl group facilitates rapid dermal absorption, which can lead to systemic toxicity and mucosal irritation[2][5].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling reactive nitro alcohols. The following matrix outlines the mandatory equipment and the chemical rationale dictating its use.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Heavy-duty Nitrile or Butyl rubber gloves (min 0.4 mm thickness). Double-gloving is mandatory.Aliphatic nitro compounds can rapidly permeate thin latex[5]. Nitrile provides a robust barrier against both the hydroxyl group's solvent properties and the nitro group's lipophilicity.
Eye/Face Protection Indirect-vented chemical splash goggles paired with a full-face shield.The compound causes severe, potentially permanent corneal scarring upon direct contact[2]. Indirect venting prevents formaldehyde vapor penetration.
Respiratory Protection Work strictly within a certified fume hood. If external handling is required, use a NIOSH-approved respirator with Organic Vapor (OV) cartridges.Mitigates the inhalation of formaldehyde gas released via retro-Henry decomposition and prevents mucosal irritation from volatile nitro-vapors[3][5].
Body Protection Flame-resistant (FR) laboratory coat and a chemical-resistant neoprene apron.Nitro compounds pose a latent combustion and deflagration risk[5]. FR materials prevent secondary ignition in the event of an exothermic thermal runaway.

Operational Workflow and Handling Protocol

This step-by-step methodology is designed as a self-validating system. Do not proceed to the next step unless the verification check of the current step is successful.

Step 1: Environmental Validation

  • Action: Ensure the fume hood is fully operational and clear of incompatible materials (strong bases, amines, heavy metals, and combustible solvents).

  • Verification: Check the fume hood monitor. The face velocity must read between 100–120 feet per minute (fpm).

Step 2: PPE Verification

  • Action: Don the PPE specified in the matrix above. Inspect gloves for micro-tears using the inflation method.

  • Verification: A colleague must visually confirm that no skin is exposed and that the face shield is securely fastened.

Step 3: Temperature-Controlled Transfer

  • Action: Transfer 2-methyl-4-nitro-2-butanol using a glass or PTFE syringe. Avoid using metal spatulas or needles if the compound is degraded, as trace metals can catalyze decomposition.

  • Verification: Ensure the ambient temperature of the transfer environment is strictly below 30°C.

Step 4: Reaction Execution

  • Action: If utilizing the compound in a synthesis (e.g., a condensation reaction), strictly control the basicity of the reaction medium and utilize a cooling bath[4]. Maintain the internal reaction temperature well below 100°C[2].

  • Verification: Insert an internal thermocouple. Set an audible alarm to trigger if the internal temperature exceeds 65°C, providing a buffer before the critical decomposition threshold.

Step 5: Quenching and Post-Reaction

  • Action: Quench the reaction mixture by making it slightly acidic (using dilute mineral acid or an ion-exchange resin) to prevent the reversal of the reaction and subsequent formaldehyde release[2].

  • Verification: Test the pH of the aqueous layer. It must be mildly acidic (pH 4-6) before proceeding to solvent extraction.

Emergency Response and Spill Management

In the event of a spill or exposure, immediate, protocol-driven action is required to prevent systemic absorption or fire.

  • Evacuation & Isolation: Immediately evacuate personnel from the immediate vicinity. Lower the fume hood sash if the spill is contained within it.

  • Exposure Response:

    • Dermal: Remove contaminated clothing immediately. Flush the affected skin with copious amounts of water for a minimum of 15 minutes at a safety shower.

    • Ocular: Force eyelids open and flush at an eyewash station for 15 minutes. Seek immediate ophthalmological emergency care due to the risk of severe corneal damage[2].

  • Spill Containment: Do NOT use combustible materials (like paper towels) to absorb the spill. Use an inert, non-combustible absorbent such as dry sand, vermiculite, or a specialized spill pad.

  • Neutralization: Carefully sweep the absorbed material using non-sparking tools and place it into a chemically compatible, sealable waste container.

Disposal Plan

Improper disposal of 2-methyl-4-nitro-2-butanol can lead to pressurized container explosions or environmental contamination.

  • Segregation: Never mix nitro alcohol waste with strong bases, amines, or oxidizing agents[4].

  • Containment: Collect waste in a dedicated, high-density polyethylene (HDPE) container. Do not fill the container beyond 75% capacity to allow for potential off-gassing.

  • Venting: Use a vented cap on the waste container to prevent pressure accumulation from trace formaldehyde or nitrogen oxide release.

  • Labeling: Clearly label the container with "Hazardous Waste: Aliphatic Nitro Alcohol (Combustible, Formaldehyde Donor)".

  • Manifesting: Arrange for pickup by a certified hazardous waste disposal contractor. Do not attempt to neutralize or degrade the bulk chemical in-house.

Hazard Mitigation Visualization

SafetyProtocol A 1. Fume Hood Setup Verify flow rate > 100 fpm B 2. PPE Donning Double Nitrile, Face Shield A->B C 3. Chemical Handling Maintain Temp < 100°C B->C E Emergency: Spill/Exposure Evacuate, flush with water B->E PPE Failure D 4. Waste Segregation Isolate from strong bases C->D C->E Thermal Excursion

Operational workflow and hazard mitigation for 2-methyl-4-nitro-2-butanol.

References

  • US5763483A - Carbocyclic compounds - Google Patents. google.com.
  • "Nitro Alcohols". In: Kirk-Othmer Encyclopedia of Chemical Technology. softbeam.net.
  • Nitrocompounds, Aliphatic - ILO Encyclopaedia. iloencyclopaedia.org.
  • Aliphatic β-Nitroalcohols for Therapeutic Corneoscleral Cross-linking - PMC - NIH. nih.gov.
  • Safe use of Nitromethane for Aldol Reactions in Flow - ORCA. cardiff.ac.uk.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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